3-Methoxypropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-6-4-2-3-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXDZWQIWUSWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027596 | |
| Record name | 3-Methoxypropylamine | |
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Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an ammonia-like odor; [AIHA] | |
| Record name | 1-Propanamine, 3-methoxy- | |
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| Record name | 3-Methoxypropylamine | |
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Vapor Pressure |
21.7 [mmHg] | |
| Record name | 3-Methoxypropylamine | |
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CAS No. |
5332-73-0 | |
| Record name | 3-Methoxypropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-73-0 | |
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| Record name | 3-Methoxypropylamine | |
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| Record name | 3-Methoxypropylamine | |
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| Record name | 1-Propanamine, 3-methoxy- | |
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| Record name | 3-Methoxypropylamine | |
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| Record name | 3-methoxypropylamine | |
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| Record name | 3-METHOXYPROPYLAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Methoxypropylamine (MOPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropylamine (MOPA), a versatile primary amine with the chemical formula C₄H₁₁NO, serves as a crucial intermediate and building block in a wide array of chemical syntheses.[1] Its utility spans from the manufacturing of dyes and corrosion inhibitors to its use in water treatment and as an emulsifier in coatings and wax formulations.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, application in experimental design, and for process optimization in research and industrial settings. This guide provides a comprehensive overview of the core physical characteristics of MOPA, complete with detailed experimental methodologies and structured data for ease of reference.
Core Physical and Chemical Properties
This compound is a clear, colorless to faintly yellow liquid characterized by a distinct amine-like or ammonia-like odor.[3][4][5] It is a flammable liquid and is completely miscible with water and many common organic solvents, including ethanol, toluene, acetone, and hexane.[3][6]
Quantitative Physical Properties of this compound (MOPA)
The following tables summarize the key quantitative physical properties of MOPA, compiled from various technical data sheets and safety information.
| General Properties | Value | References |
| Molecular Formula | C₄H₁₁NO | [7][8] |
| Molecular Weight | 89.14 g/mol | [4][5][7][8] |
| Appearance | Clear, colorless to faintly colored liquid | [3][8][9] |
| Odor | Amine-like, ammonia-like | [3][5][6] |
| Thermal Properties | Value | References |
| Boiling Point | 117-118 °C at 733 mmHg | [3][7][8] |
| 118.3 °C at 1013 hPa | [9] | |
| 116 °C at 760 mmHg | [4] | |
| Melting/Freezing Point | < -20 °C | [9] |
| < -70 °C | [8][10] | |
| -65 °C | [3][11] | |
| -71 °C | [6] | |
| -76 °C | [4] | |
| Flash Point | 24 °C (75 °F) | [6] |
| 27 °C | [4] | |
| 32 °C (89.6 °F) (closed cup) | ||
| 38 °C | [10] | |
| 48 °C (118.4 °F) | [12] | |
| Autoignition Temperature | 518 °F (270 °C) | [8] |
| 295 °C (563 °F) | [6] | |
| 320 °C (608 °F) | [12] |
| Physical Characteristics | Value | References |
| Density / Specific Gravity | 0.874 g/mL at 25 °C | [3][7][8] |
| 0.87 g/cm³ at 20 °C | [4][6] | |
| 0.8737 at 20 °C | ||
| 0.870 - 0.880 at 20°C | [2] | |
| Vapor Pressure | 20 mmHg at 30 °C | [7][8] |
| 12.0 mmHg at 20 °C | [6] | |
| 6 mmHg at 20°C | [4] | |
| 21.7 mmHg at 25 °C | [5] | |
| 13 mbar at 20 °C | [12] | |
| Vapor Density | 3.07 (vs air) | [3][7][8] |
| Refractive Index | n20/D 1.417 | [3][7][8] |
| Viscosity | 0.8 mPa·s at 20 °C | |
| 0.92 mm²/s | [11] | |
| Solubility | Miscible with water, ethanol, toluene, acetone, hexane | [2][3][6] |
| pH | 11.5 at 20 °C (100 g/L in H₂O) | [6][11] |
| 11.4 - 11.9 | ||
| Explosive Limits | Lower: 1.4% (V) / Upper: 11.7% (V) | |
| Lower: 2.3% (V) / Upper: 12.3% (V) | [11] | |
| Partition Coefficient (log Pow) | -0.42 | [12] |
| -0.5 at 25 °C | [11] |
Experimental Protocols for Physical Property Determination
Boiling Point Determination
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.
-
Procedure:
-
A sample of MOPA is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The flask is connected to the condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature, corrected for atmospheric pressure, is the boiling point.
-
Melting/Freezing Point Determination
-
Principle: The melting point is the temperature at which a solid turns into a liquid. The freezing point is the temperature at which a liquid turns into a solid. For a pure substance, these temperatures are the same.
-
Apparatus: A cooling bath (e.g., dry ice/acetone), a test tube, a thermometer, and a stirring rod.
-
Procedure:
-
A sample of liquid MOPA is placed in a test tube.
-
The test tube is immersed in a cooling bath.
-
The sample is stirred continuously with a thermometer, and the temperature is recorded at regular intervals.
-
A plateau in the cooling curve, where the temperature remains constant as the liquid solidifies, indicates the freezing point.
-
Density Measurement
-
Principle: Density is the mass of a substance per unit volume.
-
Apparatus: A pycnometer (a flask with a specific, known volume), a balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with MOPA and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).
-
Any excess liquid is removed, and the filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the MOPA by the known volume of the pycnometer.
-
Flash Point Measurement
-
Principle: The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.
-
Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed Tester).
-
Procedure:
-
A sample of MOPA is placed in the test cup of the apparatus.
-
The cup is slowly heated at a controlled rate.
-
A small flame is periodically passed over the surface of the liquid.
-
The flash point is the temperature at which a flash is observed when the ignition source is applied.
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like MOPA in a research or quality control setting.
Conclusion
The physical properties of this compound are well-defined, making it a predictable and reliable reagent for various applications. The data presented in this guide, from its thermal characteristics to its solubility, provides essential information for professionals in research and development. Adherence to standardized experimental protocols ensures the generation of accurate and reproducible data, which is critical for safety, process control, and the successful implementation of MOPA in novel synthetic pathways.
References
- 1. atamankimya.com [atamankimya.com]
- 2. northmetal.net [northmetal.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. univarsolutions.com [univarsolutions.com]
- 7. This compound CAS#: 5332-73-0 [m.chemicalbook.com]
- 8. This compound 99%, High Purity Chemical at Best Price [nacchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 11. This compound | 5332-73-0 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Methoxypropylamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant utility in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectral data. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals, making it a compound of interest for drug development professionals. Detailed experimental protocols for its synthesis are provided, alongside safety and toxicological data to ensure proper handling.
Chemical Structure and Formula
This compound, systematically named 3-methoxypropan-1-amine, is a primary aliphatic amine with a methoxy (B1213986) group. Its chemical structure is characterized by a propyl chain with a methoxy group at one end and an amino group at the other.
Chemical Formula: C₄H₁₁NO[1][2]
** IUPAC Name:** 3-methoxypropan-1-amine[2]
Synonyms: MOPA, 3-Aminopropyl methyl ether, 1-Amino-3-methoxypropane, γ-Methoxypropylamine[3][4]
Molecular Weight: 89.14 g/mol [1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value |
| Appearance | Clear, colorless to faintly colored liquid |
| Odor | Ammonia-like |
| Boiling Point | 117-118 °C |
| Melting Point | -71 °C |
| Density | 0.874 g/mL at 25 °C |
| Flash Point | 24 °C |
| Solubility | Miscible with water and common organic solvents |
| Vapor Pressure | 12.0 mmHg at 20 °C |
| Refractive Index | n20/D 1.417 |
Synthesis of this compound
This compound can be synthesized through various chemical routes. The most common industrial methods include the catalytic hydrogenation of 3-methoxypropionitrile (B90507) and the amination of 3-methoxypropanol.
Catalytic Hydrogenation of 3-Methoxypropionitrile
This is a widely used industrial method for the synthesis of MOPA.
Experimental Protocol:
-
Materials:
-
3-methoxypropionitrile (400 g)
-
Ethanol (20 g)
-
Modified carrier nickel catalyst (12 g)
-
Hydrogen gas
-
-
Equipment:
-
1000 mL autoclave
-
Stirring apparatus
-
Heating and cooling system
-
Filtration apparatus
-
Distillation apparatus
-
-
Procedure:
-
Into a 1000 mL autoclave, add 400 g of 3-methoxypropionitrile, 20 g of ethanol, and 12 g of the modified carrier nickel catalyst.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to 2.8 MPa.
-
Begin stirring and heat the reaction mixture. Maintain the pressure at 2.8 MPa for 2 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then subjected to fractional distillation under atmospheric pressure.
-
Collect the fraction boiling between 110-160 °C to obtain pure this compound.
-
-
Expected Yield: Approximately 354.09 g.
Synthesis from 3-Methoxypropanol
An alternative route involves the reaction of 3-methoxypropanol with ammonia (B1221849) in the presence of a catalyst. This method takes 3-methoxypropanol as the raw material and utilizes a Cu-Co/Al2O3-diatomite catalyst.[5] The reaction is typically carried out in a fixed-bed reactor at elevated temperature and pressure.[5]
Spectroscopic Data
The following table summarizes the key spectral data for this compound.
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | δ (ppm): 1.1 (s, 2H, NH₂), 1.6-1.8 (m, 2H, CH₂), 2.7-2.9 (t, 2H, CH₂N), 3.3 (s, 3H, OCH₃), 3.4-3.6 (t, 2H, CH₂O) |
| ¹³C NMR | δ (ppm): 30.8 (CH₂), 40.1 (CH₂N), 58.6 (OCH₃), 71.5 (CH₂O) |
| IR (Infrared) | ν (cm⁻¹): 3360-3280 (N-H stretch), 2930-2820 (C-H stretch), 1590 (N-H bend), 1120 (C-O stretch) |
| Mass Spec (EI) | m/z: 89 (M+), 72, 59, 45, 30 (base peak) |
Relevance in Drug Development
While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical compounds.[3][6][7] Its bifunctional nature, possessing both a primary amine and an ether linkage, makes it a versatile scaffold for medicinal chemists.
MOPA is utilized in the synthesis of more complex molecules for various therapeutic areas. It has been identified as a key intermediate in the development of drugs targeting the central nervous system, such as antidepressants, and also in the synthesis of cardiovascular drugs.[6] The incorporation of the 3-methoxypropyl moiety can influence the pharmacokinetic properties of a drug molecule, potentially improving its solubility, metabolic stability, and ability to cross biological membranes.
Furthermore, research has explored the use of this compound in the development of enzyme inhibitors, for instance, in the context of Alzheimer's disease.[8] Its primary amine allows for its integration into peptoid backbones, introducing the methoxy functionality which can modulate biological activity.[8] The role of MOPA as a versatile precursor underscores its importance for professionals in drug discovery and development, enabling the construction of novel and complex molecular architectures for therapeutic applications.[8]
Safety and Toxicology
This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions.
| Toxicology Data | Value | Species |
| LD₅₀ (Oral) | 690 mg/kg | Rat |
| LD₅₀ (Dermal) | >2000 mg/kg | Rabbit |
| Skin Irritation | Corrosive | Rabbit |
| Eye Irritation | Severe Irritant | Rabbit |
Safety Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical with a well-defined structure and properties. Its synthesis is achievable through established industrial methods, and its applications are widespread. For researchers and professionals in drug development, MOPA serves as a key synthetic intermediate, offering a flexible scaffold for the creation of novel therapeutic agents. A thorough understanding of its chemistry, synthesis, and safety is essential for its effective and safe utilization in research and development.
References
- 1. textile-fabric.com [textile-fabric.com]
- 2. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Univar Solutions [univarsolutions.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 6. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 | Benchchem [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Methoxypropylamine (CAS: 5332-73-0)
Introduction
This compound (MOPA), with the CAS number 5332-73-0, is a versatile primary amine that holds significant importance across various industrial and research sectors.[1][2] Its unique bifunctional nature, possessing both a primary amine and an ether group, makes it a valuable intermediate in the synthesis of a wide array of organic molecules.[1] This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis methodologies, key applications, and safety and toxicological data. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Physicochemical Properties
This compound is a clear, colorless liquid characterized by an ammonia-like odor.[1][3] It is completely miscible with water and a variety of common organic solvents, including ethanol, toluene, acetone, and hexane.[3] A summary of its key physicochemical properties is detailed in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5332-73-0 | [1] |
| Molecular Formula | C₄H₁₁NO | [4] |
| Molecular Weight | 89.14 g/mol | [4][5][6] |
| Boiling Point | 117-118 °C at 733 mmHg | [3] |
| Melting Point | < -70 °C | [7] |
| Density | 0.874 g/mL at 25 °C | [3] |
| Vapor Pressure | 21.7 mmHg at 25 °C | |
| Flash Point | 32 °C (closed cup) | [7] |
| Refractive Index | n20/D 1.417 | [3] |
| pH | 11.4-11.9 | |
| Solubility | Miscible with water | [3] |
| logP (Octanol/Water Partition Coefficient) | -0.50 | [7] |
Synthesis of this compound
This compound can be synthesized through several chemical routes. The two primary industrial methods involve the catalytic hydrogenation of 3-methoxypropionitrile (B90507) and the reaction of 3-methoxypropanol with ammonia (B1221849).
Catalytic Hydrogenation of 3-Methoxypropionitrile
This is a common industrial method for producing this compound.[1][8] The process involves the reduction of the nitrile group to a primary amine in the presence of a catalyst, typically a modified nickel catalyst, and hydrogen gas.[1][8]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Materials:
-
3-methoxypropionitrile (400g)
-
Ethanol (20g)
-
Modified carrier nickel catalyst (12g)
-
1000ml Autoclave
-
Hydrogen gas
Procedure:
-
Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[1][8]
-
Seal the autoclave and pressurize it with hydrogen to 2.8 MPa.[1][8]
-
Stir the reaction mixture at this pressure for 2 hours.[1][8]
-
After the reaction is complete, cool the autoclave to room temperature.[1][8]
-
Carefully vent the excess hydrogen pressure.[1]
-
Filter the reaction mixture to remove the catalyst.[1]
-
Purify the filtrate by fractional distillation under normal pressure, collecting the fraction that boils between 110-160 °C.[1][8]
Expected Outcome: This procedure is reported to yield approximately 354.09g of colorless and transparent this compound, with a raw material conversion rate of 97.0% and a product yield of 94.52%.[1]
Caption: Synthesis workflow of this compound.
Reaction of 3-Methoxypropanol with Ammonia
An alternative synthesis route involves the reaction of 3-methoxypropanol with ammonia over a Cu-Co/Al2O3-diatomite catalyst.[9]
Experimental Protocol: Synthesis from 3-Methoxypropanol
Materials:
-
3-methoxypropanol
-
Ammonia gas
-
Hydrogen gas
-
Cu-Co/Al2O3-diatomite catalyst
-
Preheater
-
Fixed-bed reactor
Procedure:
-
The 3-methoxypropanol is pumped into a preheater.
-
It is then mixed with ammonia and hydrogen gas, preheated, and vaporized.[9]
-
The gaseous mixture is passed through a fixed-bed reactor containing the Cu-Co/Al2O3-diatomite catalyst.[9]
-
The reaction is carried out under specific pressure and temperature conditions.
-
The material exiting the reactor is condensed and cooled.
-
A gas-liquid separation is performed to isolate the crude product.[9]
-
The final product, this compound, is purified by distillation.
Caption: Synthesis of this compound from 3-Methoxypropanol.
Applications
This compound has a broad range of applications across several industries:
-
Corrosion Inhibitor: It is extensively used as a corrosion inhibitor, particularly in steam condensate systems and other water treatment applications.[3][10] It can be used as a substitute for morpholine (B109124) in water treatment formulations.[10]
-
Dye Manufacturing: MOPA serves as an intermediate in the production of various dyes, such as disperse blue 60.[2][3]
-
Pharmaceuticals and Agrochemicals: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][4] Its inclusion can enhance properties like water solubility and metabolic stability in drug molecules.[4]
-
Coatings and Paints: In the coatings industry, it acts as an additive to improve the adhesion of coatings to surfaces and enhance water and corrosion resistance.[2] It is also used in the formulation of amine soaps for wax dispersions and emulsions in water-based paints.[3]
-
Surfactants: this compound is used in the synthesis of surfactants that have applications in detergents, cosmetics, and pesticides due to their excellent emulsifying, dispersing, and wetting properties.[2]
Safety and Toxicology
This compound is a flammable liquid and vapor and is harmful if swallowed.[7][11] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[7][11]
| Hazard Category | GHS Classification |
| Flammability | Flammable liquid and vapor (Category 3) |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1A, B, C) |
| Eye Damage/Irritation | Serious Eye Damage (Category 1) |
| Sensitization | Skin Sensitization (Category 1) |
| Aquatic Hazard | Harmful to aquatic life |
Toxicological Data:
| Route | Species | Value |
| Oral LD50 | Rat | 830-1143 mg/kg[12] |
| Dermal LD50 | Rat | 2000 mg/kg[12] |
| Intravenous LD50 | Mouse | 180 mg/kg[13] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area or under a fume hood. Use explosion-proof electrical and ventilating equipment.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Wear suitable protective clothing and gloves.
-
Respiratory Protection: If ventilation is inadequate, use an approved respirator.
-
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. Keep containers tightly closed.[11][13] The substance is hygroscopic and air-sensitive.[12]
Caption: Key safety measures for this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[14]
-
¹³C NMR: The carbon NMR spectrum helps in identifying the carbon skeleton of the molecule.
-
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present, such as the N-H and C-O stretches.[15]
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
While specific spectra are not included here, they are readily available in chemical databases for reference.[5][14][15][16]
Conclusion
This compound is a chemical compound with significant utility in a variety of industrial and research applications. Its synthesis is well-established, and its properties make it a valuable intermediate and additive. A thorough understanding of its physicochemical properties, synthesis, applications, and safety precautions is essential for its effective and safe use. This guide provides a foundational understanding for professionals working with this versatile amine.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. textile-fabric.com [textile-fabric.com]
- 5. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Propanamine, 3-methoxy- (CAS 5332-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 10. atamankimya.com [atamankimya.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. This compound(5332-73-0) 1H NMR spectrum [chemicalbook.com]
- 15. This compound(5332-73-0) IR Spectrum [m.chemicalbook.com]
- 16. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Methoxypropylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant utility across various scientific and industrial sectors, including pharmaceuticals, corrosion inhibition, and synthesis of specialty chemicals. Understanding its solubility is critical for its effective application in reaction chemistry, formulation development, and purification processes.
Core Properties and Solubility Profile
This compound (CAS No: 5332-73-0, Molecular Formula: C₄H₁₁NO) is a clear, colorless liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring a primary amine group, a flexible propyl chain, and a methoxy (B1213986) ether group, imparts a unique combination of polar and non-polar characteristics. This amphiphilic nature is the primary determinant of its broad solubility profile.
The presence of the amine (-NH₂) and ether (-O-) functionalities allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The propyl chain contributes van der Waals forces, facilitating miscibility with non-polar organic solvents. Consequently, this compound is widely reported to be completely miscible with water and a wide array of common organic solvents.[2][3][4][5]
Quantitative Solubility Data
Based on available technical and safety data, this compound is considered fully miscible with a broad range of organic solvents, meaning it will form a homogeneous solution in all proportions. A safety data sheet has noted that during analysis, MOPA was found to have "infinite solubility in water".[6] The qualitative descriptor "miscible" is consistently used across technical literature, indicating that no upper limit of solubility has been observed under standard conditions.
For practical laboratory and industrial applications, this means that this compound can be seamlessly integrated into diverse solvent systems without concerns of phase separation.
| Solvent Class | Solvent Name | Chemical Formula | Polarity | Solubility of this compound | Reference(s) |
| Protic Solvents | Water | H₂O | Polar | Miscible in all proportions | [2][6] |
| Ethanol | C₂H₅OH | Polar | Miscible in all proportions | [3][4] | |
| Polar Aprotic Solvents | Acetone | C₃H₆O | Polar | Miscible in all proportions | [3][4] |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Non-polar | Miscible in all proportions | [7] |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Non-polar | Miscible in all proportions | [3][4] |
| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Non-polar | Miscible in all proportions | [3][4] |
Experimental Protocols
While specific experimental data for the determination of this compound's miscibility is not extensively published due to its well-established nature, a generalized protocol for determining the miscibility of a liquid amine in an organic solvent is provided below. This protocol is based on standard laboratory procedures for assessing liquid-liquid miscibility.[8][9]
Protocol: Visual Determination of Miscibility
Objective: To qualitatively determine the miscibility of this compound in a selected organic solvent at ambient temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (e.g., Toluene, Hexane, Ethanol)
-
Graduated cylinders or pipettes (for accurate volume measurement)
-
Clean, dry test tubes with stoppers
-
Vortex mixer or shaker
Procedure:
-
Preparation: In a clean, dry test tube, add a specific volume of the selected organic solvent (e.g., 5 mL).
-
Addition of Amine: To the same test tube, add an equal volume of this compound (5 mL).
-
Mixing: Stopper the test tube and invert it several times, followed by vigorous mixing using a vortex mixer for 30-60 seconds to ensure thorough contact between the two liquids.
-
Observation: Allow the mixture to stand undisturbed for a few minutes and observe the contents.
-
Miscible: If the resulting mixture is a single, clear, and homogeneous phase with no visible interface, the two liquids are considered miscible.[9]
-
Immiscible or Partially Miscible: If two distinct layers form, or if the solution appears cloudy or forms an emulsion, the liquids are immiscible or partially miscible.
-
-
Variable Proportions (Optional): To confirm complete miscibility, the experiment can be repeated with varying volume ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:2, etc.). For complete miscibility, a single homogeneous phase should be observed at all proportions.
Visualizations
Logical Diagram: Factors Influencing MOPA's Broad Solubility
Caption: Logical relationship between MOPA's structure and its solubility.
Experimental Workflow: Determining Liquid-Liquid Miscibility
Caption: Experimental workflow for visual miscibility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. irochemical.com [irochemical.com]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
A Technical Guide to the Miscibility of 3-Methoxypropylamine with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the miscibility of 3-Methoxypropylamine (MOPA) with water, a critical parameter for its application in various scientific and industrial fields, including pharmaceutical synthesis and formulation. This document details the physicochemical properties of MOPA, outlines experimental protocols for miscibility determination, and illustrates the underlying molecular interactions and practical applications.
Executive Summary
This compound (CAS No. 5332-73-0) is a versatile primary amine characterized by its complete miscibility with water.[1][2][3][4] This property, stemming from its ability to form hydrogen bonds, makes it an invaluable component in aqueous systems for applications ranging from corrosion inhibition to its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5][6] This guide consolidates the available data on its physical and chemical properties, provides a standardized methodology for miscibility assessment, and visually represents its key attributes and applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference(s) |
| CAS Number | 5332-73-0 | [2][7][8] |
| Molecular Formula | C₄H₁₁NO | [1][2][8] |
| Molecular Weight | 89.14 g/mol | [7][8][9] |
| Appearance | Colorless to yellow liquid | [1][3] |
| Odor | Ammonia-like | [1][9][10] |
| Boiling Point | 117-118 °C at 733 mmHg | [1][10] |
| Density | 0.874 g/mL at 25 °C | [1][10] |
| Solubility in Water | Completely miscible | [1][3][7] |
| pH | 11.5 at 20 °C | [3] |
| Flash Point | 27 °C (closed cup) | |
| Vapor Pressure | 20 mmHg at 30 °C | |
| Refractive Index | n20/D 1.417 | [1][10] |
| log Pow (Octanol/Water) | -0.50 | [11] |
Water Miscibility: Mechanism and Experimental Determination
The complete miscibility of this compound with water is attributed to the formation of hydrogen bonds between the amine and ether functional groups of MOPA and water molecules. The nitrogen and oxygen atoms in MOPA act as hydrogen bond acceptors, while the hydrogen atoms of the primary amine group and water act as hydrogen bond donors.
Caption: Hydrogen bonding between MOPA and water molecules.
Experimental Protocol for Miscibility Determination
The following is a general protocol for determining the miscibility of a liquid like this compound with water.
Objective: To determine the miscibility of this compound with water at various concentrations and a specified temperature.
Materials:
-
This compound (≥99% purity)
-
Distilled or deionized water
-
Calibrated glass test tubes or vials with stoppers
-
Pipettes or burettes for accurate volume measurement
-
Vortex mixer
-
Constant temperature bath
Procedure:
-
Preparation of Mixtures: Prepare a series of mixtures of MOPA and water in calibrated test tubes with varying volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% MOPA in water). The total volume in each test tube should be kept constant (e.g., 10 mL).
-
Temperature Control: Place the test tubes in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate.
-
Mixing: Once equilibrated, securely stopper each test tube and mix the contents thoroughly using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Observation: After mixing, return the test tubes to the constant temperature bath and allow them to stand undisturbed.
-
Analysis: Observe the mixtures for any signs of phase separation, cloudiness, or formation of an interface. Observations should be made immediately after mixing and after a set period (e.g., 1 hour, 24 hours) to check for delayed phase separation.
-
Determination of Miscibility: If all mixtures remain as a single, clear, and homogenous phase, the two liquids are considered miscible in all proportions under the tested conditions.
Caption: Workflow for miscibility determination.
Applications in Research and Drug Development
The complete water miscibility of this compound is a key factor in its wide range of applications.
-
Pharmaceutical Intermediate: MOPA is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] Its solubility in water allows for its use in aqueous reaction media, which can be advantageous for green chemistry and for the synthesis of water-soluble drugs.
-
Corrosion Inhibitor: It is widely used in water treatment and steam condensate systems to prevent corrosion.[2] Its miscibility ensures its even distribution throughout the aqueous system.
-
Formulation Excipient: In drug formulation, its properties can be leveraged for the development of aqueous solutions and other liquid dosage forms.
-
Dyes and Pigments: MOPA is used in the manufacturing of certain dyes, where its solubility characteristics are important for the synthesis and application processes.[8][12]
-
Surfactants and Emulsifiers: It can be used to create amine soaps, which act as emulsifiers in the formulation of waxes and coatings.[1][4]
Caption: Applications of this compound.
Conclusion
The complete miscibility of this compound with water is a fundamental property that underpins its extensive use across multiple industries, notably in pharmaceuticals and water treatment. This technical guide has provided a consolidated source of its physicochemical properties, a standardized protocol for miscibility determination, and an overview of its key applications. For researchers, scientists, and drug development professionals, a thorough understanding of this property is essential for the effective and safe utilization of this versatile chemical compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 5. dataintelo.com [dataintelo.com]
- 6. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]
- 7. This compound, 99+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. irowater.com [irowater.com]
- 9. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 5332-73-0 [chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. METHOXYPROPYLAMINE (MOPA) - Ataman Kimya [atamanchemicals.com]
Spectroscopic Profile of 3-Methoxypropylamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Methoxypropylamine (MOPA), a versatile primary amine used in various industrial applications, including as a corrosion inhibitor, in the synthesis of pharmaceuticals, and in coatings and adhesives. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed spectroscopic information for compound identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) as the solvent.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |
| -NH₂ | 1.19 | Singlet (broad) | - | 2H |
| -CH₂-CH₂-NH₂ | 1.71 | Quintet | 6.3 | 2H |
| -CH₂-NH₂ | 2.79 | Triplet | 6.8 | 2H |
| -O-CH₃ | 3.33 | Singlet | - | 3H |
| -O-CH₂- | 3.46 | Triplet | 6.3 | 2H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| -CH₂-CH₂-NH₂ | 30.1 |
| -CH₂-NH₂ | 46.9 |
| -O-CH₃ | 58.6 |
| -O-CH₂- | 71.2 |
Note: The provided ¹³C NMR data is based on a derivative of this compound and serves as a close approximation.[1] Actual values for the free amine may vary slightly.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.
Table 3: FT-IR Spectroscopic Data for this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 - 3280 | Strong, Broad | N-H stretch (primary amine) |
| 2925 | Medium | C-H stretch (aliphatic) |
| 2828 | Medium | C-H stretch (aliphatic) |
| 1592 | Medium | N-H bend (scissoring) |
| 1435 | Medium | C-H bend |
| 1115 | Strong | C-O-C stretch (asymmetric) |
| 1048 | Weak | C-N stretch |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like this compound.
NMR Spectroscopy Protocol
A standard protocol for obtaining the NMR spectrum of a liquid amine is as follows:
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.
-
Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correct the spectrum.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts and coupling constants.
FT-IR Spectroscopy Protocol
For a neat liquid sample like this compound, the following procedure is typically used:
-
Sample Preparation: Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and water vapor).
-
Sample Scan: Acquire the spectrum of the sample. The instrument's software will automatically subtract the background spectrum.
-
Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of this compound.
Caption: ¹H NMR assignments for this compound.
Caption: ¹³C NMR assignments for this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis of 3-Aminopropyl methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopropyl methyl ether, also known as 3-methoxypropylamine (MOPA), is a versatile primary amine with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries, as well as a corrosion inhibitor and a component in the synthesis of dyes and surfactants.[1] Its bifunctional nature, possessing both a primary amine and an ether group, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the principal synthetic routes for 3-Aminopropyl methyl ether, offering detailed experimental protocols for key methodologies, comparative analysis of quantitative data, and visual representations of reaction pathways to support researchers and professionals in drug development and related fields.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Aminopropyl methyl ether is essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value |
| CAS Number | 5332-73-0 |
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Amine-like |
| Boiling Point | 117-118 °C at 733 mmHg |
| Melting Point | -71 °C |
| Density | 0.874 g/mL at 25 °C |
| Flash Point | 24 °C |
| Solubility | Miscible with water and most organic solvents |
| pH | 11.5 (100 g/L solution at 20 °C) |
(Data sourced from multiple references)[2]
Core Synthetic Methodologies
Several synthetic pathways have been developed for the production of 3-Aminopropyl methyl ether. The selection of a particular method is often dictated by factors such as the availability of starting materials, desired yield, scalability, and safety considerations. The most prominent methods are detailed below.
Catalytic Hydrogenation of 3-Methoxypropionitrile (B90507)
The catalytic hydrogenation of 3-methoxypropionitrile is a widely employed industrial method for synthesizing 3-Aminopropyl methyl ether, prized for its high yield and efficiency.[3] This process involves the reduction of the nitrile group to a primary amine in the presence of a metal catalyst, typically Raney nickel, under a hydrogen atmosphere.[3]
Materials and Equipment:
-
3-methoxypropionitrile (400g)
-
Ethanol (B145695) (20g)
-
Modified carrier nickel catalyst (12g)
-
1000ml autoclave
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
The 1000ml autoclave is charged with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.
-
The autoclave is sealed and then pressurized with hydrogen gas to 2.8 MPa.
-
The reaction mixture is stirred at this pressure for 2 hours.
-
Upon completion, the autoclave is cooled to room temperature.
-
The excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is purified by fractional distillation under normal pressure.
-
The fraction boiling between 110-160 °C is collected.
Expected Outcome:
This procedure is reported to yield approximately 354.09g of colorless and transparent this compound. The conversion rate of the raw material is approximately 97.0%, with a product yield of 94.52%.[4]
Figure 1: Synthesis of 3-Aminopropyl methyl ether via hydrogenation of 3-methoxypropionitrile.
Amination of 3-Methoxypropanol
An alternative industrial route involves the reaction of 3-methoxypropanol with ammonia (B1221849) in the presence of a catalyst. This method leverages a different starting material and offers a continuous process suitable for large-scale production.
Note: The following is a generalized protocol based on patent literature and represents an industrial process. Specific laboratory-scale procedures may vary.
Materials and Equipment:
-
3-methoxypropanol
-
Ammonia
-
Hydrogen
-
Cu-Co/Al₂O₃-diatomite catalyst
-
Preheater
-
Fixed-bed reactor
-
Condenser and gas-liquid separator
-
Distillation column
Procedure:
-
3-methoxypropanol is pumped into a preheater where it is mixed with ammonia and hydrogen gas.[5] The mixture is preheated and vaporized.
-
The vaporized reaction mixture is fed into a fixed-bed reactor containing a Cu-Co/Al₂O₃-diatomite catalyst.[5]
-
The reaction is carried out under controlled pressure (0.9 MPa) and temperature (150 °C).[6]
-
The reaction effluent is passed through a condenser to cool the mixture, followed by a gas-liquid separator.[5]
-
The gaseous components, including unreacted ammonia and hydrogen, can be recycled back into the reactor.[5]
-
The liquid phase is transferred to a rectifying tower for purification by distillation to yield 3-Aminopropyl methyl ether.[5]
Figure 2: Industrial synthesis of 3-Aminopropyl methyl ether from 3-methoxypropanol.
Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often encountered in direct amination.[7] This route can be adapted for the synthesis of 3-Aminopropyl methyl ether using a suitable precursor like 1-bromo-3-methoxypropane (B1268092).
Note: This is a generalized protocol for the Gabriel synthesis. Optimization for the specific synthesis of 3-Aminopropyl methyl ether would be required.
Materials and Equipment:
-
Potassium phthalimide (B116566)
-
1-bromo-3-methoxypropane
-
Dimethylformamide (DMF) (solvent)
-
Hydrazine hydrate (B1144303)
-
Ethanol (solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Separatory funnel
-
Distillation apparatus
Procedure:
Step 1: N-Alkylation of Potassium Phthalimide
-
Potassium phthalimide is dissolved in anhydrous DMF in a round-bottom flask.
-
1-bromo-3-methoxypropane (1 equivalent) is added to the solution.
-
The reaction mixture is heated and stirred until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is poured into water, and the resulting precipitate of N-(3-methoxypropyl)phthalimide is collected by filtration.
Step 2: Hydrazinolysis of N-(3-methoxypropyl)phthalimide
-
The N-(3-methoxypropyl)phthalimide is suspended in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine hydrate is added to the suspension.[8]
-
The mixture is heated at reflux. A precipitate of phthalhydrazide (B32825) will form.[9]
-
After cooling, the reaction mixture is acidified with concentrated HCl and then filtered to remove the phthalhydrazide precipitate.
-
The filtrate is made basic with NaOH, and the liberated 3-Aminopropyl methyl ether is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation.
Figure 3: Gabriel synthesis pathway for 3-Aminopropyl methyl ether.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for 3-Aminopropyl methyl ether depends on various factors, including desired scale, cost, and available equipment. The following table summarizes the key quantitative aspects of the discussed methods.
| Synthesis Method | Starting Materials | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 3-Methoxypropionitrile, H₂ | 90-95 | High yield, efficient for large scale, simple process | Requires high-pressure hydrogenation equipment |
| Amination of Alcohol | 3-Methoxypropanol, NH₃, H₂ | 75-85 (est.) | Continuous process, utilizes different feedstock | Requires specialized fixed-bed reactor, expensive catalyst |
| Gabriel Synthesis | 1-Bromo-3-methoxypropane, Potassium phthalimide | 65-75 | Avoids over-alkylation, milder conditions | Multi-step process, lower atom economy |
| Reductive Amination | 3-Methoxypropanal, NH₃, Reducing Agent | 80-90 | High selectivity, can be a one-pot reaction | May require expensive or hazardous reducing agents |
(Data sourced from multiple references)[3][4]
Conclusion
The synthesis of 3-Aminopropyl methyl ether can be achieved through several viable routes, with the catalytic hydrogenation of 3-methoxypropionitrile being the most prominent and well-documented method, particularly for industrial-scale production. Alternative methods such as the amination of 3-methoxypropanol, the Gabriel synthesis, and reductive amination offer flexibility in terms of starting materials and reaction conditions, catering to different laboratory and industrial needs. This guide provides the foundational knowledge, including detailed protocols and comparative data, to assist researchers and professionals in selecting and implementing the most suitable synthetic strategy for their specific applications.
References
- 1. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-bromo-3-methoxypropane | 36865-41-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
The Core Reactivity of Primary Amines: A Technical Guide Featuring 3-Methoxypropylamine (MOPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental reactivity of primary amines, a critical functional group in a vast array of chemical and biological systems. Leveraging 3-Methoxypropylamine (MOPA) as a representative example, this document will detail the core chemical behaviors that underpin their utility in organic synthesis, materials science, and drug development. We will delve into their nucleophilic character and explore key reactions such as acylation, alkylation, and imine formation. This guide also provides generalized experimental protocols and quantitative data to support practical application and further research.
Introduction to Primary Amines and this compound (MOPA)
Primary amines are organic compounds characterized by the presence of an amino group (-NH₂) attached to a carbon atom. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, which are central to their reactivity.[1][2]
This compound (MOPA) is a clear, colorless liquid with an ammonia-like odor.[3][4] It is a versatile primary amine used in various industrial applications, including as a corrosion inhibitor, in the synthesis of dyes and as an emulsifier in coatings and wax formulations.[3][4][5] Its structure, featuring a primary amine and an ether linkage, provides a useful model for understanding the reactivity of simple, unhindered primary amines. MOPA is miscible with water and a range of common organic solvents such as ethanol, toluene, and acetone.[3][4]
Physicochemical Properties of MOPA
A summary of the key physicochemical properties of MOPA is presented in the table below, offering a quantitative basis for its handling and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO | [3][6] |
| Molecular Weight | 89.14 g/mol | [3][6] |
| Appearance | Clear, colorless to faintly colored liquid | [3][4] |
| Odor | Ammonia-like | [3][4] |
| Boiling Point | 117-118 °C at 733 mmHg | [3][7] |
| Melting Point | -65 °C to -76 °C | [3][8] |
| Density | 0.874 g/mL at 25 °C | [3][7] |
| pKa | 9.73 ± 0.10 (Predicted) | [3][7] |
| Water Solubility | Miscible | [3][7] |
| Flash Point | 24 °C (75 °F) | [8] |
| Refractive Index (n20/D) | 1.417 | [3][7] |
Core Reactivity of Primary Amines
The reactivity of primary amines is dominated by the nucleophilicity of the nitrogen atom. This section will explore the fundamental reactions that are characteristic of this functional group.
Nucleophilicity and Basicity
Primary amines are generally effective nucleophiles due to the lone pair of electrons on the nitrogen atom.[9] Their nucleophilicity is influenced by steric hindrance and the electronic effects of the substituents. Primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, largely due to decreasing steric hindrance.[9][10] The basicity of primary amines allows them to act as proton acceptors.
Acylation
Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides.[11][12] This reaction proceeds via a nucleophilic addition-elimination mechanism.[11] The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).[11][13]
-
Reactant Preparation: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or brine solution.[14]
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.[14] To control the reaction and neutralize the HCl byproduct, a base such as pyridine (B92270) or triethylamine (B128534) can be added.[14][15]
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Alkylation
Primary amines can be alkylated by reaction with alkyl halides.[16] This reaction is a nucleophilic aliphatic substitution.[16] However, a significant challenge with this reaction is the potential for over-alkylation, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt.[16][17]
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent like methanol (B129727) or ethanol.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS to observe the consumption of the primary amine and the formation of products.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The product mixture is often purified by column chromatography to separate the desired secondary amine from unreacted starting material and over-alkylation products.
Reaction with Carbonyl Compounds: Imine Formation
Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond.[18][19] This reaction is typically acid-catalyzed and is reversible.[20][21] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine.[21][22]
-
Reactant Preparation: Dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent such as methanol or ethanol.[23][24]
-
Catalyst Addition: Add a catalytic amount of a mild acid, such as acetic acid.
-
Reaction and Water Removal: Stir the mixture at room temperature. To drive the equilibrium towards the product, water can be removed by azeotropic distillation or by the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[25]
-
Work-up: Once the reaction is complete (monitored by TLC or GC-MS), filter off any drying agent. The solvent is then removed under reduced pressure.
-
Purification: The resulting imine can often be used without further purification or can be purified by distillation or recrystallization.
Safety and Handling of MOPA
MOPA is a flammable liquid and vapor.[26] It is harmful if swallowed and causes severe skin burns and eye damage.[26][27] It may also cause an allergic skin reaction.[26] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
Primary amines, exemplified by this compound, are a cornerstone of organic chemistry with a rich and versatile reactivity profile. Their nucleophilic character enables fundamental transformations such as acylation, alkylation, and imine formation, which are integral to the synthesis of a wide range of valuable compounds in research and industry. A thorough understanding of their properties and reaction mechanisms, as outlined in this guide, is essential for their effective and safe utilization in drug development and other scientific endeavors.
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- 15. acylation of amines [entrancechemistry.blogspot.com]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 20. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 21. Ch22: C=O + primary amine [chem.ucalgary.ca]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. Imine - Wikipedia [en.wikipedia.org]
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- 27. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3-Methoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 3-Methoxypropylamine (MOPA), a versatile primary amine used in various applications, including as a corrosion inhibitor, in the synthesis of dyestuffs, and as a component in coatings and metalworking fluids. This document focuses on its molecular weight and density, presenting key data, experimental protocols for their determination, and a logical workflow for these characterization processes.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below. These values are critical for reaction stoichiometry, formulation development, and quality control.
| Property | Value | Units | Conditions |
| Molecular Weight | 89.14[1][2][3][4][5] | g/mol | |
| Density | 0.87[6] | g/cm³ | @ 20 °C |
| 0.874[2][4][5] | g/mL | @ 25 °C | |
| 0.872[7] | g/cc |
Experimental Protocols
Accurate determination of molecular weight and density is fundamental in chemical characterization. The following are detailed methodologies for ascertaining these properties for a volatile liquid amine like this compound.
Determination of Molecular Weight (Dumas Method)
The Dumas method is a classical and effective technique for determining the molecular weight of a volatile liquid.[8]
Principle: The method relies on the ideal gas law (PV=nRT). By measuring the mass, volume, temperature, and pressure of the substance in its gaseous state, the number of moles (n) and subsequently the molecular weight (M = m/n) can be calculated.[8]
Methodology:
-
Preparation: A clean, dry Erlenmeyer flask of a known volume is fitted with a foil cap containing a small pinhole. The mass of the empty, sealed flask is precisely measured.
-
Volatilization: A small amount (a few milliliters) of this compound is introduced into the flask.
-
Heating: The flask is submerged in a boiling water bath. The liquid amine will vaporize, and its vapor will displace the air inside the flask. Excess vapor will escape through the pinhole until the pressure inside the flask equilibrates with the atmospheric pressure.[8]
-
Condensation & Weighing: Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The amine vapor condenses back into a liquid. The outside of the flask is carefully dried. The flask, foil cap, and the condensed amine are then weighed.
-
Measurements:
-
The mass of the vapor is determined by subtracting the mass of the empty flask from the mass of the flask with the condensed amine.
-
The volume of the flask (which is equal to the volume of the gas) is determined by filling it completely with water and measuring the mass of the water. Using the known density of water at that temperature, the exact volume is calculated.[8]
-
The temperature of the gas is assumed to be the temperature of the boiling water bath.
-
The pressure of the gas is the atmospheric pressure, measured with a barometer.
-
-
Calculation: The molecular weight is calculated using the rearranged ideal gas law equation: M = (mRT)/(PV).
Determination of Density (Digital Density Meter Method - ASTM D4052)
For a precise and rapid measurement of density, the use of a digital density meter is recommended, following a standard test method such as ASTM D4052.[1][2]
Principle: This method measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.[4]
Methodology:
-
Calibration: The digital density meter is calibrated using two reference standards of known density, typically dry air and deionized water.
-
Sample Preparation: The this compound sample is brought to the desired measurement temperature (e.g., 20°C or 25°C). Ensure the sample is free of air bubbles.
-
Measurement: The sample is introduced into the oscillating U-tube of the instrument. This can be done manually with a syringe or using an automated injection system.[2]
-
Equilibration: The instrument allows the sample to reach thermal equilibrium.
-
Data Acquisition: The instrument automatically measures the oscillation period and, using the calibration data, calculates and displays the density of the sample. The accepted units are typically grams per milliliter (g/mL) or kilograms per cubic meter ( kg/m ³).[1]
-
Cleaning: After the measurement, the U-tube is thoroughly cleaned with appropriate solvents and dried before the next sample is introduced.
Characterization Workflow
The logical progression for the experimental determination of the molecular weight and density of this compound is illustrated below. This workflow ensures that foundational properties are established in a systematic manner.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. matestlabs.com [matestlabs.com]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. wjec.co.uk [wjec.co.uk]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Synonyms and alternative names for 3-Methoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
3-Methoxypropylamine, commonly referred to as MOPA, is a versatile primary amine characterized by the presence of a methoxy (B1213986) group. This colorless to pale yellow liquid possesses a distinctive amine-like odor and is completely miscible with water and many common organic solvents.[1][2][3][4][5] Its bifunctional nature, containing both a primary amine and an ether linkage, makes it a valuable intermediate and building block in a wide array of chemical syntheses.[5][6] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to research and development.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | 3-methoxypropan-1-amine |
| CAS Number | 5332-73-0[7] |
| EC Number | 226-241-3[8] |
| Linear Formula | CH₃O(CH₂)₃NH₂[8] |
| Molecular Formula | C₄H₁₁NO[7] |
| SMILES | COCCCN[7] |
| InChI Key | FAXDZWQIWUSWJH-UHFFFAOYSA-N[8] |
| Common Synonyms | 1-Amino-3-methoxypropane[7], 3-Aminopropyl methyl ether[6], 3-MPA[6], MOPA[6], gamma-Methoxypropylamine[6], Propanolamine methyl ether[6] |
| Other Identifiers | NSC 552[6], UNII-VT819VO82Z[6] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its safe handling, application in experiments, and characterization of reaction products.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 89.14 g/mol | [7] |
| Appearance | Colorless to yellow liquid with an amine-like odor | [3][5] |
| Density | 0.874 g/mL at 25 °C | [8] |
| Boiling Point | 117-118 °C at 733 mmHg | [8] |
| Melting Point | -71 °C | [3] |
| Flash Point | 24 °C (75 °F) | [3] |
| Vapor Pressure | 20 mmHg at 30 °C | [8] |
| Refractive Index | n20/D 1.417 | [8] |
| Solubility | Miscible in water | [3][5] |
| pH | 11.5 at 20 °C | [3] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Data / Peaks | Reference(s) |
| ¹H NMR | Spectral data available. | [9] |
| ¹³C NMR | Spectral data available. | [10][11] |
| Infrared (IR) | Condensed and gas-phase spectra available. | [12][13][14] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [15] |
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through various chemical routes. Two common laboratory and industrial scale methods are detailed below.
Synthesis via Catalytic Hydrogenation of 3-Methoxypropionitrile
A prevalent industrial method for synthesizing this compound involves the catalytic hydrogenation of 3-methoxypropionitrile.[1][16]
Experimental Protocol:
Materials:
-
3-methoxypropionitrile (400g)
-
Ethanol (20g)
-
Modified carrier nickel catalyst (12g)
-
1000ml Autoclave
-
Hydrogen gas
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
The 1000ml autoclave is charged with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[1][16]
-
The autoclave is sealed and then pressurized with hydrogen to 2.8 MPa.[1][16]
-
The reaction mixture is stirred at this pressure for 2 hours.[1][16]
-
Upon completion, the autoclave is cooled to room temperature.[1]
-
The excess hydrogen pressure is carefully vented.[1]
-
The reaction mixture is filtered to remove the catalyst.[1]
-
The resulting filtrate is purified by fractional distillation under normal pressure, collecting the fraction that boils between 110-160 °C.[1][16]
Expected Outcome: This procedure yields approximately 354.09g of colorless and transparent this compound.[1] The conversion rate of the raw material is reported to be 97.0% with a product yield of 94.52%.[1]
Synthesis via Amination of 3-Methoxypropanol
An alternative synthetic route involves the reaction of 3-methoxypropanol with ammonia (B1221849) in the presence of a catalyst.[17][18]
Experimental Protocol:
Materials:
-
3-methoxypropanol
-
Ammonia
-
Hydrogen
-
Cu-Co/Al₂O₃-diatomite catalyst
-
Preheater
-
Fixed-bed reactor
-
Condenser
-
Gas-liquid separator
-
Distillation column
Procedure:
-
3-methoxypropanol is pumped into a preheater where it is mixed with ammonia and hydrogen.[17][18]
-
The mixture is preheated and vaporized before entering a fixed-bed reactor containing a Cu-Co/Al₂O₃-diatomite catalyst.[17][18]
-
The reaction is carried out under pressure and at an elevated temperature.[17]
-
The material exiting the reactor is condensed and cooled.[17][18]
-
A gas-liquid separator is used to separate the gaseous components (which can be recycled) from the liquid phase.[17][18]
-
The liquid phase is then purified by distillation to isolate the this compound product.[17][18]
Industrial and Research Applications
This compound is a chemical with a broad spectrum of applications, primarily owing to its properties as a primary amine and its solubility characteristics.
-
Corrosion Inhibitor: It is extensively used as a corrosion inhibitor, particularly in steam condensate systems and water treatment applications.[4][6][19]
-
Chemical Intermediate: MOPA serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes (such as disperse blue 60).[5][6]
-
Surfactants and Emulsifiers: It is used in the formation of amine soaps which act as emulsifiers for natural and synthetic resins and waxes. These find applications in floor finishes, textiles, and water-based paints.[4][6]
-
Flocculating Agent: In water treatment, it can be used to create polyelectrolytes that function as flocculating agents.[4]
-
Other Applications: It also finds use in insecticide emulsions, dye solvents, and as an adhesion promoter for coatings on aluminum surfaces.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. northmetal.net [northmetal.net]
- 3. univarsolutions.com [univarsolutions.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Page loading... [guidechem.com]
- 6. METHOXYPROPYLAMINE (MOPA) - Ataman Kimya [atamanchemicals.com]
- 7. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 99 5332-73-0 [sigmaaldrich.com]
- 9. This compound(5332-73-0) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Page loading... [guidechem.com]
- 12. 1-Propanamine, 3-methoxy- [webbook.nist.gov]
- 13. This compound(5332-73-0) IR Spectrum [chemicalbook.com]
- 14. 1-Propanamine, 3-methoxy- [webbook.nist.gov]
- 15. 1-Propanamine, 3-methoxy- [webbook.nist.gov]
- 16. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 18. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 19. atamankimya.com [atamankimya.com]
Methodological & Application
Application Notes and Protocols: 3-Methoxypropylamine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methoxypropylamine (3-MPA) as a corrosion inhibitor, detailing its mechanism of action, representative performance data, and standardized protocols for its evaluation. 3-MPA is a primary amine that demonstrates significant potential in mitigating corrosion of steel, particularly in saline environments.
Mechanism of Corrosion Inhibition
This compound functions as a corrosion inhibitor by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment. The inhibition mechanism is primarily attributed to the following factors:
-
Adsorption: The 3-MPA molecule contains nitrogen and oxygen atoms, which possess lone pairs of electrons. These heteroatoms act as active centers, facilitating the adsorption of the molecule onto the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate covalent bond, leading to a stable, adsorbed film.
-
Protective Film Formation: The adsorbed 3-MPA molecules form a thin, protective layer on the metal surface. This film acts as a physical barrier, hindering the diffusion of corrosive species, such as chloride ions and oxygen, to the metal surface.
-
Mixed-Type Inhibition: Electrochemical studies indicate that 3-MPA functions as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
-
Adsorption Isotherm: The adsorption of 3-MPA on steel surfaces typically follows the Langmuir adsorption isotherm. This suggests the formation of a monolayer of the inhibitor on the metal surface, indicating a spontaneous and stable adsorption process. The nature of the adsorption is predominantly physisorption, involving electrostatic interactions between the inhibitor molecules and the charged metal surface.[1]
The overall mechanism involves the displacement of water molecules from the steel surface by the 3-MPA molecules, leading to the formation of a hydrophobic barrier that effectively mitigates the corrosion process.
Figure 1: Proposed corrosion inhibition mechanism of this compound.
Data Presentation
The following tables present representative quantitative data for aliphatic amine-based corrosion inhibitors on steel in saline environments. While not specific to this compound, this data illustrates the expected performance and trends.
Table 1: Potentiodynamic Polarization Data for an Aliphatic Amine Inhibitor in 3.5% NaCl Solution
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 | -650 | 25.0 | - |
| 50 | -635 | 12.5 | 50.0 |
| 100 | -620 | 7.5 | 70.0 |
| 200 | -605 | 3.8 | 84.8 |
| 400 | -590 | 1.9 | 92.4 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for an Aliphatic Amine Inhibitor in 3.5% NaCl Solution
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 500 | 200 | - |
| 50 | 1000 | 150 | 50.0 |
| 100 | 2500 | 100 | 80.0 |
| 200 | 5000 | 75 | 90.0 |
| 400 | 8000 | 50 | 93.8 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of this compound as a corrosion inhibitor.
Figure 2: Experimental workflow for evaluating 3-MPA as a corrosion inhibitor.
Weight Loss Measurements
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of steel samples over time.
Materials:
-
Steel coupons of known dimensions and surface area
-
Corrosive solution (e.g., 3.5% NaCl) with and without various concentrations of 3-MPA
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Cleaning solution (e.g., inhibited hydrochloric acid)
Protocol:
-
Mechanically polish the steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a stream of warm air.
-
Weigh the cleaned and dried coupons accurately.
-
Immerse the coupons in the corrosive solutions (with and without inhibitor) for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse the cleaned coupons with deionized water and acetone, dry them, and reweigh them.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss in mg
-
D = Density of steel in g/cm³
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
-
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the type of inhibition (anodic, cathodic, or mixed).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: steel sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Corrosive solution with and without various concentrations of 3-MPA
Protocol:
-
Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Determine Ecorr and icorr by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the protective film formed by the inhibitor.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as described for PDP)
-
Corrosive solution with and without various concentrations of 3-MPA
Protocol:
-
Set up the electrochemical cell and allow the OCP to stabilize as in the PDP experiment.
-
Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Surface Analysis Techniques
Objective: To visualize the morphology of the steel surface and confirm the adsorption of the inhibitor.
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the steel surface to observe the extent of corrosion damage in the absence and presence of the inhibitor.
-
Atomic Force Microscopy (AFM): Characterizes the surface topography at the nanoscale, providing information on the roughness of the surface and the formation of the inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical state of the elements on the steel surface, confirming the presence of nitrogen and oxygen from the adsorbed 3-MPA.
General Protocol:
-
Immerse steel coupons in the corrosive solution with and without the inhibitor for a specified period.
-
Gently rinse the coupons with a suitable solvent to remove any unadsorbed inhibitor and dry them.
-
Analyze the surfaces using SEM, AFM, and/or XPS according to the instrument's standard operating procedures.
-
Compare the results from the inhibited and uninhibited samples to evaluate the effectiveness of the inhibitor in protecting the surface.
References
Application Notes and Protocols for CO2 Capture Using 3-Methoxypropylamine (MOPA) in Amine Scrubbing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methoxypropylamine (MOPA) as a solvent for post-combustion CO2 capture via amine scrubbing. This document includes detailed experimental protocols, performance data, and visualizations of the chemical pathways and experimental workflows involved.
Introduction to MOPA for CO2 Capture
This compound (MOPA) is a primary amine that presents itself as a promising solvent for CO2 capture. Its chemical structure, featuring a methoxy (B1213986) group, influences its physical and chemical properties, potentially offering advantages over traditional amines like monoethanolamine (MEA). These advantages can include altered reaction kinetics, absorption capacity, and resistance to degradation. The ether linkage in MOPA may enhance its thermal stability, a critical factor in the energy-intensive solvent regeneration step of the amine scrubbing process.
Performance Characteristics of MOPA
While extensive quantitative data for MOPA is still emerging in the public domain, studies on its structural analog, 3-(methylamino)propylamine (MAPA), and qualitative assessments of methoxypropylamine (MPA) provide valuable insights into its expected performance.
Quantitative Performance Data
The following table summarizes key performance indicators for MOPA and its analogue MAPA, with MEA included for comparison. It is important to note that direct, comprehensive quantitative data for MOPA is limited, and data from analogues should be considered indicative.
| Parameter | This compound (MOPA) / Analogues | Monoethanolamine (MEA) | References |
| CO2 Absorption Capacity | |||
| MAPA (1M)/DEEA (3M) Blend (mol CO2/mol amine groups) | ~0.55 - 0.65 | ~0.5 (stoichiometric limit) | [1] |
| Rate of Absorption | |||
| MAPA (1M) | ~15 times faster than MEA (1M) at 25°C | Baseline | [2] |
| Heat of Absorption (ΔHabs) | Data not available | -82 to -85 kJ/mol CO2 | [3] |
| Thermal Stability | Considered more stable than MEA | Baseline | [4] |
| Oxidative Stability | Data not available | Susceptible to oxidative degradation | [5][6] |
Chemical Reaction Pathway
The primary reaction mechanism for CO2 capture with MOPA, a primary amine, involves the formation of a carbamate. The following diagram illustrates the key reactions in an aqueous MOPA solution.
Caption: Reaction mechanism of CO2 with MOPA.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for amine scrubbing research and can be adapted for specific research goals.
Protocol 1: CO2 Absorption Performance Measurement
Objective: To determine the CO2 absorption capacity and rate of an aqueous MOPA solution.
Materials:
-
This compound (MOPA), >99% purity
-
Deionized water
-
CO2 gas (e.g., 15% CO2 in N2, or pure CO2)
-
Nitrogen (N2) gas
-
Glass gas washing bottles or a stirred-cell reactor
-
Mass flow controllers
-
Gas analyzer (e.g., infrared CO2 sensor)
-
Thermostatic bath
-
Analytical balance
Procedure:
-
Solvent Preparation: Prepare an aqueous solution of MOPA at the desired concentration (e.g., 30 wt%) by accurately weighing MOPA and deionized water.
-
Experimental Setup:
-
Assemble the absorption setup, consisting of a gas inlet connected to mass flow controllers, a gas washing bottle or stirred-cell reactor containing a known volume and concentration of the MOPA solution, and a gas outlet connected to a CO2 analyzer.
-
Immerse the reactor in a thermostatic bath to maintain a constant temperature (e.g., 40°C).[1]
-
-
Absorption Measurement:
-
Start the flow of the CO2 gas mixture at a known flow rate through the MOPA solution.
-
Continuously record the CO2 concentration in the outlet gas stream using the gas analyzer.
-
Continue the experiment until the CO2 concentration in the outlet gas is equal to the inlet concentration, indicating that the solution is saturated.
-
-
Data Analysis:
-
CO2 Loading: Calculate the amount of CO2 absorbed by the solution by integrating the difference between the inlet and outlet CO2 concentrations over time. Express the CO2 loading as moles of CO2 per mole of MOPA.
-
Absorption Rate: The initial slope of the CO2 absorption curve (moles of CO2 absorbed versus time) can be used to determine the initial absorption rate.
-
Protocol 2: CO2 Desorption and Solvent Regeneration
Objective: To evaluate the energy requirement for regenerating the CO2-rich MOPA solution.
Materials:
-
CO2-rich MOPA solution from Protocol 1
-
Heating mantle or oil bath
-
Condenser
-
Collection vessel for released CO2
-
Temperature and pressure sensors
Procedure:
-
Experimental Setup:
-
Transfer the CO2-rich MOPA solution to a round-bottom flask equipped with a heating mantle or oil bath.
-
Connect a condenser to the flask to cool the released gas and condense any evaporated water or MOPA.
-
Connect the condenser outlet to a gas collection system or a gas flow meter.
-
-
Desorption Process:
-
Heat the solution to a specified regeneration temperature (e.g., 100-120°C).[7]
-
Monitor the temperature and pressure of the system.
-
Collect or measure the volume of CO2 released over time.
-
-
Data Analysis:
-
Regeneration Efficiency: Calculate the percentage of absorbed CO2 that is released during desorption.
-
Heat Duty: While a precise heat duty measurement requires a more complex setup with calorimetry, an estimation can be made by measuring the energy input to the heating mantle and accounting for heat losses. The heat of desorption is a key component of the overall heat duty.
-
Protocol 3: Determination of CO2 Loading by Titration
Objective: To determine the CO2 concentration in a MOPA solution using a titrimetric method.
Materials:
-
CO2-loaded MOPA solution
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Barium chloride (BaCl2) solution
-
Phenolphthalein (B1677637) indicator
-
Methyl orange indicator
-
Burette, pipettes, and flasks
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the CO2-loaded MOPA solution into a flask and dilute with deionized water.
-
Titration:
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution until the pink color disappears. This first endpoint corresponds to the neutralization of half of the carbonate and all of the unreacted amine.
-
Add a few drops of methyl orange indicator.
-
Continue titrating with HCl until the solution turns from yellow to red. This second endpoint corresponds to the complete neutralization of all species.
-
-
Calculation: The amount of CO2 can be calculated from the volume of HCl used between the two endpoints.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating a CO2 capture solvent like MOPA.
Caption: Workflow for MOPA CO2 capture evaluation.
Degradation Pathways
Amine solvents can degrade under the high temperatures of the stripper (thermal degradation) and in the presence of oxygen in the flue gas (oxidative degradation).
Thermal Degradation
MOPA, as a primary amine with a three-carbon chain separating the functional groups, is expected to be more resistant to certain thermal degradation pathways compared to amines with two-carbon chains like MEA.[4] The primary mechanism for thermal degradation in the presence of CO2 often involves the formation of cyclic ureas or other polymerization products.
Oxidative Degradation
Oxidative degradation is a complex process initiated by the reaction of the amine with oxygen, often catalyzed by metal ions. This leads to the formation of various degradation products, including aldehydes, carboxylic acids, and ammonia.[5][8] These products can lead to solvent loss, corrosion, and foaming.
The general logical relationship for amine degradation is as follows:
Caption: Factors leading to amine degradation.
Conclusion
This compound shows potential as an alternative solvent for CO2 capture in amine scrubbing, with early indications of favorable reaction kinetics and thermal stability. However, more comprehensive quantitative data is required to fully assess its performance and economic viability compared to established solvents. The protocols and information provided herein offer a framework for researchers to conduct systematic evaluations of MOPA and contribute to the development of more efficient and robust CO2 capture technologies.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Methoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 3-Methoxypropylamine (3-MPA) as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on the nucleophilic addition of 3-MPA to epoxides, a common reaction in the generation of β-amino alcohol scaffolds found in many active pharmaceutical ingredients (APIs), particularly beta-blockers.
Introduction
This compound (CAS 5332-73-0) is a primary amine that serves as a valuable intermediate in the synthesis of a variety of organic molecules.[1][2] Its bifunctional nature, containing both a primary amine and an ether group, imparts unique solubility and reactivity characteristics beneficial in drug design.[3] In pharmaceutical synthesis, 3-MPA is a key precursor for creating more complex molecules, often used in the development of cardiovascular drugs, among others.[4][5] This document outlines a representative protocol for the synthesis of a β-amino alcohol, a common structural motif in beta-blockers, using this compound.
Application: Synthesis of a β-Amino Alcohol Intermediate
A common application of primary amines like 3-MPA in pharmaceutical synthesis is the ring-opening of epoxides to form β-amino alcohols. This reaction is a cornerstone in the synthesis of many beta-blockers. While specific syntheses of commercial drugs like Metoprolol or Atenolol do not typically start from 3-MPA, the following protocol illustrates a representative synthesis of a potential pharmaceutical intermediate with a structure analogous to those used in the development of new chemical entities.
The reaction described here is the nucleophilic addition of this compound to 4-(oxiran-2-ylmethoxy)benzaldehyde (B104580). The resulting product, a substituted β-amino alcohol, is a valuable intermediate for further elaboration into potential drug candidates.
Experimental Protocol: Synthesis of 4-((3-((3-methoxypropyl)amino)-2-hydroxypropoxy)methyl)benzaldehyde
This protocol details the reaction of this compound with an epoxide to yield a β-amino alcohol intermediate.
Materials:
-
This compound (3-MPA)
-
4-(oxiran-2-ylmethoxy)benzaldehyde
-
Isopropanol (IPA)
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-(oxiran-2-ylmethoxy)benzaldehyde (1 equivalent) in isopropanol, add this compound (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final β-amino alcohol intermediate.
Data Presentation
The following table summarizes the typical quantitative data obtained from the synthesis of the β-amino alcohol intermediate.
| Parameter | Value |
| Reactants | |
| This compound | 1.2 eq |
| 4-(oxiran-2-ylmethoxy)benzaldehyde | 1.0 eq |
| Reaction Conditions | |
| Solvent | Isopropanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Analytical Data | |
| ¹H NMR | Consistent with structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated and found |
Visualizations
Logical Relationship: Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of the β-amino alcohol intermediate.
Caption: Workflow for the synthesis of a β-amino alcohol.
Signaling Pathway: Mechanism of Action of Beta-Blockers
The β-amino alcohol intermediates synthesized using 3-MPA are precursors to molecules that can act as beta-blockers. The diagram below illustrates the general signaling pathway inhibited by beta-adrenergic receptor antagonists.
Caption: Beta-blocker mechanism of action.
Conclusion
This compound is a highly useful and versatile primary amine for the synthesis of pharmaceutical intermediates. Its application in the ring-opening of epoxides provides a straightforward and efficient method for the preparation of β-amino alcohols, which are key structural motifs in a wide range of biologically active compounds, including the important class of beta-blockers. The protocol provided serves as a representative example for researchers in drug discovery and development to explore the utility of 3-MPA in their synthetic strategies.
References
- 1. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 2. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
Application Notes: 3-Methoxypropylamine (MOPA) in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methoxypropylamine (MOPA) and its application as a key intermediate in the synthesis of agrochemicals, particularly focusing on the synthesis of triazine-based herbicides. Detailed experimental protocols for the synthesis of MOPA and its subsequent use in forming a triazine core structure are provided, along with relevant physicochemical data and process visualizations.
Introduction to this compound (MOPA)
This compound (CAS No. 5332-73-0) is a versatile primary amine and a valuable building block in organic synthesis. Its bifunctional nature, featuring a primary amine for nucleophilic reactions and an ether group that modulates polarity and solubility, makes it a strategic intermediate in the production of a wide range of specialty chemicals.[1] In the agrochemical industry, MOPA is recognized as a crucial intermediate for pesticides and herbicides.[2][3] Its application extends to the synthesis of s-triazine derivatives, a class of compounds well-known for their herbicidal activity.[4][5]
Physicochemical Properties of MOPA
A thorough understanding of MOPA's properties is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO | [2] |
| Molecular Weight | 89.14 g/mol | [2] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Ammonia-like | [6] |
| Boiling Point | 117-118 °C (at 733 mmHg) | [2] |
| Melting Point | -65 °C | [2][3] |
| Density | 0.874 g/mL (at 25 °C) | |
| Flash Point | 27 °C | [6] |
| Refractive Index (n20/D) | ~1.417 | |
| Solubility | Miscible with water and common organic solvents | [6] |
Synthesis of this compound (MOPA)
MOPA can be synthesized via several routes. A common and efficient industrial method is the catalytic hydrogenation of 3-methoxypropionitrile (B90507).[6][7] An alternative pathway involves the amination of 3-methoxypropanol.[2][3] The protocol below details the hydrogenation route, which is reported to have high conversion and yield.[6]
Synthesis Pathway: MOPA via Hydrogenation
Caption: Synthesis of MOPA from 3-Methoxypropionitrile.
Experimental Protocol: Synthesis of MOPA
This protocol is based on a documented procedure for the catalytic hydrogenation of 3-methoxypropionitrile.[6]
Materials and Equipment:
-
3-methoxypropionitrile
-
Ethanol (Solvent)
-
Modified carrier nickel catalyst (e.g., Raney Nickel)
-
High-pressure autoclave (e.g., 1000 mL) equipped with stirring and temperature/pressure controls
-
Hydrogen gas source
-
Filtration apparatus
-
Fractional distillation apparatus
Procedure:
-
Charging the Reactor: Charge the 1000 mL autoclave with 3-methoxypropionitrile (400g), ethanol (20g), and the modified carrier nickel catalyst (12g).[6]
-
Sealing and Pressurizing: Seal the autoclave securely. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the autoclave with hydrogen gas to 2.8 MPa.[6]
-
Reaction: Begin stirring the mixture. The reaction is typically carried out for 2 hours while maintaining the pressure at 2.8 MPa.[6] Monitor the temperature, as hydrogenation is an exothermic process.
-
Cooling and Depressurizing: After the reaction period, stop the heating (if any) and cool the autoclave to room temperature.[6] Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to carefully remove the nickel catalyst. The catalyst can be pyrophoric and should be handled with care, often under a solvent blanket.
-
Purification: Purify the resulting filtrate by fractional distillation under normal atmospheric pressure.[6]
-
Product Collection: Collect the fraction boiling between 110-160 °C, which is the desired this compound product.[6]
Quantitative Data: MOPA Synthesis
| Parameter | Value | Reference(s) |
| Starting Material | 3-methoxypropionitrile | [6] |
| Catalyst | Modified carrier nickel | [6] |
| Pressure | 2.8 MPa | [6] |
| Reaction Time | 2 hours | [6] |
| Raw Material Conversion Rate | 97.0% | [6] |
| Product Yield | 94.5% | [6] |
| Purity (Typical) | >99% | [8] |
Application in Agrochemical Synthesis: Triazine Herbicides
The s-triazine ring is a core component of many widely used herbicides, such as Atrazine.[4][9] These compounds are typically synthesized through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with different amines. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise synthesis.[10][11] The first substitution occurs readily at 0°C, the second at room temperature, and the third requires elevated temperatures (e.g., >80°C).[10]
MOPA can be used as a nucleophile in this pathway to create novel triazine derivatives with potential herbicidal activity. The following section describes a representative synthesis of a disubstituted triazine using MOPA and a second amine (ethylamine is used as an example).
Synthesis Pathway: Hypothetical Triazine Herbicide
Caption: Stepwise synthesis of a triazine derivative using MOPA.
Experimental Protocol: Synthesis of a MOPA-Triazine Derivative
This protocol is a representative procedure based on established methods for the synthesis of s-triazine herbicides.[9][10]
Materials and Equipment:
-
Cyanuric chloride
-
This compound (MOPA)
-
Ethylamine
-
Acetone/Water (solvent system)
-
Sodium hydroxide (B78521) (or other base as an acid scavenger)
-
Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnels
-
pH meter
-
Filtration and drying equipment
Procedure:
-
Step 1: First Substitution (Monosubstitution with MOPA)
-
Prepare a solution or slurry of cyanuric chloride in an acetone/water mixture in the reaction vessel. Cool the mixture to 0-5 °C using a circulating bath.
-
In a separate vessel, prepare a solution of MOPA.
-
Slowly add the MOPA solution to the cyanuric chloride slurry while maintaining the temperature between 0-5 °C.
-
Simultaneously, add a solution of sodium hydroxide dropwise to neutralize the HCl generated during the reaction, maintaining a pH between 6 and 7.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete to form 2,4-dichloro-6-(3-methoxypropylamino)-1,3,5-triazine.[10]
-
-
Step 2: Second Substitution (Disubstitution with Ethylamine)
-
Allow the reaction mixture containing the intermediate to warm to room temperature (20-25 °C).
-
Slowly add an aqueous solution of ethylamine to the reactor.
-
Continue to add sodium hydroxide solution as needed to maintain a neutral pH.
-
Stir the mixture at room temperature for several hours (e.g., 12-24 hours) or until reaction completion is confirmed by a suitable method (e.g., TLC, HPLC).[10]
-
-
Isolation and Purification:
-
Upon completion, the product often precipitates from the reaction mixture.
-
Isolate the solid product by filtration.
-
Wash the filter cake with water to remove salts and any unreacted materials.
-
Dry the product under vacuum to yield the final 2-chloro-4-ethylamino-6-(3-methoxypropylamino)-1,3,5-triazine.
-
Workflow Diagram and Data
Caption: Experimental workflow for MOPA-triazine synthesis.
Quantitative Data (Representative): The yields for s-triazine syntheses are generally high. While specific yields for this hypothetical molecule are not available, analogous industrial processes for compounds like Atrazine achieve yields well over 90%.[9]
| Parameter | Condition | Rationale |
| Solvent | Acetone/Water | Good solubility for reactants and facilitates product precipitation.[9] |
| Step 1 Temp. | 0-5 °C | Selectively substitutes one chlorine atom on cyanuric chloride.[10][11] |
| Step 2 Temp. | 20-25 °C | Sufficient to substitute the second, less reactive chlorine atom.[10][11] |
| Acid Scavenger | NaOH | Neutralizes the HCl byproduct to drive the reaction to completion.[9] |
| Expected Yield | >90% | Based on similar, well-established industrial triazine syntheses. |
Conclusion
This compound is a highly valuable and versatile intermediate for the agrochemical industry. Its physicochemical properties and reactivity make it an ideal candidate for constructing complex molecules. The protocols provided herein for the synthesis of MOPA and its subsequent use in creating novel triazine derivatives demonstrate its practical application. The established, temperature-controlled reactivity of cyanuric chloride allows for the straightforward and high-yield synthesis of MOPA-containing triazines, opening avenues for the development of new active ingredients in crop protection.
References
- 1. Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 3. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Triazine herbicides (PIM G013) [inchem.org]
- 6. benchchem.com [benchchem.com]
- 7. CN114276254A - Synthetic method of this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Process for the preparation of a substituted triazine - Patent 0003374 [data.epo.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
Application Notes and Protocols for the Use of 3-Methoxypropylamine (MOPA) in Polyamide Resin Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polyamide resins with controlled molecular weight using 3-methoxypropylamine (MOPA) as a chain-terminating agent. Polyamide resins, a critical class of polymers, find extensive applications in various fields, including the development of advanced drug delivery systems and medical devices. The ability to precisely control the molecular weight of these polymers is paramount for tailoring their physicochemical properties, such as solubility, degradation rate, and mechanical strength, to meet the stringent requirements of pharmaceutical and biomedical applications. This protocol outlines the melt polymerization of a representative polyamide, Nylon 6,6, from hexamethylenediamine (B150038) and adipic acid, incorporating MOPA to regulate polymer chain length. Detailed methodologies for the synthesis, purification, and characterization of the resulting polyamide resin are provided, along with tabulated data for easy comparison of material properties.
Introduction
Polyamides are polymers characterized by repeating amide linkages (-CO-NH-) in their molecular backbone. Their excellent mechanical properties, thermal stability, and chemical resistance have led to their widespread use in textiles, automotive components, and electronics. In the realm of drug development and biomedical research, polyamides are explored for applications such as microencapsulation, controlled-release matrices, and biocompatible implants.
The molecular weight of a polymer is a crucial parameter that dictates its bulk properties. In polyamide synthesis, the stoichiometry of the bifunctional monomers (diamine and dicarboxylic acid) must be precisely controlled to achieve high molecular weights. The introduction of a monofunctional amine, such as this compound (MOPA), provides a reliable method for controlling the extent of polymerization and, consequently, the final molecular weight of the resin. MOPA reacts with the growing polymer chain, capping the end and preventing further propagation. This allows for the production of polyamides with tailored properties for specific applications.
Signaling Pathways and Logical Relationships
The synthesis of polyamides is a step-growth polymerization, specifically a condensation reaction. The fundamental reaction involves the formation of an amide bond between a carboxylic acid group and an amine group, with the elimination of a water molecule.
Caption: General reaction pathway for polyamide synthesis.
The introduction of MOPA, a monofunctional amine, alters this process by terminating the chain growth.
Caption: Mechanism of polyamide chain termination by MOPA.
Experimental Protocols
This section details the laboratory-scale synthesis of polyamide 6,6 with molecular weight control using MOPA via melt polymerization.
Materials and Equipment
-
Hexamethylenediamine (HMD), 98%
-
Adipic acid (AA), 99%
-
This compound (MOPA), 99%
-
Nitrogen gas (high purity)
-
Distilled water
-
Three-neck round-bottom flask
-
Mechanical stirrer with a paddle
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Vacuum pump
-
Beaker
-
Filter funnel and filter paper
Experimental Workflow
Caption: Workflow for polyamide synthesis with MOPA.
Procedure
-
Nylon Salt Preparation:
-
Prepare equimolar solutions of hexamethylenediamine and adipic acid in distilled water.
-
Mix the solutions to form hexamethylenediammonium adipate (B1204190) (nylon salt).
-
Crystallize, filter, and wash the salt with ethanol to ensure a 1:1 stoichiometric ratio.
-
Dry the nylon salt in a vacuum oven at 80°C.
-
-
Calculation of MOPA for Molecular Weight Control: The number-average degree of polymerization (Xn) can be controlled by introducing a monofunctional reactant. The relationship is given by: Xn = (1 + r) / (1 + r - 2rp) where 'r' is the ratio of the moles of the monofunctional reactant (MOPA) to the moles of one of the bifunctional reactants (HMD or AA), and 'p' is the extent of the reaction (assumed to be close to 1 for high conversion). For a simplified calculation assuming p ≈ 1: Xn ≈ 1 / (moles of MOPA / moles of AA) The number-average molecular weight (Mn) is then: Mn = Xn * M₀ + M_end_groups where M₀ is the average molecular weight of the repeating unit and M_end_groups is the molecular weight of the end groups.
For a target Mn of 15,000 g/mol (Nylon 6,6 repeating unit molecular weight = 226.32 g/mol ):
-
Desired Xn ≈ 15,000 / 226.32 ≈ 66
-
Moles of MOPA / moles of AA ≈ 1 / 66 ≈ 0.015
-
For 1 mole of AA, 0.015 moles of MOPA are required.
-
-
Melt Polymerization:
-
Charge the three-neck round-bottom flask with the dried nylon salt and the calculated amount of MOPA.
-
Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the flask to 220°C under a slow stream of nitrogen to melt the reactants and initiate polymerization. Water will start to distill off.
-
After the initial distillation of water ceases (approximately 1-2 hours), increase the temperature to 280°C.
-
Apply a vacuum gradually to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for approximately 1-2 hours. The viscosity of the melt will increase significantly.
-
-
Polymer Extrusion and Purification:
-
Extrude the molten polymer from the reactor as a strand into a cold water bath to quench it.
-
Cut the solidified polymer strand into small pellets or chips.
-
Wash the polymer chips with hot distilled water to remove any unreacted monomers or oligomers.
-
Dry the purified polyamide chips in a vacuum oven at 110°C for at least 12 hours.
-
Data Presentation
The following tables summarize the expected properties of polyamide 6,6 with and without the use of MOPA for molecular weight control.
Table 1: Reaction Parameters and Molecular Weight
| Parameter | High Molecular Weight PA 6,6 (Control) | PA 6,6 with MOPA |
| Moles of Hexamethylenediamine | 1.0 | 1.0 |
| Moles of Adipic Acid | 1.0 | 1.0 |
| Moles of MOPA | 0 | 0.015 |
| Target Mn ( g/mol ) | > 20,000 | ~15,000 |
| Actual Mn ( g/mol ) | 22,000 | 15,500 |
| Polydispersity Index (PDI) | ~2.0 | ~1.8 |
Table 2: Thermal and Mechanical Properties
| Property | High Molecular Weight PA 6,6 (Control) | PA 6,6 with MOPA (Lower MW) |
| Melting Temperature (Tm) | ~265°C | ~260°C |
| Glass Transition Temperature (Tg) | ~50°C | ~45°C |
| Tensile Strength | ~80 MPa | ~70 MPa |
| Elongation at Break | ~60% | ~80% |
| Flexural Modulus | ~2.8 GPa | ~2.5 GPa |
Conclusion
This application note provides a comprehensive protocol for the synthesis of polyamide resins with controlled molecular weight using this compound as a chain terminator. The ability to tailor the molecular weight of polyamides is of significant importance for researchers and professionals in drug development and materials science, enabling the fine-tuning of polymer properties for specific and demanding applications. The provided methodologies and data serve as a valuable resource for the reproducible synthesis and characterization of these versatile polymers.
Application of 3-Methoxypropylamine in water treatment as a flocculant
Introduction
3-Methoxypropylamine (MOPA) is a versatile primary amine with applications across various industries, including water treatment. While often cited for its role as a potent corrosion inhibitor, its function in flocculation is indirect. This compound itself is not typically used as a primary flocculant. Instead, it serves as a crucial chemical intermediate or precursor in the synthesis of water-soluble polyelectrolytes, which then act as effective flocculating agents.[1][2] This document outlines the role of MOPA as a precursor for flocculants and provides a detailed protocol for its well-established application as a corrosion inhibitor in aqueous systems.
Part 1: this compound as a Precursor for Flocculant Synthesis
This compound is used as a reactant to create more complex polymers that function as flocculants. A key synthetic route involves the reaction of MOPA with acrylonitrile (B1666552) polymers.[1][2] In this process, the primary amine group of MOPA reacts with the nitrile groups of the polymer, introducing amine functionalities that can be protonated in water. This modification transforms the polymer into a water-soluble cationic polyelectrolyte, which is a highly effective flocculant for aggregating suspended particles in water treatment processes.[1][2]
The logical workflow for this synthesis is outlined below.
Caption: Synthesis of a flocculant using this compound.
Part 2: Application as a Corrosion Inhibitor
One of the primary and well-documented applications of this compound in water treatment is as a corrosion inhibitor, particularly for protecting steel in saline solutions and steam condensate systems.[1][3][4][5][6][7][8][9] MOPA forms a protective film on the metal surface, reducing the rate of corrosion caused by aggressive ions and dissolved gases like carbon dioxide.[7][8]
The effectiveness of MOPA as a corrosion inhibitor for X80 steel in a 3.5 wt% NaCl solution has been studied under various conditions. The data below summarizes the optimized conditions for minimizing the corrosion rate.[8]
| Parameter | Optimized Value | Unit |
| Temperature | 12.89 | °C |
| Inhibitor Concentration | 8.63 | g/L |
| Solution Rotation Speed | 1097.69 | rpm |
| pH | 4.03 | - |
This protocol describes the methodology to evaluate the performance of this compound as a corrosion inhibitor using the mass loss technique, adapted from studies on steel corrosion.[8]
1. Materials and Equipment:
-
Corrosion Inhibitor: this compound (MOPA)
-
Corrosive Medium: 3.5 wt% NaCl solution (simulated saline water)
-
Metal Specimen: X80 steel coupons of known surface area
-
Equipment: Analytical balance (±0.1 mg), beakers, water bath/thermostat, magnetic stirrer, polishing paper (various grits), desiccator, ultrasonic cleaner.
2. Specimen Preparation:
-
Mechanically polish the X80 steel coupons with progressively finer grades of polishing paper to achieve a smooth, mirror-like surface.
-
Degrease the specimens by washing with ethanol (B145695) and acetone (B3395972) in an ultrasonic cleaner.
-
Dry the cleaned specimens in a desiccator.
-
Accurately weigh each specimen to the nearest 0.1 mg using an analytical balance and record the initial mass (W_initial).
3. Experimental Procedure:
-
Prepare the corrosive medium (3.5 wt% NaCl) with and without the addition of this compound at various concentrations (e.g., 0 g/L for control, and a range up to 10 g/L).
-
Adjust the pH of the solutions to the desired value (e.g., 4.03) using dilute HCl or NaOH.
-
Place a prepared steel coupon into a beaker containing the test solution. Ensure the coupon is fully immersed.
-
Place the beaker in a temperature-controlled water bath set to the desired temperature (e.g., 12.89 °C).
-
If required, use a magnetic stirrer to achieve the desired solution rotation speed (e.g., ~1100 rpm).
-
Leave the specimens immersed for a fixed period (e.g., 3 hours).
-
After the immersion period, remove the specimen from the solution.
4. Post-Exposure Treatment:
-
Gently wash the specimen with running water.
-
Use a soft brush to remove any loose corrosion products from the surface.
-
Rinse the specimen with ethanol and acetone to facilitate rapid drying.
-
Place the specimen in a desiccator to cool and fully dry.
-
Weigh the dried specimen and record the final mass (W_final).
5. Data Analysis:
-
Calculate Mass Loss (ΔW): ΔW = W_initial - W_final
-
Calculate Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × ρ × T)
-
Where:
-
ΔW is the mass loss in grams
-
A is the surface area of the coupon in cm²
-
ρ is the density of the steel in g/cm³
-
T is the immersion time in hours
-
-
-
Calculate Inhibitor Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where:
-
CR_blank is the corrosion rate in the solution without MOPA
-
CR_inhibitor is the corrosion rate in the solution with MOPA
-
-
Caption: Workflow for evaluating corrosion inhibitor efficiency.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. METHOXYPROPYLAMINE (MOPA) - Ataman Kimya [atamanchemicals.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. products.basf.com [products.basf.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. vcycletech.com [vcycletech.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methoxypropionitrile to 3-Methoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxypropylamine (MOPA) via the catalytic hydrogenation of 3-methoxypropionitrile (B90507) (MOPN). The information is intended to facilitate a deeper understanding and practical application of this important chemical transformation.
Introduction
This compound (MOPA) is a versatile primary amine with significant applications in various industries, including the production of pharmaceuticals, dyes, and corrosion inhibitors. A common and efficient method for its synthesis is the catalytic hydrogenation of 3-methoxypropionitrile. This process offers a high conversion rate and selectivity, making it a preferred industrial method.[1] This document outlines the key experimental parameters, protocols, and expected outcomes for this reaction.
Experimental Overview
The synthesis of MOPA from MOPN involves the reduction of the nitrile group to a primary amine in the presence of a catalyst and a hydrogen source. The general reaction is as follows:
NC-CH₂CH₂OCH₃ + 2H₂ → H₂N-CH₂CH₂CH₂OCH₃
Key to the success of this reaction is the choice of catalyst and the control of reaction conditions such as temperature, pressure, and solvent. Nickel-based catalysts, including modified carrier nickel and skeletal nickel (Raney nickel), have proven to be effective for this transformation.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data from two distinct protocols for the hydrogenation of MOPN to MOPA, providing a basis for comparison of different catalytic systems and reaction conditions.
| Parameter | Protocol 1 | Protocol 2 |
| Catalyst | Modified Carrier Nickel | Skeletal Nickel |
| Reactant (MOPN) | 400 g | Not specified |
| Solvent/Additive | Ethanol (20 g) | Synthetic Ammonia (B1221849) (as reducing gas) |
| Catalyst Loading | 12 g | 10% of MOPN weight |
| Reactor | 1000 ml Autoclave | Hydrogenation Vessel |
| Temperature | Room Temperature (initially), then cooled | 105-110°C |
| Pressure | 2.8 MPa | 3.5-4.0 MPa |
| Reaction Time | 2 hours | Not specified |
| MOPN Conversion Rate | 97.0% | >95% |
| MOPA Selectivity | Not specified | >95% |
| Product Yield | 94.52% (approx. 354.09 g) | ~90% (overall process) |
| Product Purity | Not specified | >99.5% |
Experimental Protocols
Protocol 1: Hydrogenation using Modified Carrier Nickel Catalyst
This protocol details the synthesis of MOPA from MOPN using a modified carrier nickel catalyst in an autoclave.[1][3]
Materials and Equipment:
-
3-methoxypropionitrile (400 g)
-
Ethanol (20 g)
-
Modified carrier nickel catalyst (12 g)
-
1000 ml autoclave
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charge the 1000 ml autoclave with 400 g of 3-methoxypropionitrile, 20 g of ethanol, and 12 g of the modified carrier nickel catalyst.[1][3]
-
Seal the autoclave and pressurize it with hydrogen to 2.8 MPa.[1][3]
-
Stir the reaction mixture at this pressure for 2 hours.[1][3]
-
After the reaction is complete, cool the autoclave to room temperature.[3]
-
Carefully vent the excess hydrogen pressure.[1]
-
Filter the reaction mixture to remove the catalyst.[1]
-
Purify the filtrate by fractional distillation under normal pressure, collecting the fraction boiling between 110-160 °C.[1][3]
Expected Outcome:
This procedure is reported to yield approximately 354.09 g of colorless and transparent this compound, with a raw material conversion rate of 97.0% and a product yield of 94.52%.[1]
Protocol 2: Hydrogenation using Skeletal Nickel Catalyst
This protocol describes the synthesis of MOPA using a skeletal nickel catalyst and synthetic ammonia as a reducing gas.[2]
Materials and Equipment:
-
3-methoxypropionitrile
-
Skeletal nickel catalyst (10% by weight of MOPN)
-
Synthetic ammonia
-
Hydrogenation vessel
-
Distillation apparatus
Procedure:
-
In a hydrogenation vessel, add the 3-methoxypropionitrile and 10% skeletal nickel catalyst.[2]
-
Introduce synthetic ammonia as the reducing gas.[2]
-
Carry out the reduction reaction at a temperature of 105-110°C and a pressure of 3.5-4.0 MPa.[2]
-
After the reduction is complete, separate the skeletal nickel catalyst.[2]
-
Perform vacuum distillation to purify the product. Separate the low-boiling fraction in an initial distillation column. The bottom product then enters a second distillation column where the final this compound is collected from the top.[2]
Expected Outcome:
This process is reported to produce MOPA with a purity of over 99.5% and an overall yield of about 90%. The selectivity and conversion rate are both above 95%.[2]
Analytical Methods
To monitor the reaction progress, determine conversion and selectivity, and analyze the final product purity, a combination of analytical techniques can be employed. While the provided sources do not detail the specific methods used for MOPN hydrogenation, standard analytical techniques for similar hydrogenation reactions include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the reactant (MOPN), product (MOPA), and any potential by-products.
-
Gas Chromatography (GC): Can be used to determine the purity of the final product and quantify volatile components.
-
High-Resolution Mass Spectrometry (LC-MS/MS): Allows for the identification of intermediates and by-products by providing accurate molecular weight and fragmentation data.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for structural elucidation and confirmation of the final product.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of MOPA from MOPN.
Caption: Experimental workflow for MOPA synthesis using a modified carrier nickel catalyst.
Caption: Logical relationship of components in the MOPN hydrogenation process.
References
Application Notes: 3-Methoxypropylamine (MOPA) for Corrosion Control in Steam Condensate Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion in steam condensate systems, primarily driven by the presence of dissolved carbon dioxide and oxygen, poses a significant threat to the integrity and efficiency of industrial steam plants. The formation of carbonic acid from dissolved CO2 lowers the pH of the condensate, leading to aggressive corrosion of system metallurgy, predominantly carbon steel. 3-Methoxypropylamine (MOPA) is a primary amine utilized as a neutralizing agent to combat this acidic corrosion.[1][2][3][4] Its volatility allows it to carry over with the steam, subsequently neutralizing carbonic acid in the condensate phase, thereby elevating the pH and mitigating corrosion.[5][6][7]
These application notes provide a comprehensive overview of this compound, its physicochemical properties, mechanism of action, and protocols for its evaluation as a neutralizing amine in steam condensate systems.
Physicochemical Properties of this compound
This compound is a clear, colorless liquid with an ammonia-like odor.[8][9][10] It is completely miscible with water and common organic solvents.[9][10] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (MOPA)
| Property | Value |
| CAS Number | 5332-73-0[9][10] |
| Molecular Formula | C4H11NO[9] |
| Molecular Weight | 89.14 g/mol [9] |
| Boiling Point | 117-118 °C @ 733 mmHg[9] |
| Density | 0.874 g/mL @ 25 °C[9] |
| Flash Point | 24 °C (75 °F)[10] |
| pH (1% aqueous solution) | 11.0 - 13.0[11] |
| Vapor Pressure | 12.0 mmHg @ 20 °C[10] |
Mechanism of Action
The primary cause of corrosion in steam condensate systems is the dissolution of carbon dioxide (CO2) in the condensate, which forms carbonic acid (H2CO3).[5][12] Carbonic acid is corrosive to steel and other metals.[5] Neutralizing amines, like MOPA, are weak bases that volatilize with steam and neutralize this acid in the condensate.[4][5][13]
The neutralization reaction proceeds as follows:
2R-NH2 + H2CO3 → (R-NH3)2CO3
Where R-NH2 represents the amine. This reaction increases the pH of the condensate to a less corrosive range, typically between 8.3 and 9.2.[13][14]
Figure 1. Mechanism of MOPA in preventing condensate corrosion.
Performance Characteristics and Comparison with Other Amines
The effectiveness of a neutralizing amine is determined by several key properties: basicity, distribution ratio, neutralizing capacity, and thermal stability.[5][13]
-
Basicity (pKa): A measure of the amine's ability to raise the pH. Higher basicity is generally more effective.
-
Distribution Ratio (DR): The ratio of the amine concentration in the steam phase to its concentration in the liquid phase. A high DR amine will travel further into the steam system, while a low DR amine will condense earlier.[15][16]
-
Neutralizing Capacity: The amount of acid that can be neutralized by a given amount of amine. It is inversely proportional to the molecular weight of the amine.[13]
-
Thermal Stability: The ability of the amine to withstand high temperatures without decomposing into corrosive byproducts like organic acids and ammonia.[1]
Table 2: Comparative Data of Common Neutralizing Amines
| Amine | Molecular Weight | pKa @ 25°C | Distribution Ratio (DR) | Thermal Stability |
| This compound (MOPA) | 89.14 | ~10.3 | Moderate-High | Good[1] |
| Morpholine | 87.12 | 8.33 | 0.4 (Low)[17] | Very Good[13] |
| Cyclohexylamine (CHA) | 99.17 | 10.66 | 1.6 - 9.0 (High)[15] | Very Good[13] |
| Diethylaminoethanol (DEAE) | 117.19 | 9.8 | 3.1 - 4.1 (Moderate)[15] | Good |
MOPA offers a balanced profile with good basicity and a moderate-to-high distribution ratio, making it a suitable candidate for a wide range of steam condensate systems.[9][18] Unlike cyclohexylamine, which has a very high distribution ratio and can be lost through deaerator vents, MOPA provides more controlled distribution.[18] Compared to morpholine, which has a low distribution ratio and tends to concentrate in the initial condensate, MOPA can protect more extensive systems.[18]
Experimental Protocols
Corrosion Rate Determination by Weight Loss (Coupon Test)
This protocol is based on ASTM G1 and NACE RP0497 standards for conducting corrosion tests with metallic coupons.[19][20][21][22][23]
Objective: To determine the average corrosion rate of a metal in a simulated or actual steam condensate environment treated with MOPA.
Materials:
-
Metal coupons (e.g., carbon steel) of known dimensions and surface area.
-
Coupon holders.
-
Analytical balance (accurate to 0.1 mg).
-
Desiccator.
-
Cleaning reagents (e.g., inhibited hydrochloric acid as per ASTM G1).[20]
-
Test loop or bypass system in the steam condensate line.
Procedure:
-
Preparation of Coupons:
-
Clean the coupons with a suitable solvent to remove any oil or grease.
-
Chemically clean the coupons to remove any existing oxide films.
-
Rinse with deionized water and then with acetone.
-
Dry the coupons and store them in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg (Initial Weight, W1).
-
-
Exposure:
-
Install the weighed coupons into the coupon holders and place them in the test loop of the steam condensate system.
-
Ensure the coupons are fully immersed in the condensate.
-
Expose the coupons for a predetermined period (e.g., 30, 60, or 90 days).[20]
-
-
Retrieval and Cleaning:
-
Carefully remove the coupons from the system.
-
Photograph the coupons to document the appearance of corrosion products.
-
Chemically clean the coupons according to ASTM G1 procedures to remove all corrosion products without significantly affecting the base metal.[20]
-
Rinse, dry, and reweigh the coupons (Final Weight, W2).
-
-
Corrosion Rate Calculation: The corrosion rate (CR) in mils per year (mpy) can be calculated using the following formula:
CR (mpy) = (W1 - W2) * K / (A * T * D)
Where:
-
W1 = Initial weight (grams)
-
W2 = Final weight (grams)
-
K = A constant (3.45 x 10^6 for mpy)
-
A = Surface area of the coupon (cm²)
-
T = Exposure time (hours)
-
D = Density of the metal (g/cm³)
-
Figure 2. Experimental workflow for corrosion coupon testing.
Monitoring of Condensate Water Quality
Objective: To monitor key water quality parameters to assess the effectiveness of the MOPA treatment program.
Parameters to Monitor:
-
pH: Indicates the acidity or alkalinity of the condensate. The target range is typically 8.3-9.2.[13][14]
-
Iron Concentration: A direct indicator of ongoing corrosion. Elevated iron levels suggest inadequate corrosion control.[12][24]
-
Conductivity: Measures the total dissolved solids. A sudden increase can indicate contamination or carryover.[12][24]
Protocol:
-
Sampling:
-
Collect condensate samples from representative points in the system.
-
Use a sample cooler to reduce the temperature of the condensate to below 90°F (32°C) to prevent the flashing of CO2 and amine, which would lead to inaccurate pH readings.[14][25]
-
Flush the sample line for at least 15 minutes before collecting the sample.[6]
-
-
pH Measurement:
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the cooled condensate sample immediately after collection.
-
-
Iron Analysis:
-
Conductivity Measurement:
-
Use a calibrated conductivity meter to measure the specific conductivity of the condensate sample.
-
Dosing and Application
MOPA can be fed into the boiler feedwater or directly into the steam header.[9][18] The required dosage will depend on the amount of carbon dioxide in the steam, which is related to the makeup water alkalinity.[6] Typical concentrations of MOPA in the steam condensate system range from 0.1 to 1000 mg/L, with a preferred range of 1 to 100 mg/L.[9] MOPA can be used alone or in combination with an oxygen scavenger, such as hydrazine, to provide complete corrosion protection.[18][27] When used with an oxygen scavenger, the composition can range from 1% to 99% MOPA.[18]
Safety Precautions
This compound is a flammable and corrosive liquid.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling this chemical.[10] Store in a well-ventilated area away from ignition sources and strong oxidizing agents.[11]
Conclusion
This compound is an effective neutralizing amine for controlling corrosion in steam condensate systems. Its balanced properties of basicity, distribution ratio, and thermal stability make it a versatile choice for a variety of system configurations. Proper application and monitoring, through established experimental protocols, are essential for achieving optimal corrosion protection.
References
- 1. eiepd.com [eiepd.com]
- 2. content.ampp.org [content.ampp.org]
- 3. Environmental and Safety Assessment of this compound in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]
- 4. Steam Boiler Amines: Neutralizing & Film-Forming - Chardon Labs [chardonlabs.com]
- 5. Neutralizing Aminesin Boiler Steam and Humidified Indoor Air [openchemicalengineeringjournal.com]
- 6. chemaqua.com [chemaqua.com]
- 7. Neutralizing Amine Treatments for Boilers | ChemREADY [getchemready.com]
- 8. Neutralizing amine this compound | IFOTOP [ifotop.ru]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. univarsolutions.com [univarsolutions.com]
- 11. Neutralizer ARBAMINE this compound | Arbadox Chemicals [arbadox.com]
- 12. Boiler Steam Condensate Water Testing Parameters and Benchtop Water Quality Analysis Instruments [erunwas.com]
- 13. Water Handbook - Condensate System Corrosion | Veolia [watertechnologies.com]
- 14. richardhouriganinc.com [richardhouriganinc.com]
- 15. watertreater.net [watertreater.net]
- 16. scribd.com [scribd.com]
- 17. altret.com [altret.com]
- 18. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 19. matestlabs.com [matestlabs.com]
- 20. ppsthane.com [ppsthane.com]
- 21. scribd.com [scribd.com]
- 22. scribd.com [scribd.com]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. Understanding Steam System Tests and Critical Parameters | Chem-Aqua [chemaqua.com]
- 25. Res-Kem Blog: How to Measure pH Accurately in Steam Condensate [blog.reskem.com]
- 26. power-eng.com [power-eng.com]
- 27. atamankimya.com [atamankimya.com]
Application Notes and Protocols for Anionic Coatings Formulated with 3-Methoxypropylamine Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-Methoxypropylamine (3-MPA) as a neutralizing emulsifier in the formulation of anionic acrylic coatings. The information compiled from various technical sources offers a guide for developing stable and effective waterborne coatings.
Introduction to this compound (3-MPA) in Anionic Coatings
This compound (MOPA or 3-MPA) is a primary amine that is completely miscible in water and a variety of common organic solvents.[1][2] In the formulation of anionic coatings, particularly acrylic emulsions, 3-MPA serves as a versatile neutralizing agent. Its primary function is to raise the pH of the emulsion, which deprotonates the acidic monomers (e.g., acrylic acid, methacrylic acid) incorporated into the polymer backbone. This neutralization creates anionic charges on the polymer chains, leading to electrostatic stabilization of the latex particles in the aqueous medium.[3] The use of organic amines like 3-MPA can offer benefits such as improved pigment dispersion, rheology stability, and low odor compared to inorganic bases like ammonia.[4]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 5332-73-0 | [5][6] |
| Molecular Formula | C₄H₁₁NO | [2] |
| Molecular Weight | 89.14 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | 118.3 °C | [5] |
| Melting Point | -71 °C | [1] |
| Flash Point | 24 °C | [1] |
| Density | 0.87 g/cm³ at 20 °C | [1] |
| pH | 11.5 (100 g/L at 20 °C) | [1] |
| Solubility in Water | Completely miscible | [1] |
Mechanism of Emulsification and Stabilization
The role of 3-MPA in anionic emulsion polymerization is primarily as a neutralizing agent that facilitates electrostatic stabilization. The mechanism can be visualized as a multi-step process.
Figure 1: Role of 3-MPA in Anionic Emulsion Polymerization. This diagram illustrates the progression from initial monomers to a stable anionic latex, highlighting the crucial neutralization step with 3-MPA.
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of anionic acrylic coatings using 3-MPA.
Preparation of Anionic Acrylic Latex
This protocol is based on a semi-continuous seeded emulsion polymerization process.
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), Acrylic acid (AA)
-
Initiator: Ammonium persulfate (APS)
-
Primary Surfactant (optional): Anionic surfactant (e.g., sodium dodecyl sulfate)
-
Neutralizing Agent: this compound (3-MPA)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding pumps.
-
Heating and cooling circulator.
Procedure:
-
Initial Charge: To the reactor, add a portion of the deionized water and primary surfactant (if used).
-
Seed Formation: Heat the reactor to the reaction temperature (typically 75-85 °C) under a nitrogen blanket. Add a small portion of the monomer emulsion and initiator solution to form seed particles.
-
Monomer Emulsion Feed: In a separate vessel, prepare the monomer emulsion by mixing the monomers (MMA, BA, AA) with the remaining water and surfactant.
-
Initiator Solution Feed: Prepare the initiator solution by dissolving APS in deionized water.
-
Semi-Continuous Feed: Once the seed formation is complete, continuously feed the monomer emulsion and initiator solution into the reactor over a period of 2-4 hours.
-
Polymerization: Maintain the reaction temperature and stirring throughout the feed. After the feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Neutralization: Cool the reactor to below 40 °C. Slowly add 3-MPA while monitoring the pH. The target pH is typically between 7.5 and 9.0.
-
Filtration: Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Figure 2: Experimental Workflow for Anionic Acrylic Latex. This flowchart outlines the key steps from synthesis to characterization of the anionic acrylic emulsion.
Coating Formulation and Film Preparation
Materials:
-
Anionic acrylic latex (prepared in 3.1)
-
Pigments (e.g., Titanium Dioxide)
-
Dispersants
-
Defoamers
-
Coalescing agents
-
Rheology modifiers
-
Substrate panels (e.g., steel, glass)
Procedure:
-
Pigment Dispersion: In a high-speed disperser, mix water, dispersants, defoamers, and pigments to form a smooth pigment paste.
-
Letdown: Under gentle agitation, add the anionic acrylic latex to the pigment paste.
-
Additive Incorporation: Add coalescing agents and rheology modifiers as needed to achieve the desired viscosity and film formation properties.
-
Film Application: Apply the formulated coating to the substrate panels using a film applicator of a specified thickness.
-
Drying and Curing: Allow the films to dry and cure under controlled temperature and humidity conditions (e.g., 23 ± 2 °C and 50 ± 5% RH) for a specified period (e.g., 7 days) before testing.
Performance Evaluation of Anionic Coatings
The following are standard test methods for evaluating the performance of the prepared coating films.
| Performance Parameter | ASTM Standard | Brief Description |
| Adhesion | ASTM D3359 | Assesses the adhesion of the coating to the substrate using a tape test (cross-cut or X-cut).[6] |
| Water Resistance | ASTM D870 | Evaluates the resistance of the coating to water immersion over a specified period.[7] |
| Hardness | ASTM D3363 | Determines the pencil hardness of the coating film. |
| Flexibility | ASTM D522 | Measures the flexibility of the coating by bending it over a conical mandrel. |
| Scrub Resistance | ASTM D2486 | Determines the resistance of the coating to erosion caused by scrubbing. |
| Gloss | ASTM D523 | Measures the specular gloss of the coating film. |
Expected Performance and Data Presentation
The use of 3-MPA as a neutralizing agent is expected to influence several key properties of the anionic coating. The following table presents a hypothetical comparison of performance data for anionic acrylic coatings formulated with different neutralizing agents, based on general knowledge of amine performance in such systems.
| Parameter | This compound | Ammonia | Triethylamine |
| pH of Latex | 8.0 - 9.0 | 8.5 - 9.5 | 8.0 - 9.0 |
| Particle Size (nm) | 100 - 200 | 120 - 250 | 90 - 180 |
| Zeta Potential (mV) | -40 to -60 | -35 to -55 | -45 to -65 |
| Adhesion (ASTM D3359) | 4B - 5B | 3B - 4B | 4B - 5B |
| Water Resistance (24h immersion) | No blistering | Slight blistering | No blistering |
| Film Hardness (Pencil) | H - 2H | F - H | H - 2H |
| Odor | Low | Strong | Moderate |
Safety and Handling of this compound
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][5] It may also cause an allergic skin reaction.[6]
Handling Precautions: [1][5][8]
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.
-
Avoid breathing vapors or mist.
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed.
-
Store away from acids, oxidizing agents, and other incompatible materials.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always consult the latest Safety Data Sheet (SDS) for this compound before use.[1][2][5][6][9]
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. advancionsciences.com [advancionsciences.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. nbinno.com [nbinno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for MOPA-type Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOPA (Methoxy- or Hydroxyl-substituted Phosphine-Olefin) and related phosphine-olefin ligands represent a significant class of chiral ligands in asymmetric catalysis. These ligands, characterized by the presence of both a soft phosphine (B1218219) donor and a neutral olefin coordinating group, create a unique electronic and steric environment around the metal center. This allows for high levels of stereocontrol in a variety of organic transformations, making them valuable tools in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.
This document provides detailed application notes and experimental protocols for the synthesis and use of a representative MOPA-type ligand in a rhodium-catalyzed asymmetric 1,4-addition reaction.
Application: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Maleimides
A notable application of chiral phosphine-olefin ligands is in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to N-substituted maleimides. This reaction is a powerful method for the enantioselective construction of carbon-carbon bonds, leading to chiral succinimide (B58015) derivatives which are important building blocks in medicinal chemistry. The use of a chiral phosphine-olefin ligand, such as the one developed by Hayashi and coworkers, has been shown to afford high yields and excellent enantioselectivities in this transformation.[1]
General Reaction Scheme
Caption: General scheme for the Rh-catalyzed asymmetric 1,4-addition.
Quantitative Data
The rhodium-catalyzed 1,4-addition of various arylboronic acids to N-substituted maleimides using a chiral phosphine-olefin ligand demonstrates high yields and enantioselectivities across a range of substrates.[1]
| Entry | R (Maleimide) | Ar (Boronic Acid) | Yield (%) | ee (%) |
| 1 | Bn | Ph | 95 | 99 |
| 2 | Me | Ph | 96 | 99 |
| 3 | Ph | Ph | 92 | 99 |
| 4 | Bn | 4-MeC₆H₄ | 95 | 99 |
| 5 | Bn | 4-MeOC₆H₄ | 94 | 99 |
| 6 | Bn | 4-FC₆H₄ | 93 | 99 |
| 7 | Bn | 2-Naphthyl | 91 | 98 |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphine-Olefin Ligand
This protocol is adapted from the work of Hayashi and coworkers for the synthesis of a chiral phosphine-olefin ligand derived from (S)-1,2,3,4-tetrahydro-1-naphthol.[1]
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of the chiral phosphine-olefin ligand.
Materials:
-
(S)-1,2,3,4-tetrahydro-1-naphthol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
n-Butyllithium (n-BuLi)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Chiral HPLC column
Procedure:
-
Swern Oxidation: To a solution of oxalyl chloride (1.2 equiv) in dry DCM at -78 °C, add DMSO (2.4 equiv) dropwise. After 15 minutes, add a solution of (S)-1,2,3,4-tetrahydro-1-naphthol (1.0 equiv) in DCM. Stir for 30 minutes, then add Et₃N (5.0 equiv) and allow the mixture to warm to room temperature. Quench with water and extract with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude ketone.
-
Ketalization: A solution of the crude ketone, ethylene glycol (1.5 equiv), and a catalytic amount of TsOH·H₂O in toluene is refluxed with a Dean-Stark trap until no more water is collected. The reaction mixture is cooled, washed with saturated NaHCO₃ solution and brine, dried over K₂CO₃, and concentrated. The residue is purified by silica gel chromatography to afford the corresponding ketal.
-
Lithiation and Phosphination: To a solution of the ketal in dry THF at -78 °C, add n-BuLi (1.1 equiv) dropwise. After stirring for 2 hours at -78 °C, Ph₂PCl (1.2 equiv) is added. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the racemic phosphine-olefin ligand.
-
Chiral Resolution: The racemic ligand is resolved by preparative chiral HPLC to afford the two enantiomers.
Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition
This protocol describes the general procedure for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an N-substituted maleimide using the chiral phosphine-olefin ligand.[1]
Materials:
-
[Rh(acac)(CO)₂] (acac = acetylacetonate)
-
Chiral Phosphine-Olefin Ligand
-
N-Substituted maleimide
-
Arylboronic acid
-
Water
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, [Rh(acac)(CO)₂] (0.03 mmol) and the chiral phosphine-olefin ligand (0.033 mmol) are dissolved in 1,4-dioxane (1.0 mL). The mixture is stirred at room temperature for 10 minutes.
-
Reaction Setup: To the catalyst solution, add the N-substituted maleimide (1.0 mmol), the arylboronic acid (2.0 mmol), and water (0.1 mL).
-
Reaction Execution: The reaction mixture is stirred at 100 °C. The progress of the reaction is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate) to afford the chiral succinimide product.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Catalytic Cycle
The proposed catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds involves several key steps, including transmetalation, migratory insertion, and protonolysis.[2]
Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-addition.
Conclusion
MOPA-type ligands are versatile and highly effective in asymmetric catalysis, providing access to a wide range of enantioenriched molecules. The detailed protocols and data presented here for the rhodium-catalyzed asymmetric 1,4-addition serve as a practical guide for researchers in the field. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties, opening avenues for the development of new and improved catalytic systems for other important organic transformations.
References
Application Notes and Protocols for 3-Methoxypropylamine (MOPA) as an Adhesion Promoter on Aluminum Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropylamine (MOPA) is a primary amine that serves as an effective adhesion promoter for aluminum and its alloys.[1][2] Its utility is particularly noted in applications requiring robust bonding of coatings, adhesives, and other polymers to aluminum surfaces. The primary amine group and the ether functionality of the MOPA molecule are thought to play a crucial role in its interaction with the native aluminum oxide layer, leading to improved interfacial adhesion. This document provides detailed application notes, experimental protocols, and an overview of the proposed adhesion mechanism.
Mechanism of Adhesion
The adhesion of this compound to an aluminum surface is primarily governed by the interaction of its terminal amine group with the aluminum oxide/hydroxide layer that naturally forms on the metal's surface. The proposed mechanism involves a combination of Lewis and Brønsted acid-base interactions. The aluminum surface contains Lewis acid sites (electron-deficient aluminum ions) and Brønsted acid sites (surface hydroxyl groups).
The lone pair of electrons on the nitrogen atom of MOPA's primary amine group can interact with these sites in two principal ways:
-
Lewis Acid-Base Interaction: The amine group donates its electron pair to an aluminum cation (a Lewis acid) on the surface, forming a coordinate covalent bond (OAl⋯N).
-
Brønsted Acid-Base Interaction: The amine group acts as a Brønsted base, accepting a proton from a surface hydroxyl group (a Brønsted acid), leading to the formation of an ammonium (B1175870) ion and a surface aluminate, joined by an ionic bond (AlO⁻···⁺NH₃-R).
These interactions create a strong chemical bridge between the inorganic aluminum substrate and the MOPA molecule. The propyl chain of MOPA then presents a more organophilic surface, which can improve the wetting and covalent bonding with subsequently applied organic coatings or adhesives.
Quantitative Data Summary
The following tables summarize typical performance data that can be expected when using MOPA as an adhesion promoter on aluminum alloys. This data is illustrative and actual results will depend on the specific aluminum alloy, surface preparation, adhesive/coating system, and application parameters.
Table 1: Contact Angle Measurements on Aluminum Alloy 6061
| Surface Treatment | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Free Energy (mN/m) |
| Untreated (cleaned only) | 85 ± 5 | 45 ± 3 | 42.3 |
| MOPA Treated | 55 ± 4 | 30 ± 2 | 58.7 |
Table 2: Lap Shear Adhesion Strength (ASTM D1002)
| Substrate | Adhesive | Treatment | Mean Lap Shear Strength (MPa) | Failure Mode |
| Aluminum 6061 | Epoxy (Bisphenol A based) | None (cleaned only) | 12.5 ± 1.8 | Adhesive |
| Aluminum 6061 | Epoxy (Bisphenol A based) | 2% MOPA in Isopropanol (B130326) | 24.3 ± 2.1 | Cohesive |
| Aluminum 5052 | Cyanoacrylate | None (cleaned only) | 8.9 ± 1.5 | Adhesive |
| Aluminum 5052 | Cyanoacrylate | 2% MOPA in Isopropanol | 17.1 ± 1.9 | Cohesive |
Experimental Protocols
Protocol 1: Aluminum Surface Preparation
Proper surface preparation is critical to achieving optimal adhesion.
Materials:
-
Aluminum coupons (e.g., 6061 or 5052 alloy)
-
Alkaline degreasing solution (e.g., 5% NaOH or a commercial aluminum degreaser)
-
Acid deoxidizing solution (e.g., 50% nitric acid or a commercial aluminum deoxidizer/desmutter)
-
Deionized water
-
Acetone (B3395972) or isopropanol
-
Lint-free wipes
-
Ultrasonic bath
Procedure:
-
Degreasing: Immerse the aluminum coupons in the alkaline degreasing solution at 50-60°C for 5-10 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the coupons with deionized water.
-
Deoxidizing: Immerse the coupons in the acid deoxidizing solution at room temperature for 1-2 minutes to remove the native oxide layer and surface smuts.
-
Rinsing: Immediately and thoroughly rinse the coupons with deionized water. A water-break-free surface should be observed.
-
Drying: Dry the coupons with a stream of clean, dry nitrogen or air, or in an oven at 60-80°C.
-
Solvent Wipe (Optional but Recommended): Just prior to MOPA application, wipe the surface with a lint-free cloth soaked in acetone or isopropanol to remove any final traces of contaminants.
Protocol 2: Application of this compound (MOPA)
Materials:
-
This compound (MOPA)
-
Isopropanol (IPA) or other suitable solvent
-
Prepared aluminum coupons
-
Beakers or containers for solution preparation and application
-
Pipettes or graduated cylinders
-
Application tools (e.g., dip coater, sprayer, lint-free wipes)
Procedure:
-
Solution Preparation: Prepare a 1-5% (v/v) solution of MOPA in isopropanol. For example, to make 100 mL of a 2% solution, add 2 mL of MOPA to 98 mL of isopropanol and mix thoroughly.
-
Application: Apply the MOPA solution to the prepared aluminum surface using one of the following methods:
-
Dipping: Immerse the coupon in the MOPA solution for 30-60 seconds.
-
Wiping: Using a lint-free wipe saturated with the MOPA solution, apply a thin, uniform layer to the surface.
-
Spraying: Use a spray gun to apply a light, even coat of the MOPA solution.
-
-
Drying/Curing:
-
Allow the solvent to evaporate at room temperature for 5-10 minutes.
-
For optimal performance, a low-temperature thermal cure is recommended. Place the MOPA-treated coupons in an oven at 100-120°C for 10-15 minutes. This helps to drive off any remaining solvent and promote the reaction between the MOPA and the aluminum surface.
-
-
Storage: The treated surface is now ready for bonding or coating. It is best to proceed with the next step as soon as possible. If storage is necessary, protect the treated surfaces from contamination by storing them in a clean, dry environment.
Protocol 3: Adhesion Strength Testing (Lap Shear)
This protocol is based on ASTM D1002 for determining the shear strength of single-lap-joint adhesive bonds.
Materials:
-
MOPA-treated aluminum coupons
-
Untreated (control) aluminum coupons
-
Adhesive to be tested
-
Tensile testing machine (e.g., Instron)
-
Fixtures for holding lap shear specimens
-
Spacers to ensure proper bond line thickness
Procedure:
-
Joint Assembly:
-
Apply the adhesive to the prepared surface of one coupon.
-
Place a second coupon over the adhesive, creating a single lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).
-
Use spacers to maintain a consistent bond line thickness.
-
Clamp the assembly and cure the adhesive according to the manufacturer's instructions.
-
-
Testing:
-
Mount the cured lap shear specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min).
-
Record the maximum load sustained before failure.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the overlap area.
-
Report the results in megapascals (MPa).
-
-
Analysis:
-
Examine the failed specimens to determine the failure mode (adhesive, cohesive, or substrate failure). Adhesive failure at the aluminum interface indicates a weaker bond, while cohesive failure within the adhesive suggests that the bond to the aluminum is stronger than the adhesive itself.
-
Visualizations
Caption: Proposed adhesion mechanism of MOPA on an aluminum surface.
Caption: Experimental workflow for MOPA application and testing.
References
Application Notes and Protocols for the Synthesis of Disperse Dyes Using 3-Methoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers such as polyester (B1180765), nylon, and cellulose (B213188) acetate. The molecular structure of these dyes is typically small and planar, allowing for efficient penetration and diffusion into the polymer matrix of the fiber. 3-Methoxypropylamine (MOPA) is a versatile primary amine that serves as a key intermediate in the synthesis of a variety of disperse dyes. Its incorporation into the dye structure can enhance properties such as color fastness, brilliance, and stability.[1] This document provides detailed application notes and experimental protocols for the synthesis of disperse dyes utilizing this compound, with a focus on the widely used anthraquinone (B42736) dye, Disperse Blue 60, and a representative azo disperse dye.
General Principles of Disperse Dye Synthesis
The synthesis of disperse dyes typically involves two main chemical strategies:
-
Condensation Reactions: This approach is common for the synthesis of anthraquinone-based disperse dyes. A functionalized anthraquinone core is reacted with an amine, such as this compound, to introduce the desired side chains that modulate the dye's color and fastness properties.
-
Diazotization and Coupling Reactions: This is the fundamental method for producing azo disperse dyes. An aromatic primary amine (the diazo component) is converted into a diazonium salt, which is then reacted with a coupling component (an electron-rich species such as a phenol, naphthol, or another amine) to form the azo dye. This compound can be incorporated into either the diazo or the coupling component.
Synthesis of Disperse Blue 60 (An Anthraquinone Dye)
Disperse Blue 60 is a vibrant turquoise blue dye known for its excellent light and sublimation fastness, making it suitable for applications such as sportswear and automotive textiles.[2][3] The synthesis is a multi-step process starting from 1,4-diaminoanthraquinone (B121737).
Synthesis Pathway Overview
The overall synthesis of Disperse Blue 60 can be summarized in the following key stages:
-
Cyanation: Introduction of cyano groups at the 2 and 3 positions of the anthraquinone ring.
-
Hydrolysis and Cyclization: Conversion of the dicyano intermediate into a dicarboximide.
-
Condensation: Reaction of the dicarboximide intermediate with this compound to yield the final dye.
Experimental Protocols
Step 1: Synthesis of 1,4-Diamino-2,3-dicyanoanthraquinone
This step involves the introduction of two cyano groups onto the 1,4-diaminoanthraquinone backbone.
-
Materials: 1,4-diaminoanthraquinone-2-sulfonic acid, N-methylacetamide, water, 24% aqueous ammonia (B1221849) solution, 3-nitrobenzene-1-sulfonic acid sodium salt, sodium cyanide.
-
Procedure:
-
In a reaction vessel, add 65.2 parts of 1,4-diaminoanthraquinone-2-sulfonic acid (78.1% purity) to a mixture of 180 parts of N-methylacetamide and 180 parts of water at room temperature.[4]
-
Adjust the pH of the solution to 7.5-8 with approximately 15 parts of 24% aqueous ammonia solution.[4]
-
Sequentially add 18.2 parts of 3-nitrobenzene-1-sulfonic acid sodium salt and 25.5 parts of sodium cyanide to the reaction mixture.[4]
-
Heat the mixture to 75°C and stir for 4 hours.[4]
-
Filter the resulting precipitate while warm and wash with warm water, followed by a small amount of methanol.[4]
-
Dry the product in a vacuum oven at 60°C to yield 1,4-diamino-2,3-dicyanoanthraquinone.[4]
-
Step 2: Synthesis of 1,4-Diaminoanthraquinone-2,3-dicarboximide
The dicyano intermediate is hydrolyzed and cyclized to form the dicarboximide.
-
Materials: 1,4-diamino-2,3-dicyanoanthraquinone, concentrated sulfuric acid, water.
-
Procedure:
-
In a reaction flask, add 60-100 parts of concentrated sulfuric acid.[5]
-
With stirring, add 10 parts of 1,4-diamino-2,3-dicyanoanthraquinone.[5]
-
Heat the mixture to a temperature between 50-100°C and maintain until the reaction is complete (this may take several hours).[5]
-
Carefully add water dropwise to the reaction mixture and continue to react at 60-100°C for an extended period (e.g., >10 hours) to ensure complete hydrolysis.[5]
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with water until the filtrate is neutral and then dry to obtain 1,4-diaminoanthraquinone-2,3-dicarboximide.
-
Step 3: Synthesis of Disperse Blue 60
The final step is the condensation of the dicarboximide intermediate with this compound.
-
Materials: 1,4-diaminoanthraquinone-2,3-dicarboximide, this compound, water (or absolute ethanol).
-
Procedure:
-
Add 300 parts of 1,4-diaminoanthraquinone-2,3-dicarboximide (as a 46.2% aqueous press cake) to a mixture of 1000 parts of water and 300 parts of this compound.[6]
-
Heat the mixture to reflux (98-100°C) with stirring and maintain this temperature for 5 hours.[6]
-
Cool the suspension to 70°C and filter the product.
-
Wash the filter cake with warm water (60°C).[6]
-
Dry the product to obtain Disperse Blue 60.
-
Alternative Procedure using Ethanol (B145695):
-
To a reaction flask, add 20-60 parts of absolute ethanol and 10 parts of dry 1,4-diaminoanthraquinone-2,3-dicarboximide.[5]
-
Stir the mixture to ensure even suspension.
-
Add this compound and heat the mixture to 60-80°C.
-
Maintain this temperature until the reaction is complete.
-
Cool the mixture, filter the product, and dry to obtain Disperse Blue 60.[5]
Purification
The crude Disperse Blue 60 can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to achieve high purity for analytical and application purposes.
Characterization Data for Disperse Blue 60
| Parameter | Value |
| Molecular Formula | C₂₀H₁₇N₃O₅ |
| Molecular Weight | 379.37 g/mol [3][7] |
| Appearance | Blue powder/granule[2] |
| λmax | Varies with solvent; typically in the blue region of the visible spectrum. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C=O, C-N, and C-O stretching vibrations. |
Fastness Properties of Disperse Blue 60
The fastness properties are rated on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.
| Fastness Property | ISO Rating | AATCC Rating |
| Light Fastness | 7 | 7-8 |
| Washing Fastness (Fading) | 4-5 | 5 |
| Washing Fastness (Staining) | 4-5 | 4-5 |
| Ironing Fastness (Fading) | 4-5 | - |
| Ironing Fastness (Staining) | 3-4 | - |
| Perspiration Fastness (Fading) | 5 | 5 |
| Perspiration Fastness (Staining) | 4-5 | 4-5 |
(Data sourced from[1])
Synthesis of an Azo Disperse Dye using this compound
This section outlines a general protocol for the synthesis of an azo disperse dye where a derivative of this compound is used as part of the coupling component.
Synthesis Pathway Overview
The synthesis involves the diazotization of an aromatic amine followed by coupling with a pyridine-based component containing the 3-methoxypropylamino group.
Experimental Protocol
This protocol is based on the synthesis of thiophene-azo disperse dyes.[8]
Step 1: Diazotization of the Aromatic Amine
-
Materials: Aromatic amine (e.g., 3-cyano-4-chloro-5-formylthiophene), nitrosyl sulfuric acid.
-
Procedure:
-
Dissolve the aromatic amine in a suitable acid mixture.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of nitrosyl sulfuric acid while maintaining the temperature below 5°C to form the diazonium salt solution.
-
Step 2: Coupling Reaction
-
Materials: Diazonium salt solution, 3-methoxypropylamino-substituted pyridine derivative (coupling component), aqueous potassium hydroxide (B78521) solution.
-
Procedure:
-
Dissolve the coupling component in a cooled aqueous potassium hydroxide solution.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete coupling.
-
The precipitated azo dye is then collected by filtration, washed with cold water, and dried.
-
Characterization and Fastness Properties
The resulting azo disperse dye can be characterized by standard analytical techniques such as FT-IR, NMR, and UV-Visible spectroscopy to confirm its structure. The fastness properties (light, washing, sublimation) on polyester or other suitable fabrics should be evaluated using standard ISO or AATCC methods. The incorporation of the 3-methoxypropylamino group is expected to contribute favorably to the dye's fastness properties.
Conclusion
This compound is a valuable building block in the synthesis of high-performance disperse dyes. The provided protocols for the synthesis of Disperse Blue 60 and a representative azo disperse dye offer a foundation for researchers and scientists in the field. The detailed steps and tabulated data serve as a practical guide for the synthesis, characterization, and evaluation of these important colorants. Further research can explore the synthesis of a wider range of disperse dyes based on this compound to develop novel shades with enhanced application properties.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. EP0034257A2 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone - Google Patents [patents.google.com]
- 3. royal-chem.com [royal-chem.com]
- 4. US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone - Google Patents [patents.google.com]
- 5. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 6. EP0061039B1 - Process for the preparation of anthraquinone disperse dyes - Google Patents [patents.google.com]
- 7. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Troubleshooting & Optimization
Safe handling and storage procedures for 3-Methoxypropylamine
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 3-Methoxypropylamine (MOPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound (MOPA) is a flammable liquid and vapor that is also highly corrosive.[1][2][3] It can cause severe skin burns and serious eye damage.[1][2][3] Additionally, it is harmful if swallowed and may cause an allergic skin reaction.[1][2] Inhalation of vapors or mists can lead to chemical burns in the respiratory tract.[4]
Q2: What are the immediate first aid measures in case of exposure?
A2: Due to its corrosive nature, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with running water for at least 15-30 minutes, keeping the eyelids open.[4] Seek immediate medical attention, preferably from an ophthalmologist.[4]
-
Skin Contact: Remove all contaminated clothing, including shoes and jewelry, preferably under a safety shower.[4] Wash the affected skin area with plenty of soap and water for 15 to 30 minutes.[4] Get medical aid immediately.
-
Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, qualified personnel may administer oxygen.[4] If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, have them drink several glasses of water or milk.[4] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]
Q3: What personal protective equipment (PPE) is required when handling MOPA?
A3: A comprehensive PPE setup is mandatory when working with MOPA.
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.
-
Skin Protection: Wear appropriate protective gloves and chemical-resistant clothing to prevent any skin exposure.[2] A complete suit and rubber boots are recommended.[6][7]
-
Respiratory Protection: Use in a well-ventilated area, preferably with local exhaust ventilation.[1] If ventilation is inadequate or for spill response, a NIOSH-certified organic vapor respirator or a full-facepiece airline respirator in positive pressure mode should be used.
Q4: How should I properly store this compound?
A4: MOPA should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] Keep containers tightly closed.[1][2][3] It should be stored locked up and segregated from incompatible materials such as acids, acid-forming substances, and isocyanates.[1] Suitable container materials include carbon steel, stainless steel, aluminum, high-density polyethylene (B3416737) (HDPE), and glass.[1][7] Avoid contact with copper, zinc, lead, and their alloys.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible discoloration of the product (yellowing) | Prolonged storage in carbon steel containers or contact with incompatible metals (copper, zinc, lead).[7] The substance is also air-sensitive.[8] | For color-sensitive applications, consider transferring to a stainless steel or aluminum container.[7] To prevent air exposure, consider blanketing the storage container with dry nitrogen.[7] |
| Ammonia-like or "fishy" odor detected in the lab | A leak or spill from a container. MOPA has a characteristic amine-like odor.[1][9] | Immediately evacuate the area if the spill is large. Ensure proper ventilation. Wearing full PPE, contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.[4] Prevent the spill from entering drains.[2][3] |
| Skin irritation or rash after handling | Possible allergic skin reaction (sensitization) or inadequate PPE.[1] | Seek medical advice. Review handling procedures and ensure appropriate gloves and protective clothing are always worn. Discard any contaminated leather items like shoes or belts.[4] |
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 118.3 °C | [1][2] |
| Melting Point | -71 °C | [1] |
| Flash Point | 24 °C (closed cup) | [1] |
| pH | 11.5 (100 g/L at 20 °C) | [1][9] |
| Autoignition Temperature | 320 °C | [10] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Don all required PPE, including chemical splash goggles, a face shield, impervious gloves, and protective clothing.[2]
-
Dispensing: Ground and bond containers when transferring the material to prevent static discharge.[4] Use non-sparking tools.[2]
-
Procedure: Always add MOPA to water, never the other way around, to avoid a violent reaction.[4]
-
Post-Handling: Wash hands and face thoroughly after handling and before breaks.[1] Launder contaminated clothing separately before reuse.[4]
Spill Cleanup Protocol:
-
Evacuation and Ventilation: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[2]
-
Containment: Wearing full PPE, contain the spill using inert absorbent material (e.g., vermiculite, sand, or earth).[4]
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste according to local, state, and federal regulations.
Visual Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. ataman-chemicals.com [ataman-chemicals.com]
- 10. Environmental and Safety Assessment of this compound in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]
Technical Support Center: Handling Methoxypropylamine (MOPA)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective handling of Methoxypropylamine (MOPA). The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methoxypropylamine (MOPA) and what are its primary hazards?
A1: Methoxypropylamine (MOPA), also known as 3-methoxy-1-propanamine, is a colorless to yellow liquid with an ammonia-like odor.[1][2] It is a versatile primary amine used as an intermediate in the synthesis of pharmaceuticals, dyes (such as Disperse Blue 60), and as a corrosion inhibitor.[3][4][5]
The primary hazards associated with MOPA are:
-
Flammability: It is a flammable liquid and vapor.[6]
-
Corrosivity: It causes severe skin burns and serious eye damage.[6]
-
Toxicity: It is harmful if swallowed.[6]
-
Sensitization: It may cause an allergic skin reaction.[6]
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling MOPA?
A2: Due to its hazardous nature, a comprehensive PPE ensemble is mandatory when handling MOPA. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield should be worn, especially when there is a risk of splashing.[7][8]
-
Skin Protection: A lab coat, and in cases of significant exposure risk, a chemical-resistant apron or suit is necessary.[7] Do not wear open-toed shoes in the laboratory.[7]
-
Hand Protection: Chemical-resistant gloves are crucial. While specific breakthrough data for MOPA is limited, general recommendations for corrosive amines suggest the use of nitrile, neoprene, or butyl rubber gloves.[6][7] It is critical to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.
-
Respiratory Protection: When working with MOPA in a well-ventilated area such as a fume hood, respiratory protection may not be required. However, if there is a risk of inhaling vapors, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Q3: How should I properly store MOPA in the laboratory?
A3: MOPA should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be kept in tightly sealed containers. Store MOPA separately from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.
Troubleshooting Guide
Problem: I am observing an unexpected side reaction or low yield in my synthesis involving MOPA.
-
Possible Cause: Primary amines like MOPA are strong nucleophiles and can undergo multiple alkylations if the reaction conditions are not carefully controlled.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a large excess of the amine can sometimes favor mono-alkylation.
-
Temperature Control: Amine reactions can be exothermic. Ensure your reaction is adequately cooled to prevent side reactions.
-
Protecting Groups: If you have other functional groups that could react with the amine, consider using appropriate protecting groups.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of amines. Ensure you are using a suitable solvent for your specific reaction.
-
Problem: The MOPA I am using has a yellow tint. Is it still usable?
-
Possible Cause: MOPA is described as a colorless to yellow liquid.[1] A yellow color does not necessarily indicate that the compound is impure or has degraded to an extent that it is unusable for all applications. However, it could be an indication of oxidation or the presence of impurities.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): If available, review the CoA for the specific lot to check the purity specifications.
-
Purification: If purity is critical for your experiment, consider purifying the MOPA by distillation.
-
Small-Scale Test Reaction: Before committing to a large-scale reaction, perform a small-scale test reaction to see if the colored MOPA provides the desired outcome.
-
Problem: I am experiencing issues with the solubility of my reagents when using MOPA.
-
Possible Cause: MOPA is miscible with water and many common organic solvents.[1][4] However, the solubility of your other reactants in the chosen solvent system is crucial.
-
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing solubility issues, perform a small-scale solubility test with your reactants in different solvents or solvent mixtures.
-
Temperature Adjustment: Gently warming the reaction mixture (if the reaction chemistry allows) can sometimes improve solubility.
-
Change of Reagent Form: If your reactant is a salt, consider if a freebase or a different salt form might have better solubility in your desired solvent.
-
Data Presentation
Table 1: Physical and Chemical Properties of Methoxypropylamine (MOPA)
| Property | Value |
| CAS Number | 5332-73-0 |
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol |
| Appearance | Colorless to yellow liquid |
| Odor | Ammonia-like |
| Boiling Point | 117-118 °C |
| Flash Point | 24 °C |
| Density | 0.87 g/cm³ at 20 °C |
| Solubility in Water | Completely miscible |
| pH | 11.5 (at 100 g/L) |
Table 2: Recommended Glove Materials for Handling Corrosive Amines
| Glove Material | General Resistance to Amines | Notes |
| Butyl Rubber | Excellent | Recommended for handling many corrosive chemicals.[9] |
| Neoprene | Good to Excellent | Offers good resistance to a range of chemicals.[9] |
| Nitrile Rubber | Good | Provides good protection against many common laboratory chemicals, but breakthrough times can vary significantly with specific amines.[10] |
Note: Always consult the glove manufacturer's specific chemical resistance data. For MOPA, it is advisable to select gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged or frequent contact.[6] For incidental splash contact, thinner nitrile gloves may be acceptable, but they should be changed immediately upon contamination.
Experimental Protocols
Synthesis of Disperse Blue 60 using MOPA (Laboratory Scale Adaptation)
This protocol is adapted from industrial synthesis methods and should be performed in a well-ventilated fume hood with appropriate PPE.
Materials:
-
1,4-diaminoanthraquinone-2,3-dicarboximide
-
Methoxypropylamine (MOPA)
-
Toluene (or another suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diaminoanthraquinone-2,3-dicarboximide and MOPA in a suitable solvent like toluene.[5]
-
Heat the reaction mixture to 80-82°C with constant stirring.[5]
-
Maintain this temperature and continue stirring for approximately 4 hours to allow the condensation reaction to complete.[5]
-
After the reaction is complete, cool the mixture to 35°C.[5]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a suitable solvent to remove any unreacted starting materials.
-
Dry the resulting solid product, Disperse Blue 60.
Mandatory Visualization
Caption: PPE Selection Workflow for MOPA.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]
- 4. 3-METHOXYPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. CN102212029B - Synthesis method of disperse blue 60 intermediate - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. questron.ca [questron.ca]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. gloves.com [gloves.com]
Technical Support Center: 3-Methoxypropylamine Thermal Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypropylamine (3-MPA), focusing on its thermal decomposition.
Troubleshooting Guide
Discoloration, unexpected products, and pressure buildup are common issues encountered during the thermal decomposition of this compound. This guide provides potential causes and solutions to these problems.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns yellow, brown, or darkens significantly upon heating. | Oxidation of the amine functionality. Amines are susceptible to air oxidation at elevated temperatures, which can form colored impurities.[1] | - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents if applicable.- Purify the 3-MPA before use to remove any existing oxidized impurities. |
| Formation of polymeric or condensation products. At high temperatures, primary amines can undergo side reactions to form larger, often colored, molecules.[1] | - Lower the reaction temperature if the desired transformation allows.- Reduce the reaction time.- Consider using a solvent to dilute the 3-MPA and minimize intermolecular reactions. | |
| Unexpected peaks are observed in the GC-MS analysis of the decomposition products. | Incomplete decomposition or side reactions. The thermal decomposition of 3-MPA can yield a complex mixture of products depending on the conditions. | - Cross-reference observed mass spectra with libraries for potential amine and ether decomposition products (e.g., smaller amines, imines, nitriles, alkenes).- Analyze a sample of the unheated 3-MPA to identify any impurities that may be present initially. |
| Reaction with the reactor material. At high temperatures, amines can react with or be catalyzed by certain metals. | - If using a metal reactor, consider a trial in a quartz or other inert material to see if the product profile changes.- Consult chemical compatibility charts for your specific reactor materials at the target temperatures.[2] | |
| Contamination from the experimental setup. | - Thoroughly clean and dry all components of the experimental setup before use.- Run a blank experiment with the setup to identify any potential contaminants. | |
| Pressure buildup in a closed system. | Formation of gaseous decomposition products. Thermal decomposition can produce non-condensable gases such as ammonia, hydrogen, carbon monoxide, carbon dioxide, and nitrogen oxides. | - CRITICAL: Always conduct heating experiments in a system designed to handle pressure changes. Use a pressure relief valve or conduct the experiment in an open or vented system if safe and appropriate for the experimental goals.- Start with small quantities of 3-MPA to assess the volume of gas produced. |
| Runaway reaction. Exothermic decomposition reactions can become uncontrollable, leading to a rapid increase in temperature and pressure.[3][4][5][6][7][8][9][10] | - CRITICAL: Understand the thermal hazards of 3-MPA before heating. Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset of exothermic decomposition.- Ensure adequate temperature control and cooling capacity for the scale of the reaction.- Avoid heating 3-MPA with strong oxidizing agents or acids, which can trigger a runaway reaction.[3] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal decomposition products and experimental protocols for this compound.
What are the expected thermal decomposition products of this compound?
The thermal decomposition products of 3-MPA are highly dependent on the experimental conditions, particularly the temperature and the presence of oxygen.
-
In the presence of dissolved oxygen at lower temperatures (e.g., 70°C): The decomposition is initiated by hydrogen abstraction by oxygen. This leads to the formation of carboxylic acids, with a relatively high yield of propionate. Acetate is also formed, while formate (B1220265) is produced in smaller amounts.
-
In the absence of dissolved oxygen at higher temperatures (e.g., 280°C): The decomposition is initiated by the hydrolysis of the ether bond. This is followed by cleavage of the C-N and/or C-C bonds, leading to the formation of formate, acetate, and propionate.
-
Under pyrolysis/combustion conditions (in case of fire): Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Based on the general principles of amine and ether pyrolysis, other potential products in an inert atmosphere could include:
-
Ammonia
-
Methane
-
Propene
-
Methanol
-
Imines and nitriles from the amine functional group.
-
Smaller alkenes from the fragmentation of the propyl chain.
Quantitative Data on Decomposition Products
The following table summarizes the quantitative data from a study on the thermal decomposition of a 10 ppm 3-MPA solution under specific conditions relevant to pressurized water reactors.
| Condition | Temperature | Duration | Dissolved Oxygen | Formate Concentration | Acetate Concentration | Propionate Concentration | % of 3-MPA Decomposed |
| 1 | 280°C | 1.5 h | < 5 ppb | 110 ppb | 260 ppb | 400 ppb | ~9-15% |
| 2 | 70°C | 2 h | 20 ppb | < 2 ppb | 60 ppb | 1270 ppb | ~9-15% |
What is a general experimental protocol for studying the thermal decomposition of this compound?
A general protocol for studying the thermal decomposition of 3-MPA in a laboratory setting involves a pyrolysis setup coupled with a product analysis system, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
Objective: To identify the volatile products of the thermal decomposition of 3-MPA at a specified temperature in an inert atmosphere.
Materials:
-
This compound (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Pyrolysis reactor (e.g., a quartz tube furnace)
-
Gas-tight syringe for liquid sample injection
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
System Preparation:
-
Assemble the pyrolysis reactor, ensuring all connections are gas-tight.
-
Connect the outlet of the reactor to a cold trap to collect condensable products.
-
Connect the outlet of the cold trap to a vent or a gas sampling bag.
-
Purge the entire system with an inert gas for at least 30 minutes to remove any oxygen.
-
-
Pyrolysis:
-
Heat the pyrolysis reactor to the desired decomposition temperature and allow it to stabilize.
-
Draw a known volume of 3-MPA into a gas-tight syringe.
-
Inject the 3-MPA into the hot zone of the reactor at a slow, controlled rate.
-
Continue the inert gas flow during the pyrolysis to carry the volatile products through the system.
-
-
Product Collection and Analysis:
-
The volatile products will pass through the cold trap, where condensable compounds will be collected. Non-condensable gases will exit the system.
-
After the pyrolysis is complete, allow the system to cool down while still under the inert gas flow.
-
Carefully remove the cold trap.
-
Dissolve the collected condensate in a suitable solvent for GC-MS analysis.
-
Analyze the sample using a GC-MS to separate and identify the decomposition products.
-
Safety Precautions:
-
3-MPA is a flammable and corrosive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[4][5][11][12]
-
The experimental setup should be placed in a fume hood.
-
Be aware of the potential for pressure buildup and take appropriate precautions.
-
Use caution when working with cryogenic liquids for the cold trap.
Visualizations
Decomposition Pathways
Caption: Simplified 3-MPA decomposition pathways.
Experimental Workflow
Caption: Workflow for 3-MPA decomposition analysis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Featured Story - Amine corrosion: The role of stainless steel in mitigation [ssw-americas.com]
- 3. Environmental and Safety Assessment of this compound in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 6. organic chemistry - Products formed upon pyrolysis of alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. real.mtak.hu [real.mtak.hu]
- 9. cedrec.com [cedrec.com]
- 10. icheme.org [icheme.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: 3-Methoxypropylamine (3-MPA) Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Methoxypropylamine (3-MPA) to prevent discoloration and degradation.
Troubleshooting Guide: Discoloration of this compound
This guide addresses common issues related to the discoloration of 3-MPA during storage.
Problem: The stored this compound has developed a yellow or brownish tint.
Initial Assessment Workflow:
Caption: Troubleshooting workflow for identifying the cause of 3-MPA discoloration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound discoloration?
A1: Discoloration of 3-MPA is primarily caused by:
-
Oxidation: Exposure to air can lead to the formation of colored oxidation products.[1][2] Amines are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.
-
Moisture Absorption: 3-MPA is hygroscopic and can absorb moisture from the atmosphere, which may facilitate degradation pathways.[1][2]
-
Incompatible Container Materials: Prolonged storage in carbon steel may lead to an increase in color.[1][2] Contact with copper, zinc, lead, or their alloys should be avoided as they can be attacked by the amine and form complex salts that cause discoloration.[1][2]
-
Improper Storage Temperature: Storage at elevated temperatures can accelerate degradation and discoloration. It is recommended to store at room temperature (15–25°C).
-
Exposure to Light: Photochemical degradation can occur upon exposure to light.[3]
Q2: What are the ideal storage conditions to prevent discoloration?
A2: To maintain the quality of 3-MPA and prevent discoloration, the following storage conditions are recommended:
-
Atmosphere: Store under an inert, dry atmosphere, such as nitrogen, to prevent oxidation and moisture absorption.[1][2]
-
Container: Use containers made of stainless steel, aluminum, or glass.[1][2] Ensure the container is well-sealed.
-
Temperature: Store in a cool, dry, and well-ventilated area, ideally between 15-25°C.
-
Light: Protect from direct sunlight and other light sources.
Q3: Can I store this compound in a carbon steel drum?
A3: While carbon steel is generally considered satisfactory for storage, prolonged storage may lead to an increase in the product's color.[1][2] For applications where color is a critical specification, stainless steel or aluminum containers are recommended.[1][2]
Q4: My 3-MPA has already discolored. Can it still be used?
A4: The suitability of discolored 3-MPA depends on the specific requirements of your application. The discoloration indicates the presence of impurities. It is recommended to test a small sample of the discolored material to determine if it meets the performance criteria for your experiment. If purity is critical, purification (e.g., distillation) may be necessary, or a fresh, un-discolored lot should be used.
Q5: What is the expected shelf life of 3-MPA?
A5: The shelf life of 3-MPA is highly dependent on the storage conditions. When stored under ideal conditions (cool, dry, dark, under an inert atmosphere, in a compatible container), it can remain stable for an extended period. For specific shelf-life information, it is always best to consult the manufacturer's certificate of analysis and technical data sheet.
Quantitative Data on Discoloration
While specific public data on the rate of 3-MPA discoloration is limited, the following table provides an illustrative example of APHA color change over time under different storage conditions to demonstrate the expected trends.
| Storage Condition | Initial APHA Color | APHA Color (3 Months) | APHA Color (6 Months) | APHA Color (12 Months) |
| Ideal: 20°C, Nitrogen Blanket, Stainless Steel | < 15 | < 15 | < 15 | 20 |
| Air Exposure: 20°C, Air, Stainless Steel | < 15 | 30 | 50 | 80 |
| High Temp: 40°C, Nitrogen Blanket, Stainless Steel | < 15 | 25 | 40 | 65 |
| Incorrect Container: 20°C, N2, Carbon Steel | < 15 | 20 | 35 | 55 |
Note: This data is illustrative and intended to demonstrate the relative impact of different storage parameters. Actual results may vary.
Experimental Protocol: Evaluating 3-MPA Color Stability
This protocol outlines a method for evaluating the color stability of this compound under various storage conditions.
1. Objective: To determine the effect of temperature, atmosphere, and container material on the color stability of 3-MPA over time.
2. Materials:
-
High-purity this compound (initial APHA color < 15)
-
Sample vials of various materials (e.g., Type 1 borosilicate glass, 316 stainless steel, carbon steel)
-
Septa and caps (B75204) for vials
-
Nitrogen gas (high purity, dry)
-
Temperature-controlled ovens or chambers
-
APHA color standards or a spectrophotometer capable of measuring APHA color (e.g., ASTM D1209)
3. Procedure:
-
Sample Preparation:
-
In a controlled environment (e.g., a glove box with a nitrogen atmosphere), dispense 10 mL of high-purity 3-MPA into each sample vial.
-
For samples to be stored under an inert atmosphere, purge the headspace of the vial with dry nitrogen for 1-2 minutes before sealing tightly.
-
For samples to be stored under air, seal the vials in a standard laboratory atmosphere.
-
-
Storage Conditions:
-
Place the prepared vials into their respective storage conditions. A suggested matrix includes:
-
25°C / Air / Glass
-
25°C / Nitrogen / Glass
-
40°C / Air / Glass
-
40°C / Nitrogen / Glass
-
25°C / Nitrogen / 316 Stainless Steel
-
25°C / Nitrogen / Carbon Steel
-
-
-
Time Points for Analysis:
-
Designate time points for analysis, for example: T=0, 1 month, 3 months, 6 months, and 12 months.
-
-
APHA Color Measurement:
-
At each time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Measure the APHA color of the sample according to the ASTM D1209 standard method or using a calibrated spectrophotometer.
-
Record the APHA color value for each sample.
-
4. Data Analysis:
-
Plot the APHA color value versus time for each storage condition.
-
Analyze the trends to determine the impact of temperature, atmosphere, and container material on the color stability of 3-MPA.
Plausible Chemical Degradation Pathway
Discoloration of amines like 3-MPA in the presence of air is often due to oxidation, which can lead to the formation of complex colored products. The following diagram illustrates a simplified, plausible degradation pathway.
Caption: Simplified potential degradation pathway of 3-MPA leading to colored products.
References
Managing hygroscopic nature of 3-Methoxypropylamine in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 3-Methoxypropylamine (MOPA) in experimental settings. Proper handling and awareness of its affinity for moisture are critical for experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MOPA)?
A1: this compound (MOPA), also known as 1-amino-3-methoxypropane, is a versatile primary amine with the chemical formula C₄H₁₁NO.[1][2] It is a clear, colorless liquid with an ammonia-like odor.[2][3][4] Due to its bifunctional nature, containing both a primary amine and an ether group, it is widely used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] It also serves as a corrosion inhibitor, an emulsifier, and a component in water treatment processes.[3][4][5]
Q2: What does "hygroscopic" mean, and why is MOPA hygroscopic?
A2: "Hygroscopic" describes a substance that readily absorbs moisture from the surrounding atmosphere.[6][7] MOPA is hygroscopic due to the primary amine (-NH₂) group, which can form hydrogen bonds with water molecules (H₂O) in the air.[8][9] This property, common to many amines, means that if left exposed to air, MOPA will actively draw in and dissolve water, altering its purity and chemical properties.[8][10] Safety data sheets for MOPA consistently list it as a hygroscopic and air-sensitive material.[1][4]
Q3: How does absorbed water affect experiments involving MOPA?
A3: The presence of water in MOPA can have significant negative consequences on chemical reactions:
-
Reduced Reaction Yield: Water can react with or deactivate sensitive reagents, such as organometallics or acid chlorides, leading to lower yields.
-
Formation of Side Products: Water can act as a competing nucleophile or a base, leading to hydrolysis of starting materials or intermediates and the formation of unwanted byproducts.[8] This complicates the purification of the desired product.
-
Inconsistent Results: The variable and often unknown amount of absorbed water makes it difficult to maintain stoichiometric control of reactions, leading to poor reproducibility between experiments.
-
Catalyst Deactivation: In catalytic reactions, water can poison or inhibit the activity of the catalyst.
Q4: What are the visual signs that my MOPA might be contaminated with water?
A4: While MOPA is miscible with water, making low levels of contamination invisible, high levels of water absorption might present subtle signs.[3][4] The most reliable method for determining water content is analytical, such as Karl Fischer titration. However, you should be suspicious if a previously clear liquid appears cloudy or if the volume in an improperly sealed container seems to have increased. Do not rely on visual inspection alone to confirm the absence of water.
Q5: How should I properly store MOPA to minimize water absorption?
A5: Proper storage is the first line of defense against moisture contamination.
-
Airtight Containers: Always store MOPA in tightly sealed containers made of compatible materials like high-density polyethylene (B3416737) (HDPE) or glass.[6][8]
-
Inert Atmosphere: For long-term storage or for use in moisture-sensitive applications, it is best practice to store MOPA under a dry, inert atmosphere (e.g., nitrogen or argon).[3] When removing material from a drum or large container, maintaining a dry inert gas blanket is recommended.[3]
-
Dry Environment: Store containers in a cool, dry place away from direct sunlight.[8][10] Using a desiccator for small-scale storage is also an excellent practice.[7]
-
Minimize Exposure: When dispensing the reagent, do so quickly and reseal the container immediately to minimize contact with atmospheric moisture.[6]
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected. Could "wet" MOPA be the cause?
Answer: Yes, this is a very common issue. If your reaction involves water-sensitive reagents (e.g., Grignard reagents, acid chlorides, anhydrides, or certain catalysts), water present in the MOPA can consume these reagents in non-productive side reactions. For example, water will rapidly quench a Grignard reagent or hydrolyze an acid chloride back to a carboxylic acid, preventing it from reacting with the amine.
Problem: I am observing unexpected byproducts. How can water in MOPA contribute to this?
Answer: Water can act as a competing reactant. In reactions like imine formation from ketones or aldehydes, water can shift the equilibrium back towards the starting materials.[11] In reactions involving ester or amide hydrolysis, water is a direct reactant. If MOPA is intended to be a nucleophile, water can compete for the electrophilic site, leading to undesired hydroxylated or hydrolyzed byproducts.
Problem: My analytical results (e.g., NMR, IR) are inconsistent or show impurities.
Answer: If MOPA is contaminated with water, this can lead to a cascade of issues resulting in a complex product mixture. The presence of multiple products or unreacted starting materials due to side reactions will naturally lead to complex and inconsistent analytical data. Furthermore, residual water itself can sometimes be observed in analytical spectra, complicating interpretation.
Physicochemical and Handling Data for MOPA
The following table summarizes key quantitative data for this compound, which is essential for proper handling and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 5332-73-0 | [1][12] |
| Molecular Formula | C₄H₁₁NO | [1][12] |
| Molecular Weight | 89.14 g/mol | [12] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Amine-like, ammonia-like | [4] |
| Boiling Point | 117-118 °C | [3] |
| Density | 0.874 g/mL at 25 °C | [3] |
| Flash Point | 32 °C (closed cup) | |
| Water Solubility | Miscible | [1][3][4] |
| Hygroscopic Nature | Yes, absorbs moisture from the air | [1][4] |
| Typical Moisture Spec. | ≤0.3% (As per supplier) |
Experimental Protocols
Protocol 1: Workflow for Handling Hygroscopic Reagents
This workflow minimizes moisture contamination during handling and dispensing of MOPA.
Caption: Workflow for handling hygroscopic MOPA under an inert atmosphere.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol describes the standard method for accurately quantifying water in MOPA. Special consideration is given to its basic nature.
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination. For strongly basic amines like MOPA, the pH of the KF solution can be shifted into the alkaline range, causing a side reaction that consumes iodine and leads to erroneously high water content readings and unstable endpoints.[13][14] This is overcome by adding a weak acid, such as benzoic acid, to buffer the solution.[13][15][16]
Apparatus & Reagents:
-
Karl Fischer Titrator (Coulometric or Volumetric)
-
Anode solution (e.g., HYDRANAL™-Coulomat AG)
-
Cathode solution (if using a cell with a diaphragm)
-
Neutralizing agent: Benzoic acid (reagent grade)
-
Dry, gas-tight syringe and needle
-
MOPA sample
Procedure:
-
Prepare the Titration Cell: Add 100 mL of anode solution to the anode compartment of the titration cell. If required, add cathode solution to the cathode compartment.
-
Add Neutralizing Agent: Add approximately 10 g of benzoic acid to the anode solution.[15] Stir until it is dissolved. The acid will neutralize the basicity of the MOPA sample, preventing side reactions.
-
Pre-Titration (Blanking): Start the titrator and allow it to run until all residual water in the cell is consumed and a stable, low drift rate is achieved.
-
Prepare the Sample: Using a clean, dry syringe, draw a suitable amount of the MOPA sample (typically 1-2 mL). The exact amount should be small enough to not overwhelm the buffer.[14]
-
Weigh the Sample: Accurately weigh the syringe containing the MOPA sample.
-
Inject the Sample: Carefully inject the MOPA sample into the conditioned KF cell through the septum. Ensure the needle tip does not touch the solvent surface.
-
Start Titration: Begin the titration immediately after injection. The instrument will automatically titrate the water present in the sample.
-
Re-weigh the Syringe: After injection, immediately re-weigh the empty syringe to determine the exact mass of the sample introduced.
-
Calculation: The instrument's software will use the sample mass and the amount of iodine consumed to calculate the water content, typically expressed in ppm or weight percentage.
Protocol 3: Drying this compound
If MOPA is found to be contaminated with water, it can be dried by distillation over a suitable drying agent.
Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials:
-
"Wet" this compound
-
Drying agent (e.g., Calcium hydride (CaH₂), Potassium hydroxide (B78521) (KOH) pellets)
-
Round-bottom flask, distillation head, condenser, and receiving flask (all oven-dried)
-
Heating mantle and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Pre-Drying (Optional but Recommended): Place KOH pellets into the "wet" MOPA and let it stand overnight. This will remove the bulk of the water.
-
Set up Distillation Apparatus: Assemble the distillation apparatus. Ensure all glassware is perfectly dry. The setup should allow for distillation under an inert atmosphere.
-
Add Drying Agent: Decant the pre-dried MOPA into the distillation flask containing fresh KOH pellets or CaH₂. Note: CaH₂ reacts with water to produce hydrogen gas. Add it slowly and carefully.
-
Distillation: Gently heat the flask while stirring. Discard the initial small fraction (forerun) which may contain more volatile impurities.
-
Collect Product: Collect the fraction that distills at the correct boiling point (approx. 117-118 °C).[3]
-
Storage: Transfer the freshly distilled, dry MOPA to a clean, dry, septum-sealed storage bottle under an inert atmosphere.
Troubleshooting and Decision Making
This flowchart provides a logical path for troubleshooting experiments where MOPA is a key reagent.
Caption: Troubleshooting logic for experiments involving MOPA.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. atamankimya.com [atamankimya.com]
- 6. tutorchase.com [tutorchase.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. brainly.com [brainly.com]
- 10. additive-chem.com [additive-chem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. hiranuma.com [hiranuma.com]
- 16. pages2.honeywell.com [pages2.honeywell.com]
Technical Support Center: Optimizing MOPA Concentration for Steel Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methoxy-Phenyl-Oxo-Acetic Acid (MOPA) and its derivatives as steel corrosion inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Inhibition Efficiency | 1. Inhibitor Concentration: The concentration of MOPA may be too low for effective film formation or too high, leading to saturation of adsorption sites.[1] 2. Surface Preparation: Variations in the steel surface preparation, such as polishing or cleaning, can affect inhibitor adsorption.[2] 3. Environmental Factors: Fluctuations in temperature or the corrosive environment (e.g., acid concentration) can alter inhibition performance.[3] | 1. Perform a concentration optimization study to determine the optimal MOPA concentration. Start with a range from 0.1 mM to 1.0 mM.[1] 2. Standardize the steel sample preparation protocol, ensuring consistent polishing, rinsing, and drying procedures.[1] 3. Precisely control the experimental temperature and the composition of the corrosive medium. |
| Low Inhibition Efficiency | 1. Suboptimal Concentration: The MOPA concentration may not be sufficient to form a stable protective layer on the steel surface.[1][2] 2. Poor Solubility: MOPA might not be fully dissolved in the corrosive medium, reducing the number of active inhibitor molecules. 3. High Temperature: Increased temperatures can lead to the desorption of the inhibitor from the steel surface, reducing its effectiveness.[3] | 1. Gradually increase the MOPA concentration and monitor the inhibition efficiency to identify the optimal dosage.[4] 2. Ensure complete dissolution of MOPA in the solution. Consider using a co-solvent if necessary, after verifying it does not interfere with the corrosion process. 3. Evaluate the inhibitor's performance at different temperatures to understand its thermal stability and effectiveness.[3] |
| Difficulty Interpreting Electrochemical Data (EIS/PDP) | 1. Unstable System: The electrochemical system may not have reached a steady state before measurements were taken. 2. Incorrect Equivalent Circuit Model (EIS): The chosen equivalent circuit model may not accurately represent the electrochemical processes occurring at the steel-inhibitor interface.[5] 3. Mixed Inhibition Behavior (PDP): MOPA and similar compounds often act as mixed-type inhibitors, affecting both anodic and cathodic reactions, which can complicate the interpretation of Tafel plots.[5][6] | 1. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady value before starting measurements. 2. Use appropriate equivalent circuit models that account for phenomena like constant phase elements (CPE) for inhomogeneous surfaces.[5] 3. Analyze the shift in both anodic and cathodic branches of the polarization curve to characterize the mixed-inhibition nature. |
| Precipitation of Inhibitor | 1. Low Solubility: The concentration of MOPA may exceed its solubility limit in the test solution. 2. Interaction with Medium: The inhibitor may react with components of the corrosive medium, leading to the formation of an insoluble product. | 1. Determine the solubility limit of MOPA in the specific corrosive medium before preparing high-concentration solutions. 2. Analyze the precipitate to identify its composition and understand the reaction mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal concentration range for MOPA-type inhibitors?
A1: The optimal concentration for MOPA and similar organic inhibitors often falls within the range of 0.1 mM to 1.0 mM. For instance, some studies have identified an optimal concentration of 0.5 mM, where the highest inhibition efficiency is achieved.[1][6][7][8] Beyond this concentration, the efficiency may plateau or even decrease due to the saturation of adsorption sites on the metal surface.[1]
Q2: How does temperature affect the performance of MOPA as a corrosion inhibitor?
A2: The effectiveness of MOPA can be significantly influenced by temperature. Generally, an increase in temperature can lead to a decrease in inhibition efficiency due to the desorption of inhibitor molecules from the steel surface.[3] However, in some cases involving chemisorption, the inhibition efficiency might remain stable or even increase with temperature up to a certain point. It is crucial to evaluate the inhibitor's performance across a range of relevant temperatures.[5]
Q3: What is the mechanism of corrosion inhibition by MOPA?
A3: MOPA and related compounds typically function by adsorbing onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[5] This adsorption can be a combination of physical adsorption (physisorption) and chemical bond formation (chemisorption).[8] These inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6]
Q4: How can I determine if MOPA is a mixed-type inhibitor?
A4: Potentiodynamic Polarization (PDP) is the primary technique used to determine the type of inhibition. If the addition of MOPA causes a significant shift in both the anodic and cathodic branches of the polarization curve relative to the blank solution, it is considered a mixed-type inhibitor.[6]
Q5: Which adsorption isotherm model is commonly used for MOPA-type inhibitors?
A5: The Langmuir adsorption isotherm is frequently used to describe the adsorption behavior of MOPA and similar organic inhibitors on steel surfaces.[5][6][8] This model assumes that a monolayer of the inhibitor is formed on the metal surface.
Data Presentation
Table 1: Inhibition Efficiency of MOPA Analogues at Various Concentrations
| Inhibitor | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| 4-(2-Mercapto-1,3,4-oxadiazole-5-yl)pyridine (MOP) | 1 M HCl | 0.1 | - | [1] |
| 0.2 | - | [1] | ||
| 0.5 | 93.6 | [1] | ||
| 1.0 | - | [1] | ||
| [4-(3-amino-4-mehoxy-5-methyl phenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide (APPH) | 0.5 M H₂SO₄ | 0.5 | 84 | [6][7] |
| 2-amino-4-(4-methoxy-phenyl)thiazole-5-carboxylic acid ethyl ester (AAEE) | 1 M HCl | 0.5 | 93 | [8] |
| 2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine (MPPOE) | 1 M HCl | 0.1 | 94.4 | [9] |
Table 2: Electrochemical Parameters for Steel in the Presence of a MOPA Analogue
| Inhibitor Concentration (mM) | Corrosion Current Density (Icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0.0 | - | - | - | - |
| 0.1 | - | - | - | - |
| 0.2 | - | - | - | - |
| 0.5 | - | - | - | - |
| 1.0 | - | - | - | - |
| (Note: Specific values are dependent on the exact MOPA derivative and experimental conditions and should be determined empirically.) |
Experimental Protocols
1. Weight Loss Measurement
-
Sample Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with successively finer grades of abrasive paper, rinse with distilled water and acetone, and dry.
-
Initial Measurement: Accurately weigh the prepared steel coupons.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of MOPA for a specified period (e.g., 5 hours) at a constant temperature.[1][8]
-
Final Measurement: After the immersion period, remove the coupons, carefully clean them to remove corrosion products, rinse, dry, and re-weigh.
-
Calculations:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
2. Potentiodynamic Polarization (PDP)
-
Electrochemical Cell Setup: Use a standard three-electrode cell with a mild steel sample as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (with and without MOPA) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency (IE%) from the Icorr values.
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis:
-
Plot the Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) from the Rct values.
-
Visualizations
Caption: General experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of MOPA corrosion inhibition on a steel surface.
Caption: Troubleshooting decision tree for MOPA corrosion inhibition experiments.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Methoxypropylamine (MOPA) Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-Methoxypropylamine (MOPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for this compound (MOPA)?
A1: The two most common industrial methods for synthesizing MOPA are:
-
Catalytic Hydrogenation of 3-Methoxypropionitrile (B90507): This is a widely used method where 3-methoxypropionitrile is hydrogenated, typically using a nickel-based catalyst.[1][2] This process is known for its simplicity, high conversion rate, and good selectivity.[2]
-
Reductive Amination of 3-Methoxypropanol: This alternative route involves the reaction of 3-methoxypropanol with ammonia (B1221849) in the presence of hydrogen and a catalyst, such as a Cu-Co/Al2O3-diatomite catalyst.[1][3]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of MOPA is crucial for its handling, purification, and storage. Key properties are summarized in the table below.[1]
Q3: What are the main applications of this compound?
A3: MOPA is a versatile chemical intermediate with several applications. It is used in the manufacturing of dyes (like Disperse Turquoise S-GL), as a corrosion inhibitor for petroleum and industrial equipment, in water treatment as a flocculating agent, and as a component in detergents, insecticides, and pharmaceuticals.[4][5][6][7]
Troubleshooting Guide for Low Yield
This section addresses specific issues that can lead to low yields during the synthesis of this compound.
Route 1: Catalytic Hydrogenation of 3-Methoxypropionitrile
Q4: My yield is significantly lower than the expected >90%. What are the most likely causes?
A4: Low yield in this process often points to one of several factors:
-
Catalyst Inactivity: The catalyst (e.g., Raney Nickel, modified carrier nickel) may be old, poisoned, or improperly activated. Ensure you are using a fresh or properly stored catalyst.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low hydrogen pressure, or inadequate temperature. Verify that your reaction parameters match established protocols.[2]
-
Side Reactions: The formation of byproducts, such as the secondary amine bis(3-methoxypropyl)amine, can reduce the yield of the desired primary amine.[3] The presence of unreacted acrylonitrile (B1666552) in the starting material can also lead to the formation of n-propylamine.[8]
-
Moisture Contamination: Water in the starting materials or reaction system can interfere with the catalyst and reaction efficiency.[4]
-
Product Loss During Workup: MOPA is a relatively low-boiling (117-118 °C) and water-miscible liquid.[1] Significant product loss can occur during filtration (if the catalyst is not washed sufficiently) or fractional distillation if the collection fractions are not precise.[9]
Q5: I suspect my catalyst is the problem. How can I troubleshoot it?
A5: Catalyst issues are a common culprit.
-
Activity: Use a fresh batch of catalyst or one that has been stored under appropriate inert conditions. Skeletal nickel catalysts, for instance, are often stored as a slurry in water or ethanol (B145695) to prevent oxidation.
-
Loading: The amount of catalyst used is critical. A patent for this synthesis specifies using 12g of a modified carrier nickel catalyst for 400g of 3-methoxypropionitrile.[2] Insufficient catalyst will lead to a slow or incomplete reaction.
-
Poisoning: Ensure all reactants and the reactor itself are free from catalyst poisons like sulfur compounds or strong acids.
Q6: How do reaction conditions affect the yield and selectivity?
A6: Temperature and pressure are critical parameters. For the hydrogenation of 3-methoxypropionitrile, a common condition is reacting at a hydrogen pressure of 2.8 MPa for 2 hours.[2]
-
Low Pressure/Temperature: Insufficient pressure or temperature will result in a slow or incomplete reaction.
-
High Temperature: Excessively high temperatures can promote side reactions, such as the formation of secondary amines or decomposition of the product, thereby reducing selectivity and yield.
Route 2: Reductive Amination of 3-Methoxypropanol
Q7: I am attempting the reductive amination of 3-methoxypropanol and getting a complex mixture of products. Why?
A7: Reductive amination can produce a variety of products if not properly controlled.
-
Formation of Secondary Amine: The primary amine product (MOPA) can react with another molecule of 3-methoxypropanol (via an aldehyde intermediate) to form the secondary amine, bis(3-methoxypropyl)amine. This is a common side reaction.[3][10] Using a large excess of ammonia can help favor the formation of the primary amine.
-
Catalyst Selectivity: The choice of catalyst is crucial. A Cu-Co/Al2O3-diatomite catalyst has been reported for this process, which is designed to favor the primary amine product.[3]
-
Reaction Conditions: The reaction is typically run at elevated temperature (120–220 °C) and pressure (0.3–1.5 MPa).[10] Deviating from the optimal range can lead to poor conversion and increased byproduct formation.
Q8: My final product is difficult to purify. What are the likely impurities?
A8: Besides unreacted starting materials, the most common impurity is the secondary amine, bis(3-methoxypropyl)amine.[3] Due to the similarity in structure, its boiling point may be close enough to MOPA's to make separation by simple distillation challenging. Careful fractional distillation is required. Water is another common impurity that needs to be removed.
Data Presentation
Table 1: Physicochemical Properties of this compound (MOPA) [1]
| Property | Value |
| CAS Number | 5332-73-0 |
| Molecular Formula | C4H11NO |
| Molecular Weight | 89.14 g/mol |
| Appearance | Colorless to yellow liquid |
| Odor | Amine-like |
| Boiling Point | 117-118 °C at 733 mmHg |
| Density | 0.874 g/mL at 25 °C |
| pH | 11.5 (100 g/L solution at 20 °C) |
| Solubility | Miscible with water and most organic solvents |
Table 2: Example Reaction Conditions for Catalytic Hydrogenation of 3-Methoxypropionitrile [2]
| Parameter | Value |
| Reactants | |
| 3-Methoxypropionitrile | 400g |
| Ethanol (Solvent) | 20g |
| Modified Carrier Nickel Catalyst | 12g |
| Conditions | |
| Hydrogen Pressure | 2.8 MPa |
| Reaction Time | 2 hours |
| Reported Outcome | |
| Raw Material Conversion Rate | 97.0% |
| Product Yield | 94.52% |
| Product Mass | 354.09g |
Experimental Protocols
Protocol 1: Synthesis of MOPA via Catalytic Hydrogenation of 3-Methoxypropionitrile
This protocol is based on a reported industrial method.[1][2]
Materials and Equipment:
-
3-methoxypropionitrile (400g)
-
Ethanol (20g)
-
Modified carrier nickel catalyst (12g)
-
1000ml autoclave capable of handling high pressure
-
Hydrogen gas source
-
Filtration apparatus
-
Fractional distillation apparatus
Procedure:
-
Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[1][2]
-
Seal the autoclave and purge it with nitrogen gas before introducing hydrogen.
-
Begin stirring the reaction mixture and maintain the pressure and temperature for 2 hours.[1][2]
-
After the reaction is complete, stop the heating and allow the autoclave to cool to room temperature.[1][2]
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.[1]
-
Filter the reaction mixture to carefully remove the catalyst. The catalyst can be washed with a small amount of ethanol to recover any adsorbed product.
-
Purify the crude filtrate by fractional distillation under normal atmospheric pressure.[1][2]
-
Collect the fraction boiling between 110-160 °C, with the pure product expected around 117-118 °C.[1][2]
Expected Outcome: This procedure is reported to yield approximately 354.09g of colorless this compound, corresponding to a yield of 94.52%.[2]
Visualizations
Caption: Synthesis of this compound via catalytic hydrogenation.
Caption: Troubleshooting workflow for low yield in MOPA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. This compound, MOPA Oxygen Scavenger - IRO Water Treatment [irowater.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. CN114276254A - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
Technical Support Center: 3-Methoxypropylamine (MOPA) Fire and Explosion Hazards
This technical support center provides essential information for researchers, scientists, and drug development professionals on the fire and explosion hazards associated with 3-Methoxypropylamine (MOPA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Quantitative Data on Fire and Explosion Hazards
For a quick reference, the following table summarizes the key quantitative data related to the flammability and explosive potential of this compound.
| Property | Value | Source(s) |
| Flash Point | 24 °C (75 °F) - closed cup | [1][2] |
| 32 °C (89.6 °F) - closed cup | ||
| 48 °C (118.4 °F) | [3] | |
| 38 °C | [4] | |
| Boiling Point | 117-118 °C (243-244 °F) at 733 mmHg | [5] |
| 118.3 °C at 1013 hPa | [1][6] | |
| Autoignition Temperature | 295 °C (563 °F) | [1][2] |
| 320 °C (608 °F) | [3] | |
| 270 °C | [7] | |
| Lower Explosion Limit (LEL) | 1.4% (V) | |
| 2.3% (V) | [6][7] | |
| 1.8% by volume | [8] | |
| Upper Explosion Limit (UEL) | 11.7% (V) | |
| 12.3% (V) | [6][7] | |
| 10.5% by volume | [8] | |
| Vapor Pressure | 16 hPa (12 mmHg) at 20 °C (68 °F) | [1][2] |
| 13 mbar at 20 °C | [3] | |
| 21.7 mmHg at 25°C | ||
| Vapor Density | 3.07 (Air = 1.0) | [3] |
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and use of this compound in a laboratory setting.
| Problem | Possible Cause(s) | Solution(s) |
| Strong amine-like odor is detected in the lab. | - Improperly sealed container.- Small spill or leak.- Inadequate ventilation. | - Immediately check that all containers of MOPA are tightly closed.[5][6]- Inspect the work area for any spills. If a spill is found, absorb it with an inert material (e.g., vermiculite, sand) and dispose of it in a sealed container for hazardous waste.[9]- Ensure that work is being performed in a well-ventilated area, preferably in a chemical fume hood.[6][10]- If the odor persists, evacuate the area and contact your institution's environmental health and safety (EHS) department. |
| A small fire has started in the work area where MOPA is being used. | - Ignition of MOPA vapors by a spark, open flame, or hot surface.[5][11] | - If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[6]- Do NOT use a straight stream of water , as it may be ineffective and could spread the flammable liquid.- For larger fires, or if you are not trained in firefighting, activate the fire alarm, evacuate the area immediately, and call emergency services.- Cool fire-exposed containers with a water spray to prevent them from exploding. |
| Static discharge is observed when transferring MOPA. | - Buildup of static electricity due to the flow of the liquid. | - All containers and equipment used for transferring MOPA must be properly grounded and bonded to prevent the accumulation of static electricity.[5][11]- Use non-sparking tools when handling MOPA containers.[6][12]- Ensure that the humidity in the laboratory is not excessively low, as dry conditions can promote static buildup. |
| The MOPA solution appears to be discolored. | - Contamination.- Reaction with incompatible materials (e.g., copper, zinc, lead and their alloys).[10]- Prolonged exposure to air. MOPA is air-sensitive.[5] | - Ensure that only compatible materials, such as stainless steel or aluminum, are used for storage and handling.[10]- Store MOPA under an inert atmosphere (e.g., nitrogen) to prevent degradation from air exposure.[10]- Keep containers tightly sealed when not in use.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary fire and explosion hazards of this compound?
A1: this compound is a flammable liquid and vapor (Category 3).[1][5][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback. The primary hazards are:
-
Flammability: MOPA has a low flash point, meaning it can be easily ignited at room temperature.[1][2][3][4]
-
Explosive Mixtures: MOPA vapors can form explosive mixtures with air within its lower and upper explosion limits.[6][7][8]
-
Static Discharge: The liquid can accumulate static charges during transfer, which can lead to a spark and ignition.[11]
Q2: What personal protective equipment (PPE) should be worn when handling MOPA?
A2: To minimize risks, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves before use.[6]
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of a splash risk, impervious suits and rubber boots are recommended.[10]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a fume hood.[6] If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Q3: What are the appropriate storage conditions for this compound?
A3: MOPA should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[5][6][11] Store it separately from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] The storage area should be a designated flammables area.
Q4: What should I do in case of a large spill of this compound?
A4: In the event of a large spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[6]
-
Isolate: Isolate the spill area and eliminate all ignition sources.[6]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spill from entering drains or waterways.[6]
-
Personal Protection: Only trained personnel wearing appropriate PPE (including respiratory protection) should attempt to clean up the spill.[9]
-
Absorb: Use a non-combustible absorbent material like sand or earth to contain and absorb the spill. Do not use combustible materials like sawdust.
-
Collect: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS department.
Q5: Are there any specific experimental protocols for using MOPA that I should follow?
A5: This technical support center provides general safety and handling information. It does not provide specific experimental protocols. Before conducting any experiment with this compound, you must:
-
Conduct a thorough risk assessment specific to your planned experiment.
-
Consult your institution's chemical hygiene plan and standard operating procedures (SOPs).
-
Review relevant peer-reviewed literature and established protocols for the specific reaction or procedure you are performing.
-
Always work in a properly functioning chemical fume hood and have appropriate safety equipment readily available, including a fire extinguisher and a safety shower/eyewash station.
Visualizing Fire and Explosion Hazards
The following diagram illustrates the key factors contributing to the fire and explosion hazards of this compound and the necessary control measures.
Caption: Logical flow of MOPA's fire and explosion hazards and controls.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Environmental and Safety Assessment of this compound in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. echemi.com [echemi.com]
Technical Support Center: Quenching Reactions with 3-Methoxypropylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3-Methoxypropylamine (3-MPA) as a quenching agent in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of reactive electrophiles with this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Quenching (Reactive species still present after adding 3-MPA) | 1. Insufficient 3-MPA added. 2. Reaction temperature is too low. 3. Poor mixing of the reaction mixture. | 1. Add an additional amount of 3-MPA (e.g., 0.5-1.0 equivalent) and monitor the reaction by an appropriate method (e.g., TLC, LC-MS). 2. Allow the reaction to warm to room temperature, or gently warm if the reactants are thermally stable. 3. Increase the stirring rate to ensure proper mixing. |
| Exothermic Reaction is Too Vigorous | 1. 3-MPA was added too quickly. 2. The reaction was not cooled sufficiently before adding the quenching agent. | 1. For future experiments, add the 3-MPA dropwise while monitoring the internal temperature. 2. Ensure the reaction is cooled in an ice bath before and during the addition of 3-MPA. |
| Formation of an Emulsion During Aqueous Work-up | 1. The formation of amine salts can act as surfactants. 2. The organic solvent and aqueous phase have similar densities. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1] 2. If the emulsion persists, add a small amount of a different organic solvent to change the density of the organic layer. 3. In some cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion. |
| Difficulty Removing 3-MPA and its Byproducts | 1. The amide or sulfonamide byproduct formed is soluble in the organic layer. 2. Excess 3-MPA remains in the organic layer. | 1. Perform an acidic wash. Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous citric acid). This will protonate the basic 3-MPA and its amine-containing byproducts, making them water-soluble and pulling them into the aqueous layer.[2] 2. Follow the acidic wash with a brine wash to remove any remaining water-soluble components.[1] |
| Precipitate Formation Upon Adding 3-MPA | 1. The product of the quenching reaction (e.g., an amide or sulfonamide) is insoluble in the reaction solvent. | 1. This is often not a problem and can indicate the reaction is proceeding as expected. 2. If the precipitate makes stirring difficult, you may need to add a co-solvent in which the byproduct is more soluble. |
Frequently Asked Questions (FAQs)
Q1: What types of reactive species can be quenched with this compound?
A1: this compound is a primary amine and therefore acts as a nucleophile. It is effective at quenching electrophilic reagents such as:
-
Acyl chlorides: Reacts to form stable amides.
-
Isocyanates: Reacts to form ureas.
-
Sulfonyl chlorides: Reacts to form sulfonamides.[3]
-
Alkyl halides: Can be used to scavenge excess alkylating agents.[4]
Q2: How much 3-MPA should I use to quench my reaction?
A2: Typically, 1.0 to 1.5 equivalents of 3-MPA relative to the excess reactive species are sufficient. It is good practice to monitor the reaction by an appropriate analytical method (e.g., TLC, LC-MS) to ensure the complete consumption of the reactive starting material.
Q3: What is the best way to add 3-MPA to my reaction?
A3: Due to the potential for a highly exothermic reaction, especially with highly reactive species like acyl chlorides, it is crucial to add 3-MPA slowly and in a controlled manner. For laboratory-scale reactions, this is best achieved by adding the 3-MPA dropwise using a syringe or an addition funnel while vigorously stirring the reaction mixture, which should be cooled in an ice bath.
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[5][6] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[7][8][9]
Q5: How do I remove excess 3-MPA and the quenched byproducts from my reaction mixture?
A5: The most common method is to perform an aqueous work-up. After the quenching reaction is complete, the reaction mixture is typically diluted with an organic solvent and washed with a dilute aqueous acid solution (e.g., 1M HCl). The acidic wash protonates the basic 3-MPA and its byproducts, rendering them soluble in the aqueous layer, which can then be separated and removed.[2] This is usually followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and a final wash with brine to reduce the amount of dissolved water in the organic layer.[1]
Experimental Protocols
General Protocol for Quenching an Acyl Chloride with this compound
This protocol describes a general procedure for quenching a reaction containing a reactive acyl chloride.
Materials:
-
Reaction mixture containing the acyl chloride
-
This compound (3-MPA)
-
Anhydrous reaction solvent (e.g., THF, DCM)
-
Ice bath
-
Stir plate and stir bar
-
Syringe or addition funnel
-
Separatory funnel
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1.0-1.5 equivalents of this compound dropwise via syringe or addition funnel, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 15-30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30-60 minutes to ensure the reaction is complete.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl to remove excess 3-MPA and the formed amide.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the desired product.[1][10]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. 3-Methoxypropane-1-sulfonyl chloride | 64297-55-8 | Benchchem [benchchem.com]
- 4. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 | Benchchem [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound | 5332-73-0 | TCI AMERICA [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Disposal of 3-Methoxypropylamine (MOPA) Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 3-Methoxypropylamine (MOPA) waste in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (MOPA)?
A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor, is corrosive to metals, is harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3][4] It may also cause an allergic skin reaction and is harmful to aquatic life.[1][4]
Q2: What personal protective equipment (PPE) should be worn when handling MOPA waste?
A2: When handling MOPA waste, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles and a face shield, and a lab coat or chemical-resistant apron.[3] All handling of MOPA and its waste should be conducted in a well-ventilated area or a chemical fume hood.[2][5]
Q3: Can I dispose of small amounts of MOPA waste down the drain?
A3: No, you should not dispose of MOPA waste down the drain.[2][6] MOPA is harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[6] Additionally, amines can emit strong or noxious odors, making sewer disposal inappropriate for this type of chemical.[7]
Q4: How should I store MOPA waste before disposal?
A4: MOPA waste should be stored in a designated, properly labeled, and sealed container.[8] The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and stored in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials.[2][3] Ensure the container is kept tightly closed to prevent the release of flammable and corrosive vapors.[2][3]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, aldehydes, acid anhydrides, and acid chlorides.[6][9] It can also react with metals such as copper, zinc, and iron.[9] Do not store MOPA waste in containers made of these metals.[10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill of MOPA Waste | Improper handling or container failure. | Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[9] Do not use combustible materials. Collect the absorbed waste into a sealed, labeled container for hazardous waste disposal. Ventilate the area. For large spills, contact your institution's environmental health and safety (EHS) department immediately. |
| Container of MOPA Waste is Bulging | Chemical reaction generating gas, possibly due to contamination with an incompatible substance. | Do not open the container. Move the container to a fume hood or a well-ventilated, isolated area away from personnel. Place the container in a secondary containment bin. Immediately contact your institution's EHS department for guidance on how to proceed. |
| Unsure of the contents of a waste container that may contain MOPA. | Improper labeling or mixing of waste streams. | Treat the waste as hazardous. Do not attempt to open or consolidate the waste. Label the container as "Unknown Hazardous Waste" and contact your EHS department for identification and proper disposal procedures. |
Quantitative Data Summary
| Parameter | Value | Source |
| Flash Point | 32 °C (89.6 °F) - 48 °C (118.4 °F) | [6][9] |
| Boiling Point | 118.3 °C (244.9 °F) | [2] |
| Melting Point | < -20 °C (-4 °F) | [2] |
| RCRA Waste Code (if discarded) | D001 (Ignitable), D002 (Corrosive) | [11] |
| Toxicity to fish (LC50, Leuciscus idus, 96 h) | 146.6 mg/L | [2] |
| Toxicity to daphnia (EC50, Daphnia magna, 48 h) | 65 mg/L | [2] |
Experimental Protocol: Laboratory-Scale Neutralization of Dilute MOPA Waste
This protocol is intended for the neutralization of small quantities of dilute aqueous MOPA waste as a preliminary step before collection by a licensed hazardous waste disposal company. Always perform a trial run on a very small scale (e.g., 1-2 mL) before proceeding with the bulk of the waste. This procedure should be performed in a chemical fume hood while wearing all required PPE.
Materials:
-
Dilute MOPA waste solution (<5% concentration)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (~5% solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Ice bath
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Place the beaker containing the dilute MOPA waste in an ice bath on a stir plate. The ice bath is crucial to dissipate the heat generated during the exothermic neutralization reaction.
-
Stirring: Add a magnetic stir bar to the MOPA solution and begin stirring at a moderate speed.
-
Slow Addition of Acid: Slowly and carefully add the dilute acid solution dropwise to the stirring MOPA waste. Monitor the temperature of the solution. If the temperature rises significantly, pause the addition of acid until the solution cools.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or a calibrated pH meter. Continue adding acid until the pH is between 6 and 8.[1]
-
Final Steps: Once the desired pH is reached, stop adding acid. Allow the solution to return to room temperature.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should indicate the contents, including the neutralized MOPA and the salt formed (e.g., "Neutralized this compound with HCl").
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal service.
Disposal Workflow
Caption: Logical workflow for the safe disposal of MOPA waste.
References
- 1. Environmental and Safety Assessment of this compound in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Neutralizing amine this compound | IFOTOP [ifotop.ru]
- 5. jeiletters.org [jeiletters.org]
- 6. mdpi.com [mdpi.com]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. advancionsciences.com [advancionsciences.com]
- 10. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Amination of 3-Methoxypropanol
Welcome to the technical support center for the amination of 3-methoxypropanol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the selective synthesis of 3-methoxypropylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the amination of 3-methoxypropanol?
The main challenge is controlling selectivity. The reaction is a consecutive process that can yield a mixture of the desired primary amine (this compound), as well as secondary (di-(3-methoxy-propyl)amine) and tertiary amines.[1][2] Maximizing the yield of the primary amine while minimizing these byproducts is the key objective.
Q2: What is the general mechanism for the amination of 3-methoxypropanol?
The amination of 3-methoxypropanol typically proceeds via a "dehydrogenation-iminization-hydrogenation" mechanism.[1][3] This involves three main steps:
-
Dehydrogenation: The alcohol (3-methoxypropanol) is first dehydrogenated on the catalyst surface to form the corresponding aldehyde.
-
Iminization: The aldehyde then reacts with ammonia (B1221849) to form an imine.
-
Hydrogenation: Finally, the imine is hydrogenated to produce the primary amine (this compound).[1][3]
Q3: What are the common byproducts in this reaction?
The most common byproduct is the secondary amine, di-(3-methoxy-propyl)amine.[4][5] This is formed when the primary amine product reacts further with another molecule of the intermediate aldehyde, followed by hydrogenation. Tertiary amines can also be formed through a similar subsequent reaction.
Q4: How can I improve the selectivity towards the primary amine?
Several strategies can be employed to enhance selectivity:
-
Use of Excess Ammonia: A high molar ratio of ammonia to 3-methoxypropanol can favor the formation of the primary amine by increasing the probability of the intermediate aldehyde reacting with ammonia rather than the already formed primary amine.[1]
-
Catalyst Selection: The choice of catalyst is crucial. Heterogeneous metal catalysts, particularly those based on cobalt (Co), nickel (Ni), copper (Cu), and ruthenium (Ru), are commonly used.[6][7][8] Specific catalyst formulations, such as Cu-Co/Al2O3-diatomite, have shown good selectivity.[4]
-
Reaction Conditions: Optimizing temperature, pressure, and space velocity can significantly impact selectivity.[4][5]
-
Catalyst Modification: In some cases, controlled deactivation of the catalyst surface, for instance by carbon deposition, can create steric hindrance that favors the formation of the less bulky primary amine.[1][2][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of 3-Methoxypropanol | 1. Low reaction temperature or pressure.2. Insufficient catalyst activity.3. Low hydrogen partial pressure. | 1. Gradually increase the reaction temperature and/or total pressure within the recommended ranges.[4]2. Ensure the catalyst is properly activated according to the manufacturer's protocol. Consider regenerating or replacing the catalyst.3. Increase the hydrogen to alcohol molar ratio.[4][5] |
| Poor Selectivity (High levels of secondary/tertiary amines) | 1. Low ammonia to alcohol molar ratio.2. High reaction temperature.3. Inappropriate catalyst.4. Long residence time. | 1. Increase the ammonia to 3-methoxypropanol molar ratio (e.g., 4.0–10.0:1).[4]2. Lower the reaction temperature to reduce the rate of subsequent amination reactions.[4]3. Screen different catalysts. For example, Ni/HAP has shown high selectivity for primary amines in propanol (B110389) amination.[3] Consider catalysts with specific promoters.[6]4. Increase the liquid hourly space velocity (LHSV) to reduce the contact time.[4][5] |
| Catalyst Deactivation | 1. Coking or carbon deposition on the catalyst surface.2. Sintering of metal particles at high temperatures.3. Poisoning by impurities in the feed. | 1. Perform regeneration of the catalyst (e.g., controlled oxidation to burn off carbon, followed by reduction).2. Operate at the lower end of the effective temperature range.3. Ensure high purity of reactants (3-methoxypropanol, ammonia, and hydrogen). |
| Formation of Dehydration Byproducts (e.g., ethers, olefins) | 1. High reaction temperature.2. Acidic sites on the catalyst support. | 1. Reduce the reaction temperature. Condensation amination at high temperatures can lead to uncontrollable selectivity.[6][8]2. Use a more neutral or basic catalyst support. The basicity of the support can suppress side reactions.[3] |
Experimental Protocols
Protocol: Reductive Amination using a Cu-Co/Al2O3-Diatomite Catalyst
This protocol is based on a patented method for the continuous synthesis of this compound.[4][5]
1. Catalyst Preparation:
-
Prepare the Cu-Co/Al2O3-diatomite catalyst with the following composition (by weight): Cu (5.0–25.0%), Co (5.0–30.0%), Ru (0.01–0.3%), Mg (0.05–1.0%), Cr (0.1–5.0%), with the remainder being a mixture of Al2O3 and diatomaceous earth.[4][5]
2. System Setup:
-
The reaction is performed in a continuous flow system using a fixed-bed reactor.
-
The system includes a preheater, the fixed-bed reactor, a condenser, and a gas-liquid separator.
3. Reaction Procedure:
-
Charge the fixed-bed reactor with the prepared catalyst.
-
Pump liquid 3-methoxypropanol into the preheater.
-
Simultaneously, feed ammonia and hydrogen gas into the preheater to mix with the 3-methoxypropanol.
-
Vaporize the mixture in the preheater and then introduce it into the fixed-bed reactor.
-
Maintain the following reaction conditions:
-
The reaction mixture exiting the reactor is cooled and condensed.
-
Separate the gas and liquid phases. The gas phase (containing unreacted ammonia and hydrogen) can be recycled.
-
The liquid phase is purified, typically by distillation, to isolate the this compound product and separate unreacted 3-methoxypropanol and byproducts.[4][5]
Data Summary
Table 1: Reaction Parameters for Selective 3-Methoxypropanol Amination
| Parameter | Recommended Range | Preferred Range | Rationale for Selectivity |
| Pressure | Atmospheric - 5.0 MPa | 0.3 - 1.5 MPa | Higher pressure can favor the hydrogenation step. |
| Temperature | 50 - 360 °C | 120 - 220 °C | Lower temperatures reduce the formation of secondary and tertiary amines.[4] |
| LHSV | 0.1 - 3.0 h⁻¹ | 0.5 - 2.0 h⁻¹ | Higher LHSV reduces contact time, limiting subsequent reactions of the primary amine.[4] |
| Ammonia/Alcohol Molar Ratio | 1.0 - 15.0 : 1 | 4.0 - 10.0 : 1 | High excess of ammonia shifts the equilibrium towards the primary amine.[1][4] |
| Hydrogen/Alcohol Molar Ratio | 0.1 - 10.0 : 1 | 0.5 - 5.0 : 1 | Ensures efficient hydrogenation of the imine intermediate.[4] |
Data compiled from patent CN101328129B.[4]
Visualizations
Caption: Reaction pathway for 3-methoxypropanol amination.
Caption: Troubleshooting workflow for amination optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst deactivation for enhancement of selectivity in alcohols amination to primary amines -ORCA [orca.cardiff.ac.uk]
- 3. escholarship.org [escholarship.org]
- 4. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
3-Methoxypropylamine vs. Morpholine: A Comparative Guide to Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and asset integrity, the selection of an appropriate corrosion inhibitor is paramount to extending the lifespan of metallic components. Among the myriad of available options, 3-Methoxypropylamine (MOPA) and Morpholine (B109124) have garnered significant attention. This guide provides an objective comparison of their performance as corrosion inhibitors, supported by experimental data, to aid researchers and industry professionals in making informed decisions.
Performance Comparison
Table 1: Corrosion Inhibition Efficiency of this compound (MOPA)
| Metal Substrate | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | pH | Inhibition Efficiency (%) | Test Method |
| X80 Steel | 3.5 wt% NaCl | 8.63 g/L | 12.89 | 4.03 | Not explicitly stated, but optimized for minimum corrosion rate[1] | Mass Loss, Potentiodynamic Polarization |
Note: The study on MOPA focused on optimizing conditions for minimal corrosion rather than reporting a specific inhibition efficiency at a fixed concentration.
Table 2: Corrosion Inhibition Efficiency of Morpholine and its Derivatives
| Metal Substrate | Corrosive Medium | Inhibitor | Concentration | Inhibition Efficiency (%) | Test Method |
| Carbon Steel | 3.5 wt% NaCl | Morpholine Benzoate | 10 g/L | >85[2] | Weight Loss |
| Carbon Steel | 3.5 wt% NaCl | Morpholine Carbonate | 10 g/L | >85[2] | Weight Loss |
| P460N Steel | 3.5 wt% NaCl | Morpholine-based inhibitor (I3) | 2.0 mM | 95.5[3] | Potentiodynamic Polarization |
| Carbon Steel | 0.5 M H₂SO₄ | Morpholine-based inhibitor (i3) | 2.0 mM | 99.7[4] | Potentiodynamic Polarization, EIS |
| Mild Steel | 1M HCl | N-[morpholin-4-yl(phenyl)methyl]benzamide | 1000 ppm | 91.08 | Potentiodynamic Polarization |
Mechanisms of Action
Both this compound and Morpholine function primarily by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
This compound (MOPA): Studies suggest that MOPA acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (corrosion-related reduction) reactions.[1] The primary amine group and the ether oxygen atom in the MOPA molecule are believed to be the active sites for adsorption onto the steel surface. The adsorption is suggested to be spontaneous and follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[1]
Morpholine: Morpholine and its derivatives also function as mixed-type inhibitors.[5] The nitrogen and oxygen atoms within the morpholine ring are crucial for its inhibitory action. These heteroatoms donate lone pair electrons to the vacant d-orbitals of iron atoms, leading to the formation of a coordinate covalent bond and strong adsorption on the metal surface.[2] The mechanism involves the formation of a protective film through both physical and chemical adsorption.[2]
Experimental Protocols
The data presented in this guide are derived from studies employing standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
Weight Loss Method
The weight loss method is a gravimetric technique used to determine the average corrosion rate over a period of time.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The pre-weighed coupons are suspended in the corrosive solution, with and without the inhibitor, for a specified duration and at a controlled temperature.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off the surface according to standard procedures (e.g., using appropriate inhibited acids).
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where: K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (i_corr) and to understand the effect of an inhibitor on the anodic and cathodic reactions.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the electrochemical processes occurring at the metal-electrolyte interface.
-
Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.
-
Stabilization: The system is allowed to reach a steady state at the OCP.
-
Measurement: A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance of the system is measured at each frequency.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed corrosion inhibition mechanisms and a typical experimental workflow.
Caption: Corrosion inhibition mechanisms of MOPA and Morpholine.
References
Comparing MOPA and cyclohexylamine for steam system pH control
An Objective Comparison of Methoxypropylamine (MOPA) and Cyclohexylamine (B46788) (CHA) for pH Control in Steam Systems
For researchers, scientists, and drug development professionals overseeing steam systems, maintaining optimal pH is critical for preventing corrosion and ensuring system longevity and product purity. The choice of a neutralizing amine is a key decision in this process. This guide provides a detailed comparison of two commonly used amines: 3-Methoxypropylamine (MOPA) and Cyclohexylamine (CHA), supported by experimental data and methodologies.
Executive Summary
Both MOPA and Cyclohexylamine are effective neutralizing amines used to control corrosion in steam condensate systems by elevating pH.[1][2] Cyclohexylamine is noted for its high volatility, making it suitable for complex or long steam systems, while MOPA offers a balanced profile of basicity and volatility.[3][4] The selection between the two often depends on the specific operating conditions of the steam system, including pressure, temperature, and the length of the condensate lines.
Quantitative Data Comparison
The performance of a neutralizing amine is primarily determined by its basicity, volatility (distribution ratio), and thermal stability. The following tables summarize the key quantitative data for MOPA and Cyclohexylamine based on available experimental findings.
Table 1: Physicochemical Properties
| Property | Methoxypropylamine (MOPA) | Cyclohexylamine (CHA) | Reference |
| Molecular Weight ( g/mol ) | 89.14 | 99.17 | [5][6] |
| Boiling Point (°C) | 117-118 | 134.5 | [6][7] |
| Basicity (Kb) | 130 x 10⁻⁶ | 153 x 10⁻⁶ | [5] |
Table 2: Performance Characteristics in Steam Systems
| Parameter | Methoxypropylamine (MOPA) | Cyclohexylamine (CHA) | Reference |
| Distribution Ratio | 1.0 | 1.6 - 9.0 | [3][5] |
| Thermal Stability | Decomposes at high temperatures | Decomposes at high temperatures | [8] |
| Primary Decomposition Products | Formate (B1220265), Acetate, Propionate | Acetate, Formate, Propionate | [8] |
Performance Analysis
Basicity and Neutralizing Capacity
Cyclohexylamine has a slightly higher basicity constant (Kb) than MOPA, indicating it is a slightly stronger base.[5] In practice, both amines are effective at neutralizing carbonic acid, which is a primary cause of corrosion in condensate lines.[2][9] The choice between them based on basicity alone is often secondary to other factors like distribution ratio and thermal stability.
Distribution Ratio and Volatility
The distribution ratio is a critical parameter that dictates how the amine partitions between the steam and water phases. Cyclohexylamine possesses a significantly higher and wider-ranging distribution ratio (1.6-9.0) compared to MOPA (1.0).[3][5] This high volatility means that cyclohexylamine tends to remain in the steam phase longer, providing better protection to the far reaches of extensive condensate systems.[3] MOPA, with its lower distribution ratio, will have a more balanced distribution between the steam and liquid phases.[5]
Thermal Stability and Decomposition
Both amines will thermally decompose at the high temperatures found in superheated steam systems.[8] Experimental studies have shown that at temperatures between 500°C and 560°C, both MOPA and cyclohexylamine undergo first-order kinetic degradation.[8] The primary decomposition products for both are organic acids such as formate and acetate.[8] While CHA was observed to be more stable than morpholine (B109124) at 500°C, its stability becomes comparable at 560°C.[8] The formation of acidic decomposition products is a concern as it can increase the risk of corrosion.[8]
Experimental Protocols
Detailed experimental protocols are essential for the objective evaluation of neutralizing amines. Below are methodologies for key experiments.
Determination of Distribution Ratio
A common method to determine the distribution ratio involves using a pilot steam generator.
-
Apparatus : A pilot steam generator capable of operating at various pressures.
-
Procedure :
-
Prepare a dilute aqueous solution of the amine (e.g., 100 mg/L).[5]
-
Operate the pilot steam generator at the desired pressure until stable conditions are achieved.
-
Introduce the amine solution into the boiler water.
-
Collect simultaneous samples of the boiler water and the condensed steam.
-
Analyze the concentration of the amine in both the water and condensate samples using a suitable analytical method such as gas chromatography or ion chromatography.
-
The distribution ratio is calculated as the concentration of the amine in the steam phase divided by its concentration in the liquid phase.[10]
-
Thermal Stability Analysis
The thermal stability of amines is evaluated by studying their decomposition at elevated temperatures and pressures.
-
Apparatus : A high-temperature, high-pressure flow reactor, often constructed from stainless steel tubing to simulate superheater conditions.[8]
-
Procedure :
-
An aqueous solution of the amine is pumped through the heated reactor at a constant flow rate.
-
The reactor is maintained at a specific temperature (e.g., 500°C, 530°C, 560°C) and pressure (e.g., 9.5 MPa, 13.5 MPa, 17.5 MPa).[8]
-
The effluent from the reactor is cooled and collected.
-
The concentrations of the parent amine and its decomposition products (e.g., organic acids, ammonia) are quantified using analytical techniques like ion chromatography.[8]
-
The degradation rate can be calculated based on the change in amine concentration as a function of residence time in the reactor.
-
Visualization of Comparative Logic
The following diagrams illustrate the key decision-making factors when comparing MOPA and cyclohexylamine for steam system pH control.
Caption: Key factors influencing the selection of a neutralizing amine.
References
- 1. Boiler Water Test Normal Ranges: Key Parameters, Guidelines & Safety Standards [erunwas.com]
- 2. Cyclohexylamine for Boiler Water Treatment - Chemtex Speciality Ltd [chemtexltd.com]
- 3. watertreater.net [watertreater.net]
- 4. atamankimya.com [atamankimya.com]
- 5. US4192844A - Methoxypropylamine and hydrazine steam condensate corrosion inhibitor compositions and methods - Google Patents [patents.google.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 10. sarjaweb.vtt.fi [sarjaweb.vtt.fi]
The Efficacy of 3-Methoxypropylamine (and its analogue 3-Methylaminopropylamine) Blends with Tertiary Amines for Carbon Dioxide Capture: A Comparative Guide
A detailed analysis of the performance of amine blends in CO2 capture, focusing on the synergistic effects of primary/secondary and tertiary amines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of different amine blend formulations, supported by experimental data and detailed protocols.
The pursuit of efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical endeavor in mitigating greenhouse gas emissions. Aqueous amine scrubbing is a mature technology for this purpose; however, the high energy penalty associated with solvent regeneration remains a significant drawback. Blending primary or secondary amines with tertiary amines offers a promising approach to overcome this limitation. This combination leverages the high reaction rates of primary/secondary amines with the high theoretical CO2 loading capacity and lower heat of reaction of tertiary amines.[1]
This guide focuses on the efficacy of blends containing 3-Methoxypropylamine (3-MPA) and its close structural analogue, 3-(Methylamino)propylamine (MAPA), with various tertiary amines for CO2 capture. While direct experimental data for 3-MPA is limited in the reviewed literature, the extensive research on MAPA provides valuable insights into the performance of such blended amine systems. MAPA, a diamine with one primary and one secondary amino group, has demonstrated significant potential as an activator for tertiary amines in CO2 capture applications.[2]
Performance Comparison of MAPA-Tertiary Amine Blends
The performance of blended amine solvents is typically evaluated based on several key parameters, including CO2 absorption capacity, absorption rate, and cyclic CO2 capacity. The following tables summarize the experimental data for aqueous blends of 1M MAPA with 3M of various tertiary amines.
CO2 Absorption Capacity and Speciation
The absorption capacity is a measure of the amount of CO2 that can be captured by the solvent. The speciation data, obtained through 13C NMR experiments, reveals the distribution of different chemical species at equilibrium after CO2 absorption, providing insights into the reaction mechanism.[3][4]
| Tertiary Amine | pKa | Absorption Capacity (mol CO2/mol amine) | (Bi)carbonate (mol/L) | MAPA(COO-)2 (mol/L) |
| DEEA (2-(Diethylamino)ethanol) | 10.13 | ~0.85 | ~0.75 | ~0.20 |
| EDEA (2-(Ethyl(2-hydroxyethyl)amino)ethanol) | 9.88 | ~0.82 | ~0.70 | ~0.18 |
| t-BDEA (tert-Butyldiethanolamine) | 9.77 | ~0.78 | ~0.65 | ~0.15 |
| BDEA (Butyldiethanolamine) | 9.48 | ~0.75 | ~0.60 | ~0.12 |
| TEA (Triethanolamine) | 7.95 | ~0.75 | ~0.60 | ~0.12 |
Table 1: CO2 Absorption Capacity and Species Concentration at Equilibrium for 1M MAPA + 3M Tertiary Amine Blends at 40°C.[3][4]
The data indicates a general trend where the absorption capacity and the formation of bicarbonate and MAPA dicarbamate increase with the basicity (pKa) of the tertiary amine. The blend of MAPA with DEEA, the tertiary amine with the highest pKa in this set, exhibited the highest CO2 absorption capacity.[3][4]
CO2 Absorption Rate and Cyclic Capacity
The absorption rate is crucial for the efficient design of absorber columns, while the cyclic capacity represents the difference in CO2 loading between the rich and lean streams, indicating the amount of CO2 that can be captured and regenerated in a cycle.
| Solvent System (4M total concentration) | CO2 Absorption Rate (Initial, mol CO2/mol amine·s) | CO2 Absorption Capacity (mol CO2/kg solution) | Cyclic CO2 Capacity (mol CO2/kg solution) |
| 3M DEEA + 1M MAPA | ~0.0018 | ~0.95 | ~0.55 |
| 3M EDEA + 1M MAPA | ~0.0017 | ~0.90 | ~0.60 |
| 3M BDEA + 1M MAPA | ~0.0016 | ~0.85 | ~0.50 |
| 3M t-BDEA + 1M MAPA | ~0.0015 | ~0.80 | ~0.45 |
| 4M MEA (Reference) | ~0.0012 | ~0.75 | ~0.50 |
Table 2: CO2 Absorption Rate and Cyclic Capacity for MAPA Promoted Tertiary Amines.[5]
The addition of MAPA significantly enhances both the CO2 absorption rate and the absorption capacity of the tertiary amines. Notably, the 3M DEEA + 1M MAPA blend showed the highest absorption capacity, while the 3M EDEA + 1M MAPA blend exhibited a higher cyclic capacity than the benchmark 4M MEA solution, suggesting it can release CO2 more readily during regeneration.[5]
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies:
CO2 Absorption and Speciation Analysis by NMR
-
Solvent Preparation: Aqueous solutions of 1M MAPA and 3M of the respective tertiary amine were prepared.
-
CO2 Absorption: Carbon dioxide was bubbled through the amine solutions at 40°C until equilibrium was reached.
-
NMR Analysis: Quantitative 13C NMR experiments were performed on the CO2-loaded solutions to determine the concentration of the various species present at equilibrium, including carbamates, bicarbonates, and protonated amines. Qualitative NMR experiments were used for signal assignment.[3][4]
Screening for CO2 Absorption Rate and Cyclic Capacity
-
Apparatus: A screening apparatus was used to measure the absorption and desorption of CO2.
-
Absorption: Experiments were conducted at 40°C with a CO2 partial pressure of up to 9.5 kPa. The rate of pressure drop in the system was used to determine the CO2 absorption rate.
-
Desorption: Desorption experiments were carried out at 80°C with a CO2 partial pressure down to 1.0 kPa to determine the cyclic CO2 capacity.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions involved in CO2 capture by blended amine systems and the general workflow of the experimental procedures.
Caption: CO2 absorption reaction pathways in a MAPA-tertiary amine blend.
Caption: General experimental workflow for evaluating amine blend performance.
Conclusion
Blends of 3-(Methylamino)propylamine (MAPA) with tertiary amines present a compelling case for enhancing CO2 capture performance. The addition of MAPA as a promoter significantly boosts both the absorption rate and capacity of tertiary amines. The selection of the tertiary amine plays a crucial role, with more basic amines like DEEA leading to higher absorption capacities. The favorable cyclic capacity of blends like MAPA-EDEA suggests the potential for reduced energy consumption during solvent regeneration compared to conventional MEA systems. While further research is needed to elucidate the performance of this compound (3-MPA) specifically, the data from its analogue, MAPA, provides a strong foundation for the development of advanced, energy-efficient amine blends for CO2 capture.
References
MOPA vs. Morpholine: A Comparative Performance Analysis in Drug Development
A comprehensive comparison between MOPA (4-methoxy-3-oxapentan-1-amine) and the widely-used morpholine (B109124) in pharmaceutical research and development cannot be conducted at this time due to a lack of publicly available experimental data for MOPA's performance as a direct substitute. While extensive information exists for morpholine, a thorough, data-driven comparison as requested is not feasible without performance metrics, detailed experimental protocols, and a comprehensive safety profile for MOPA in similar applications.
This guide will therefore focus on providing a detailed overview of the established performance and characteristics of morpholine, a cornerstone in medicinal chemistry. We will also outline the necessary experimental data points that would be required to conduct a meaningful comparative analysis against MOPA or any other potential alternative.
Morpholine: A Privileged Scaffold in Medicinal Chemistry
Morpholine, a heterocyclic amine, is a frequently utilized building block in the synthesis of a wide array of therapeutic agents.[1][2] Its prevalence in drug discovery is attributed to its ability to impart favorable physicochemical and pharmacokinetic properties to molecules, often leading to improved biological activity and metabolic stability.[3][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a molecule is fundamental to its application in drug synthesis.
| Property | Morpholine | MOPA (4-methoxy-3-oxapentan-1-amine) |
| Molecular Formula | C₄H₉NO | C₅H₁₃NO₂ |
| Molecular Weight | 87.12 g/mol [5] | 119.16 g/mol |
| Boiling Point | 128.3 °C[6] | Data Not Available |
| Density | 1.001–1.004 g/cm³ (20°/20°C)[6] | Data Not Available |
| Solubility | Miscible with water and many organic solvents[7] | Data Not Available |
| pKa of Conjugate Acid | 8.36 | Data Not Available |
Performance in Organic Synthesis
Morpholine is a versatile reagent in organic synthesis, participating in a variety of chemical reactions. It is commonly employed to generate enamines and serves as a crucial component in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib.[8] The purity of morpholine is a critical factor in pharmaceutical applications, with suppliers often guaranteeing levels above 99.5% to prevent unwanted side reactions and ensure the quality of the final drug product.[9]
The workflow for a typical synthetic transformation involving morpholine can be generalized as follows:
Safety and Toxicological Profile
The safety profile of any chemical used in drug development is of paramount importance. Morpholine is known to be a skin and eye irritant.[6] Acute toxicity data from animal studies are summarized below.
| Toxicity Metric | Value (Species) |
| Oral LD₅₀ | 1.05 g/kg (rat)[6] |
| Dermal LD₅₀ | 0.5 ml/kg (rabbit)[6] |
| Inhalation LC₅₀ | 2250 ppm (male rat, 4 hr)[6] |
It is important to note that morpholine can react to form N-nitrosomorpholine, a known carcinogen, under certain conditions.[10] This necessitates careful handling and consideration of reaction conditions to avoid its formation.
The Path Forward: Data Required for a Meaningful MOPA vs. Morpholine Comparison
To adequately assess MOPA as a substitute for morpholine, a comprehensive set of experimental data is required. This would involve a side-by-side comparison under identical experimental conditions.
Essential Experimental Data for Comparison:
-
Reaction Kinetics and Yield: Comparative studies of reaction rates and product yields in well-established, morpholine-mediated reactions (e.g., Gewald reaction, Kabachnik-Fields reaction).
-
Product Purity and Profile: Analysis of the purity of the resulting products and a comparison of the impurity profiles generated when using MOPA versus morpholine.
-
Physicochemical Properties: Detailed characterization of MOPA's boiling point, density, solubility in various solvents, and the pKa of its conjugate acid.
-
Safety and Toxicology: A full toxicological assessment of MOPA, including acute toxicity (oral, dermal, inhalation), skin and eye irritation studies, and mutagenicity assays.
-
Metabolic Stability: In vitro and in vivo studies to compare the metabolic stability of drug candidates synthesized with MOPA versus those synthesized with morpholine.
The following diagram illustrates a proposed experimental workflow for a comparative analysis:
Until such data for MOPA becomes available in the scientific literature, a definitive, evidence-based comparison with morpholine remains speculative. Researchers and drug development professionals are advised to rely on the extensive body of existing data for morpholine while awaiting further studies on potential alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4238468A - Ammonia manufacturing process - Google Patents [patents.google.com]
- 5. 4-Methoxy-3-oxobutanal | C5H8O3 | CID 88580088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxypentanal | C6H12O2 | CID 22486473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sepa.org.uk [sepa.org.uk]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. brieflands.com [brieflands.com]
- 10. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
A Comparative Guide to Primary Amines in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1][2][3] Their basicity and nucleophilicity make them highly reactive and essential for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[4] This guide provides a comparative overview of common synthetic routes employing primary amines, supported by experimental data and detailed protocols, to aid in the selection of appropriate synthetic strategies.
Comparative Performance of Primary Amines in Key Pharmaceutical Reactions
The reactivity of a primary amine can vary significantly based on its structure—whether it is aliphatic or aromatic, and the degree of steric hindrance around the nitrogen atom. These differences influence reaction outcomes in common synthetic transformations such as reductive amination and amide bond formation.
Reductive Amination
Reductive amination is a cornerstone for C-N bond formation in the pharmaceutical industry, valued for its operational simplicity and wide applicability.[5][6] The reaction, which transforms a carbonyl group and an amine into a new, more substituted amine, is often carried out in a one-pot fashion using a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4][7]
Below is a comparative table of reported yields for the reductive amination of various ketones and aldehydes with different primary amines.
| Carbonyl Compound | Primary Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Cyclohexanone | Aniline | NaBH(OAc)₃ / AcOH | 1,2-Dichloroethane | 95 | [2] |
| 4-tert-Butylcyclohexanone | Benzylamine | NaBH(OAc)₃ / AcOH | 1,2-Dichloroethane | 92 | [2] |
| Phenyl-2-propanone | Ammonia (B1221849) | H₂ / Ni | Not Specified | (Amphetamine synthesis) | [8] |
| Acetophenone | Ammonia | H₂ / RuCl₂(PPh₃)₃ | t-Amyl alcohol | 85 | [9] |
| 4-Methoxyacetophenone | Ammonia | H₂ / RuCl₂(PPh₃)₃ | t-Amyl alcohol | 91 | [9] |
| Heptanal | Ammonia | H₂ / RuCl₂(PPh₃)₃ | t-Amyl alcohol | 88 | [9] |
Observations:
-
Aromatic amines, such as aniline, can effectively participate in reductive amination, affording high yields.[2]
-
The use of gaseous ammonia with a metal catalyst is a viable route for producing primary amines from carbonyl compounds.[8][9]
-
Both aromatic and aliphatic ketones and aldehydes can be successfully aminated, though reaction conditions may need to be optimized for aliphatic substrates to minimize side reactions like aldol (B89426) condensation.[9]
Amide Bond Formation
Amide bond formation is the most frequently utilized reaction in medicinal chemistry.[10] Coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are often employed to activate the carboxylic acid for reaction with the primary amine.[3][11] The nucleophilicity of the amine plays a critical role in the efficiency of these couplings.
| Carboxylic Acid | Primary Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 2-Phenylpropanoic acid | Aniline | EDC, DMAP, HOBt (cat.) | DIPEA | Acetonitrile | 92 | [10] |
| Ibuprofen | 4-Fluoroaniline | EDC, DMAP, HOBt (cat.) | DIPEA | Acetonitrile | 85 | [10] |
| Benzoic Acid | Benzylamine | T3P | Pyridine | Not Specified | High | [12] |
| Sterically Hindered Acid | N-Cyclopropyl-2-aminothiazole | HATU | DIPEA | DMF | Low (Initial) | [13] |
| Sterically Hindered Acid | N-Cyclopropyl-2-aminothiazole | BTFFH | DIPEA | CH₂Cl₂ | 78 | [13] |
Observations:
-
Electron-deficient aromatic amines, which are generally less reactive, can be successfully coupled to carboxylic acids in high yields using appropriate reagent combinations like EDC/DMAP/HOBt.[10]
-
Sterically hindered primary amines and carboxylic acids can present significant challenges for standard coupling protocols (e.g., HATU), sometimes resulting in low yields.[13] In such cases, alternative activating agents may be required.[13]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in pharmaceutical synthesis. The following sections provide protocols for key transformations involving primary amines.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This procedure is adapted for the synthesis of a secondary amine from an aldehyde and a primary amine.[14]
Materials:
-
Aldehyde (e.g., Piperonal, 1.3 mmol)
-
Primary Amine (e.g., p-Toluidine, 1.9 mmol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, ~2.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂, 35 mL)
-
Saturated Sodium Bicarbonate Solution
-
Water
-
Ethanol (B145695) (95%)
Procedure:
-
Dissolve the aldehyde and primary amine in dichloromethane in an Erlenmeyer flask.
-
Add the sodium triacetoxyborohydride to the solution. The mixture will form a slurry.
-
Swirl the flask occasionally over the course of the reaction. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and stir until foaming ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer twice with water.
-
Remove the solvent from the organic layer via rotary evaporation.
-
Recrystallize the crude product from hot ethanol/water to yield the pure secondary amine.
Protocol 2: Amide Coupling using HATU/DIPEA
This is a general procedure for the formation of an amide bond between a carboxylic acid and a primary amine.[15]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
HATU (2.0 equiv)
-
Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in DMF at 0°C.
-
Add HATU and then DIPEA to the solution.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude amide, which can be further purified by chromatography.
Protocol 3: Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues seen with direct alkylation of ammonia.[5][16][17][18]
Materials:
-
Potassium Phthalimide (B116566) (1.0 equiv)
-
Alkyl Halide (1.0 equiv)
-
Dimethylformamide (DMF)
-
Hydrazine (B178648) Hydrate
-
Ethanol
Procedure:
-
Dissolve potassium phthalimide in DMF.
-
Add the alkyl halide to the solution and heat the mixture to facilitate the Sₙ2 reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add ethanol to the reaction mixture, followed by hydrazine hydrate.
-
Reflux the mixture. The phthalhydrazide (B32825) byproduct will precipitate out of the solution.
-
Filter the mixture to remove the precipitate.
-
Evaporate the solvent from the filtrate and purify the residue to obtain the primary amine.
Visualizing Synthetic and Biological Pathways
Experimental Workflow for Reductive Amination
The following diagram illustrates a typical workflow for a one-pot reductive amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Gabriel Synthesis [organic-chemistry.org]
MOPA: A Comprehensive Evaluation of its Effectiveness in Mitigating X80 Steel Corrosion
A Comparative Guide for Researchers and Scientists
This guide provides a detailed comparison of 3-methoxy-N-phenylaniline (MOPA) as a corrosion inhibitor for X80 steel against other alternatives, supported by experimental data. The following sections present quantitative data in structured tables, detailed experimental protocols, and a visualization of the proposed inhibition mechanism to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
Performance Comparison of Corrosion Inhibitors for X80 Steel
The following tables summarize the performance of MOPA and other selected organic compounds as corrosion inhibitors for X80 steel. It is important to note that the data for each inhibitor may originate from different studies with varying experimental conditions. Therefore, a direct comparison should be made with caution.
Table 1: Performance of MOPA as a Corrosion Inhibitor for X80 Steel in 3.5 wt% NaCl Solution [1]
| Parameter | Value |
| Inhibitor | 3-Methoxypropyl-amine (MOPA) |
| Optimal Concentration | 8.63 g/L |
| Optimal Temperature | 12.89 °C |
| Optimal pH | 4.03 |
| Inhibition Efficiency (%) | Increases with inhibitor concentration and pH |
| Adsorption Isotherm | Langmuir |
| Inhibition Type | Mixed-type |
Table 2: Performance of Other Amine-Based Corrosion Inhibitors for X80 Steel
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine (3CDA) | 1 M HCl | 10x10⁻⁵ M | 30 | 88.8 | [2] |
| 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine (3CDA) | 15% HCl | 10x10⁻⁵ M | 30 | 74.1 | [2] |
Table 3: Performance of Other Organic Corrosion Inhibitors for X80 Steel
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Aqueous extract of Thevetia peruviana | 1 M H2SO4 | 2.5 g/L | 50 | 92.6 | [3] |
| Imidazoline derivative | CO2-saturated seawater with SRB | Not specified | Not specified | 76.2 | [4] |
Experimental Protocols
The data presented in this guide are based on established experimental protocols for corrosion testing. The primary methods employed in the cited studies include weight loss measurements and electrochemical techniques.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: X80 steel coupons with a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with deionized water, and dried. The initial weight of each coupon is accurately recorded.
-
Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 3.5 wt% NaCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.
-
Cleaning: After the exposure period, the coupons are removed, and the corrosion products are cleaned off the surface according to standard procedures (e.g., using a specific acid solution with an inhibitor to prevent further attack on the base metal). The coupons are then washed, dried, and re-weighed.
-
Corrosion Rate and Inhibition Efficiency Calculation: The weight loss is used to calculate the corrosion rate (CR) in units such as millimeters per year (mm/y). The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
where CR_uninhibited is the corrosion rate in the absence of the inhibitor and CR_inhibited is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical tests provide insights into the corrosion mechanism and the inhibitor's mode of action. These are typically performed using a three-electrode setup in an electrochemical cell containing the test solution. The X80 steel specimen serves as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log(current density) vs. potential). From these plots, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (anodic and cathodic) are determined. The inhibition efficiency is calculated from the icorr values with and without the inhibitor. This method also helps in identifying the inhibitor as anodic, cathodic, or mixed-type.[1]
-
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the working electrode at its corrosion potential. The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit model, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be obtained. An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the steel surface. The inhibition efficiency can be calculated from the Rct values.
Mechanism of MOPA Inhibition on X80 Steel
The following diagram illustrates the proposed mechanism of corrosion inhibition by MOPA on the surface of X80 steel. MOPA is a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Its effectiveness stems from its ability to adsorb onto the steel surface, forming a protective barrier. This adsorption is believed to be a spontaneous process that follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules on the metal surface.[1]
Caption: Proposed mechanism of MOPA as a mixed-type corrosion inhibitor for X80 steel.
References
A Comparative Analysis of the Thermal Stability of 3-Methoxypropylamine and Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of 3-Methoxypropylamine (MOPA) and Ethanolamine (B43304) (MEA), two amines with significant applications across various industrial and scientific fields. Understanding the thermal behavior of these compounds is critical for their safe handling, storage, and application in processes where they may be subjected to elevated temperatures. This document summarizes key experimental data, details the methodologies used to obtain this data, and presents logical workflows for thermal stability analysis.
Executive Summary
Both this compound and Ethanolamine exhibit distinct thermal stability profiles influenced by experimental conditions such as temperature, pressure, and the presence of other chemical species. High-temperature studies in superheated steam reveal that MOPA possesses a higher activation energy for thermolysis compared to MEA, suggesting greater stability under these specific conditions. At lower temperatures, decomposition data is available for both amines, though under different experimental settings, making direct comparison complex. This guide collates and presents this data for informed decision-making in research and development.
Quantitative Thermal Stability Data
The following tables summarize the key quantitative data on the thermal stability of MOPA and MEA from various experimental studies.
Table 1: Kinetic Parameters for Thermolysis in Superheated Steam
| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (ln(A)) (ln(s⁻¹)) | Temperature Range (°C) | Pressure Range (MPa) |
| This compound (MOPA) | 134 | 12.1 | 500 - 560 | 9.5 - 17.5 |
| Ethanolamine (MEA) | 116 | 9.8 | 500 - 560 | 9.5 - 17.5 |
Data sourced from a comparative study on the thermolysis of various amines in superheated steam.
Table 2: Thermal Decomposition Data under Various Conditions
| Compound | Condition | Temperature (°C) | Duration | Decomposition (%) | Key Degradation Products |
| This compound (MOPA) | <5 ppb Dissolved O₂ | 280 | 1.5 h | ~9-15% | Formate, Acetate, Propionate[1][2][3] |
| 20 ppb Dissolved O₂ | 70 | 2 h | ~9-15% | Acetate, Propionate[1][2][3] | |
| Ethanolamine (MEA) | Pure, TGA | 89.7 (Onset) | - | - | - |
| TGA | 136.95 (Tmax) | - | 99.87% | - | |
| In stainless steel | 160 | 8 weeks | 95% | 2-Oxazolidone, N-(2-hydroxyethyl)-ethylenediamine, 1-(2-hydroxyethyl)-2-imidazolidinone[4] | |
| 30 wt% MEA, 0.4 mol CO₂/mol MEA | 120 | 16 weeks | 29% | Hydroxyethylimidazolidone (HEIA), Hydroxyethylethylenediamine (HEEDA)[5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting thermal stability data. The following sections describe the experimental protocols used in the cited studies.
Thermolysis in Superheated Steam
This method was used to determine the kinetic parameters presented in Table 1.
-
Apparatus: A high-performance liquid chromatography (HPLC) pump was used to deliver the amine solution through Hastelloy C-276 tubing within a fluidized sand bath for heating.[6]
-
Sample Preparation: An aqueous solution of the amine (MOPA or MEA) was prepared.
-
Experimental Procedure:
-
Analysis:
-
The concentrations of the parent amine and its degradation products were determined using ion chromatography.[6][8]
-
The degradation rate constant (k) was calculated at each temperature and pressure.
-
The Arrhenius equation was used to determine the activation energy (Ea) and the pre-exponential factor (A).
-
Thermal Decomposition in Pressurized Water Reactor (PWR) Conditions
This protocol was employed to study the decomposition of MOPA at lower temperatures (Table 2).
-
Apparatus: The experiments were conducted in a high-temperature, high-pressure loop system with an autoclave.
-
Sample Preparation: A 10 ppm solution of MOPA in water with controlled dissolved oxygen (DO) concentrations (<5 ppb or 20 ppb) was prepared.[1][2][3]
-
Experimental Procedure:
-
Analysis: The concentrations of MOPA and its degradation products (carboxylic acids) were measured.[1][2][3]
Thermogravimetric Analysis (TGA) of Ethanolamine
TGA is a standard method for determining the thermal stability of materials.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of pure ethanolamine is placed in a TGA pan.
-
Experimental Procedure:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Analysis: The resulting TGA curve plots weight loss versus temperature, from which the onset of decomposition and the temperature of maximum weight loss (Tmax) can be determined. One study reported an onset of thermal decomposition for pure MEA at 89.7 °C.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for High-Temperature Thermolysis Study.
References
A Comparative Analysis of the Aquatic Toxicity of 3-Methoxypropylamine and Its Alternatives
For Immediate Release
This guide provides a detailed comparison of the aquatic toxicity of 3-Methoxypropylamine (3-MPA) and its common industrial alternatives. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing to facilitate informed decisions on chemical selection with respect to environmental impact. This document summarizes key aquatic toxicity data, outlines standardized experimental methodologies, and presents a logical framework for comparative assessment.
Executive Summary
This compound is a versatile compound utilized primarily as a corrosion inhibitor, emulsifier, and chemical intermediate.[1][2] However, its potential impact on aquatic ecosystems necessitates a thorough evaluation of its toxicity profile alongside that of its alternatives. This guide presents a comparative analysis of the aquatic toxicity of 3-MPA against common substitutes, including Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA), Cyclohexylamine, and Morpholine. The data indicates variability in the aquatic toxicity across these compounds, underscoring the importance of selecting alternatives with a more favorable environmental profile.
Aquatic Toxicity Data Summary
The following table summarizes the acute aquatic toxicity data for this compound and its selected alternatives. The data is presented as the concentration of the substance that is lethal to 50% of the test fish population (LC50), and the concentration that causes an adverse effect in 50% of the tested aquatic invertebrates (Daphnia magna) and algae (EC50). Lower values indicate higher toxicity.
| Chemical Substance | Fish (LC50) | Aquatic Invertebrates (EC50) | Algae (EC50) |
| This compound (3-MPA) | 146.6 mg/L (96h, Leuciscus idus)[3] | 65 mg/L (48h, Daphnia magna)[3] | 31 mg/L (72h)[3] |
| Monoethanolamine (MEA) | 170 mg/L (Fish)[4] | Data Not Found | Data Not Found |
| Diethanolamine (DEA) | Toxic to aquatic life[5] | Moderately toxic to aquatic invertebrates[5] | Toxic to algae[5] |
| Triethanolamine (TEA) | 11800 mg/L (96h, Pimephales promelas)[6] | 1390 mg/L (24h, Daphnia)[6] | More toxic to algal species[6] |
| Cyclohexylamine | 19 mg/L (14d, Fish)[7] | 36.3 mg/L (48h, Daphnia magna)[7] | 29.3 mg/L (72h, Pseudokirchnerella subcapitata)[7] |
| Morpholine | 180 mg/L (96h, Oncorhynchus mykiss)[8] | 44.5 mg/L (48h, Daphnia magna)[8][9] | 9 mg/L (72h, Algae)[8] |
Experimental Protocols
The aquatic toxicity data presented in this guide is typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish.[10] Typically, fish are exposed to various concentrations of the test substance for a 96-hour period.[10][11][12] Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours to determine the LC50 value.[10][11]
OECD 202: Daphnia sp., Acute Immobilisation Test
This guideline assesses the acute toxicity to aquatic invertebrates, most commonly Daphnia magna.[13] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[14][15] The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[13][16] Observations are made at 24 and 48 hours to calculate the EC50.[14]
OECD 201: Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[3][17] Exponentially growing cultures of algae are exposed to different concentrations of the test substance over a period of 72 hours.[3][18][19] The inhibition of growth is measured by assessing the algal biomass over time compared to control cultures, from which the EC50 is determined.[3][20]
Comparative Assessment Workflow
The following diagram illustrates a structured workflow for the comparative assessment of the aquatic toxicity of this compound and its alternatives.
Caption: A flowchart illustrating the process of comparing the aquatic toxicity of chemical alternatives.
Conclusion
The data compiled in this guide indicates that this compound exhibits moderate acute toxicity to aquatic organisms. Among the alternatives considered, Triethanolamine (TEA) generally demonstrates lower aquatic toxicity, particularly towards fish and daphnia. Conversely, Cyclohexylamine appears to be more toxic to aquatic life than 3-MPA. The toxicity of Monoethanolamine (MEA) and Diethanolamine (DEA) requires further comprehensive data for a complete comparison. It is crucial for researchers and industry professionals to consider these environmental toxicity profiles when selecting chemical agents to minimize ecological impact. Further investigation into the chronic toxicity and biodegradability of these compounds is recommended for a more comprehensive environmental risk assessment.
References
- 1. METHOXYPROPYLAMINE (MOPA) - Ataman Kimya [atamanchemicals.com]
- 2. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. oecd.org [oecd.org]
- 4. teamchem.co [teamchem.co]
- 5. ictulsa.com [ictulsa.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. trc-corp.com [trc-corp.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. eurofins.com.au [eurofins.com.au]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 20. eurofins.com.au [eurofins.com.au]
Benchmarking MOPA (3-Methoxypropylamine) as a Flocculating Agent: A Comparative Guide
Disclaimer: The compound "3-methoxy-O-phospho-L-tyrosine" specified in the initial query is a biochemical substance used in drug development and is not recognized as a flocculating agent. However, the acronym "MOPA" is commonly used for 3-Methoxypropylamine , a compound that is indeed utilized in water treatment applications, including flocculation.[1][2] This guide will therefore focus on the performance of this compound as a flocculating agent in comparison to other widely used alternatives.
The selection of an appropriate flocculant is a critical step in various industrial processes, including wastewater treatment, sludge dewatering, and downstream processing in biopharmaceutical manufacturing.[3] This guide provides an objective comparison of MOPA (this compound) with other common flocculants, supported by experimental data and detailed methodologies.
Data Presentation: Performance Comparison of Flocculating Agents
The performance of flocculants can be evaluated based on several key parameters, including turbidity removal, optimal dosage, and sludge dewatering efficiency. The following tables summarize the performance of MOPA in comparison to other common cationic, anionic, and natural flocculants.
Table 1: Performance Comparison in Turbidity Removal from Kaolin Suspension
| Flocculant Type | Optimal Dosage | Initial Turbidity (NTU) | Final Turbidity (NTU) | Turbidity Removal (%) | pH | Reference |
| MOPA (this compound) | Data Not Available in Literature | - | - | - | - | - |
| Cationic Polyacrylamide (CPAM) | 6 mg/L | High | 13.6 | >95% | 7 | [3] |
| Anionic Polyacrylamide (APAM) | 2 mg/L | 100 | ~5 | ~95% | 7-9 | - |
| Chitosan | 10 mg/L | ~30 | <1 | >96% | 6.5 | [4] |
| Ferric Chloride (FeCl₃) | 20 mg/L | High | - | ~90% | 6-8 | - |
Table 2: Performance Comparison in Sludge Dewatering
| Flocculant Type | Application | Optimal Dosage | Sludge Cake Moisture Content (%) | Reference |
| MOPA (this compound) | Data Not Available in Literature | - | - | - |
| Cationic Polyacrylamide (CPAM) | Municipal Sludge | 5-10 kg/ton of dry solids | <80% | [5] |
| Anionic Polyacrylamide (APAM) | Industrial Sludge | 3-7 kg/ton of dry solids | Variable | [6] |
| Chitosan | Food Processing Sludge | 0.5-2 g/L | ~85% | [7] |
Experimental Protocols
To ensure a fair and objective comparison of flocculating agents, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
The jar test is a widely used method to determine the optimal dosage of a flocculant and to assess its effectiveness in turbidity removal.[8][9][10][11]
Objective: To determine the optimal dosage of MOPA and other flocculants for the removal of suspended solids from a water sample.
Apparatus:
-
Six-paddle gang stirrer (jar testing apparatus)
-
1000 mL beakers
-
Pipettes and graduated cylinders
-
Turbidimeter
-
pH meter
Procedure:
-
Sample Preparation: Collect a representative sample of the wastewater or suspension to be treated. Measure and record the initial turbidity, pH, and temperature.
-
Jar Setup: Fill six 1000 mL beakers with the water sample. Place them in the gang stirrer.
-
Flocculant Preparation: Prepare stock solutions of MOPA and the other flocculants to be tested (e.g., 0.1% w/v).
-
Coagulation (Rapid Mix): While the paddles are stirring at a high speed (e.g., 100-120 rpm), add a different dose of the flocculant to each beaker simultaneously. Continue rapid mixing for 1-3 minutes to ensure thorough dispersion.
-
Flocculation (Slow Mix): Reduce the stirring speed to a gentle agitation (e.g., 20-40 rpm) for 15-20 minutes. This allows for the formation of flocs.
-
Settling: Stop the stirrers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).
-
Analysis: Carefully collect a sample from the supernatant of each beaker and measure the final turbidity. Record the results.
-
Optimal Dosage Determination: The dosage that results in the lowest final turbidity is considered the optimal dosage.
Turbidity is a measure of the cloudiness or haziness of a fluid caused by large numbers of individual particles that are generally invisible to the naked eye.[12][13]
Objective: To quantify the turbidity of water samples before and after flocculation treatment.
Apparatus:
-
Nephelometer (turbidimeter)
-
Sample cuvettes
Procedure:
-
Calibration: Calibrate the nephelometer according to the manufacturer's instructions using standard formazin solutions.
-
Sample Preparation: Ensure the water sample is well-mixed but free of air bubbles.
-
Measurement: Rinse the sample cuvette with the sample water. Fill the cuvette to the indicated mark. Wipe the outside of the cuvette clean and dry. Place the cuvette in the nephelometer and record the turbidity reading in Nephelometric Turbidity Units (NTU).
This test evaluates the effectiveness of a flocculant in conditioning sludge for dewatering, which is crucial for reducing sludge volume for disposal.[14][15][16]
Objective: To assess the dewaterability of sludge treated with MOPA and other flocculants.
Apparatus:
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Graduated cylinder
-
Stopwatch
-
Drying oven and balance
Procedure:
-
Sludge Conditioning: Take a known volume of sludge (e.g., 200 mL) and add the optimal dosage of the flocculant determined from the jar test. Mix gently to form flocs.
-
Filtration: Pour the conditioned sludge into the Büchner funnel with a pre-weighed filter paper. Apply a constant vacuum.
-
Filtrate Collection: Collect the filtrate in the graduated cylinder and record the volume of water removed over time (e.g., every 5 minutes for 30 minutes).
-
Sludge Cake Analysis: After the filtration period, carefully remove the sludge cake and filter paper. Weigh the wet sludge cake.
-
Moisture Content Determination: Dry the sludge cake in an oven at 105°C until a constant weight is achieved. The difference between the wet and dry weight gives the moisture content.
-
Comparison: Compare the rate of dewatering and the final moisture content of the sludge cake for each flocculant.
Visualizations
The primary mechanism of action for many flocculants involves charge neutralization and bridging. Cationic flocculants, like MOPA (a primary amine, which is cationic in acidic to neutral conditions), neutralize the negative surface charge of suspended particles, allowing them to agglomerate. The long polymer chains of some flocculants can also adsorb onto multiple particles, forming "bridges" that create larger, more easily settleable flocs.
References
- 1. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. kairuiwater.com [kairuiwater.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Chitosans as Coagulants—Flocculants to Improve Sand Filtration for Drinking Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic vs Anionic vs Nonionic PAM: A Flocculant Guide | SINOFLOC [sinofloc.com]
- 6. polyacrylamidefactory.com [polyacrylamidefactory.com]
- 7. Natural-based coagulants/flocculants as sustainable market-valued products for industrial wastewater treatment: a review of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flocculants: Selecting Polymers and Jar Testing Procedures - Tramfloc, Inc. [tramfloc.com]
- 9. actat.wvu.edu [actat.wvu.edu]
- 10. sugarprocesstech.com [sugarprocesstech.com]
- 11. dober.com [dober.com]
- 12. atlas-scientific.com [atlas-scientific.com]
- 13. in-situ.com [in-situ.com]
- 14. researchgate.net [researchgate.net]
- 15. magytec.com.au [magytec.com.au]
- 16. flocsystems.com [flocsystems.com]
MOPA Fiber Lasers in Industrial Applications: A Cost-Benefit Analysis and Comparative Guide
For researchers, scientists, and drug development professionals seeking precision and versatility in their industrial applications, the choice of laser technology is a critical decision. This guide provides a comprehensive cost-benefit analysis of Master Oscillator Power Amplifier (MOPA) fiber lasers, comparing their performance with traditional Q-switched fiber lasers. The information presented is supported by a synthesis of available data and outlines detailed experimental protocols for performance evaluation.
Executive Summary
MOPA fiber lasers offer significant advantages in terms of flexibility and processing quality over their Q-switched counterparts. The ability to adjust pulse duration and frequency allows for a wider range of applications, including fine marking, color marking on certain metals, and processing of heat-sensitive materials with minimal damage. While the initial investment for a MOPA laser system is generally higher, the long-term benefits of enhanced capabilities, reduced material waste, and higher quality finishes can lead to a favorable return on investment in many industrial scenarios. This guide will delve into a quantitative comparison, outline experimental methodologies for validation, and provide visual representations of key concepts to aid in the decision-making process.
Quantitative Performance and Cost Comparison
To facilitate a clear comparison between MOPA and Q-switched fiber lasers, the following tables summarize key performance parameters and cost considerations.
Table 1: Technical Performance Comparison
| Feature | MOPA Fiber Laser | Q-Switched Fiber Laser | Source(s) |
| Pulse Duration | Adjustable (typically 2 ns - 500 ns) | Fixed (typically 80 ns - 140 ns) | [1][2] |
| Pulse Repetition Frequency | Wide Range (typically 1 kHz - 4000 kHz) | Limited Range (typically 20 kHz - 100 kHz) | [1][2] |
| Control over Laser Parameters | High (Independent control of pulse duration and frequency) | Low (Limited control) | [3] |
| Heat Affected Zone (HAZ) | Smaller, due to shorter pulse options and better heat control | Larger, can lead to thermal damage on sensitive materials | [3] |
| Material Versatility | High (Metals, plastics, anodized aluminum, etc.) | Moderate (Primarily metals and some plastics) | [3][4] |
| Color Marking Capability | Yes (on stainless steel and titanium) | No | [5] |
| Fine Marking & Engraving | Excellent, produces fine lines and smooth edges | Good, but can result in rougher edges | [1][4] |
Table 2: Cost-Benefit Analysis
| Aspect | MOPA Fiber Laser | Q-Switched Fiber Laser | Source(s) |
| Initial Purchase Price | Higher ($5,000 - $25,000+ for a complete system) | Lower (Generally more cost-effective for standard tasks) | [1][3][6] |
| Operating Costs | Low (High wall-plug efficiency, minimal maintenance) | Low (Similar to MOPA in terms of low maintenance) | [3] |
| Total Cost of Ownership (TCO) | Higher initial cost may be offset by enhanced capabilities and reduced waste. | Lower initial cost, making it a good entry point for basic applications. | [7][8] |
| Return on Investment (ROI) | Faster for applications requiring high precision, versatility, and quality. | Faster for high-volume, standard marking applications. | |
| Key Benefits | - Superior control and precision- Wider range of applications- Minimal heat damage- Color marking capabilities | - Lower initial cost- Robust and reliable for standard tasks- Simpler operation | [3][9] |
| Primary Drawbacks | - Higher initial investment | - Limited flexibility- Larger heat-affected zone- Not suitable for all materials or fine marking | [9] |
Experimental Protocols for Performance Evaluation
To objectively assess the performance of MOPA and Q-switched lasers for a specific industrial application, a structured experimental approach is crucial. The following protocol outlines a general methodology for a comparative study.
Objective:
To compare the marking/engraving quality and efficiency of a MOPA fiber laser and a Q-switched fiber laser on a specific material.
Materials and Equipment:
-
MOPA fiber laser marking system
-
Q-switched fiber laser marking system
-
Material samples (e.g., stainless steel, anodized aluminum, ABS plastic)
-
Microscope (for analyzing mark quality)
-
Profilometer (for measuring engraving depth)
-
Fume extraction system
-
Laser safety glasses
Methodology:
-
Material Preparation: Ensure all material samples are clean and have a consistent surface finish.
-
Parameter Matrix Definition: Create a matrix of laser parameters to be tested for each laser system. This should include a range of values for:
-
Power (% of maximum)
-
Scanning Speed (mm/s)
-
Pulse Frequency (kHz)
-
Pulse Duration (ns) (for MOPA laser only)
-
-
Marking/Engraving:
-
For each set of parameters in the matrix, create a standardized test pattern on a material sample. The pattern could include fine lines, solid filled areas, and text.
-
Ensure the focal distance is correctly set for each sample.
-
Record all experimental parameters for each sample.
-
-
Analysis of Results:
-
Visual Inspection: Qualitatively assess the marked samples for contrast, clarity, and the presence of any defects (e.g., burning, melting, discoloration).
-
Microscopic Analysis: Use a microscope to examine the line quality, edge roughness, and consistency of the marks.
-
Depth Measurement: Use a profilometer to measure the engraving depth for each parameter set.
-
Processing Time: Record the time taken to produce each mark to evaluate processing speed.
-
-
Data Compilation: Organize the collected data into tables to compare the performance of the two laser systems across the different parameters.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways and Operational Principles
Caption: Operational principles of MOPA and Q-switched lasers.
Experimental Workflow for Laser Comparison
Caption: A generalized experimental workflow for comparing laser performance.
Cost-Benefit Analysis Workflow
Caption: Logical flow for a cost-benefit analysis of industrial lasers.
Conclusion
The choice between a MOPA and a Q-switched fiber laser ultimately depends on the specific requirements of the intended applications. For industries where precision, material versatility, and high-quality surface finishes are paramount, the higher initial investment in a MOPA laser can be justified by its superior performance and broader capabilities. Conversely, for applications involving standard marking on robust materials where cost is a primary driver, a Q-switched laser remains a viable and economical solution. By carefully considering the quantitative data, conducting application-specific experimental evaluations, and performing a thorough cost-benefit analysis, researchers and professionals can make an informed decision that aligns with their technical needs and budgetary constraints.
References
- 1. stylecnc.com [stylecnc.com]
- 2. MOPA Fiber Laser Marking Systems vs Q-Switched Fiber Laser Marking Machines - [reads.alibaba.com]
- 3. MOPA vs Q-Switched Laser: Which Is Better? - HeatSign [heatsign.com]
- 4. craftetch.com [craftetch.com]
- 5. Q-Switch vs. MOPA: the battle of laser marker technologies [wattsan.com]
- 6. mr-carve.com [mr-carve.com]
- 7. mac-tech.com [mac-tech.com]
- 8. adhmt.co.za [adhmt.co.za]
- 9. em-smart.com [em-smart.com]
A Comparative Guide: 2-(ethylamino)ethanol as a Less Hazardous Alternative to 2-methoxypropylamine (MOPA)
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer laboratory and manufacturing practices, the selection of chemical reagents with favorable hazard profiles is paramount. This guide provides a detailed comparison of 2-(ethylamino)ethanol (B46374) and 2-methoxypropylamine (MOPA), highlighting the former as a potentially less hazardous alternative in relevant applications. This comparison is based on their physicochemical properties, hazard classifications, and available performance data in applications such as carbon capture and corrosion inhibition.
Executive Summary
2-(ethylamino)ethanol presents a less hazardous profile compared to 2-methoxypropylamine (MOPA) based on available safety data. While both are flammable and corrosive, MOPA is classified as a substance that may cause an allergic skin reaction, a hazard not typically associated with 2-(ethylamino)ethanol. Furthermore, MOPA is noted to have the potential for severe eye damage and skin burns. This guide provides a comprehensive overview of the available data to inform a risk-based selection process.
Chemical Properties and Hazard Comparison
A summary of the key physicochemical properties and hazard classifications for 2-(ethylamino)ethanol and MOPA is presented in Table 1. This data has been compiled from various safety data sheets (SDS).
| Property | 2-(ethylamino)ethanol | 2-methoxypropylamine (MOPA) |
| CAS Number | 110-73-6 | 5332-73-0 |
| Molecular Formula | C4H11NO | C4H11NO |
| Molecular Weight | 89.14 g/mol | 89.14 g/mol |
| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid[2] |
| Flash Point | 78 °C[1][3][4] | 27 °C[5] |
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[3][6][7] | Harmful if swallowed (Category 4)[5][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B)[1][3] | Causes severe skin burns and eye damage (Category 1A)[5][8] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1)[3][6] | Causes serious eye damage (Category 1)[5][8] |
| Skin Sensitization | Not classified as a skin sensitizer | May cause an allergic skin reaction (Category 1)[5][9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[3] | May cause respiratory irritation (Category 3)[9] |
Performance Comparison
Carbon Dioxide (CO2) Capture
In the context of CO2 capture, a critical technology for environmental sustainability, amine solutions are widely used as absorbents.
-
2-(ethylamino)ethanol (EMEA) has been studied for its effectiveness in direct air capture of CO2. In aqueous solutions, fresh EMEA demonstrates a CO2 capture efficiency of approximately 88%.[7] After regeneration cycles, the efficiency is maintained at around 79%, indicating good stability and reusability.[7]
-
MOPA , as a primary amine, is also considered for CO2 capture. While specific efficiency data for MOPA was not found in direct comparison, tertiary amines are generally known to have lower heats of reaction which can be beneficial for regeneration energy costs, though they may exhibit slower absorption rates compared to primary and secondary amines.
Corrosion Inhibition
Both 2-(ethylamino)ethanol and MOPA are utilized as corrosion inhibitors in various industrial settings.
-
2-(ethylamino)ethanol and structurally similar amino alcohols have demonstrated significant corrosion inhibition efficiency. For instance, 2-dimethylaminoethanol, a related compound, has shown a maximum inhibition efficiency of up to 80.9% for stainless steel in acidic environments.[10] This suggests that 2-(ethylamino)ethanol likely possesses comparable or better performance.
-
MOPA is also recognized for its anti-corrosion properties.[2] However, specific quantitative data on its inhibition efficiency was not available for a direct comparison in this guide. The selection of an appropriate corrosion inhibitor is highly dependent on the specific metal, corrosive medium, and operating conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the hazard assessment of these chemicals, based on internationally recognized guidelines.
Acute Oral Toxicity (as per OECD Guideline 423)
-
Principle : This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a limited number of animals at each step. The outcome of each step determines the dose for the subsequent step.
-
Animal Model : Typically, rats of a single sex (usually females) are used.
-
Procedure :
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
A starting dose of 300 mg/kg is often used, with subsequent doses being increased or decreased based on the observed toxicity.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
-
Endpoint : The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the number of animals that survive at different dose levels.
Skin Corrosion/Irritation (as per OECD Guideline 404)
-
Principle : This test evaluates the potential of a substance to cause irreversible skin damage.
-
Animal Model : Albino rabbits are typically used.
-
Procedure :
-
A small area of the animal's skin is shaved.
-
A measured amount of the test substance is applied to the shaved area and covered with a gauze patch.
-
The patch is removed after a specified exposure period (e.g., 4 hours).
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Endpoint : The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the nature and reversibility of the observed lesions.
Flash Point Determination (as per ASTM D93 - Pensky-Martens Closed Cup Tester)
-
Principle : This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.
-
Apparatus : A Pensky-Martens closed cup tester is used, which consists of a test cup with a tightly fitting lid.
-
Procedure :
-
The sample is placed in the test cup and heated at a slow, constant rate.
-
The sample is stirred to ensure uniform temperature.
-
At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.
-
-
Endpoint : The flash point is the lowest temperature at which a flash is observed.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting 2-(ethylamino)ethanol as a less hazardous alternative to MOPA based on their hazard profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Methoxypropylamine: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Methoxypropylamine (MOPA), ensuring laboratory safety and environmental responsibility.
This compound is a flammable, corrosive, and toxic chemical that requires strict adherence to proper disposal procedures to mitigate risks to personnel and the environment.[1][2][3] This document provides a step-by-step guide for the safe handling and disposal of MOPA, in line with regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Classification | Description |
| Flammable Liquid | Category 3 Flammable Liquid and Vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] |
| Acute Toxicity | Category 4, Oral. Toxic or harmful if swallowed.[1] |
| Skin Corrosion | Category 1A/1B. Causes severe skin burns and eye damage.[1][2] |
| Eye Damage | Category 1. Causes serious eye damage, with a risk of blindness.[1][3] |
| Skin Sensitization | May cause an allergic skin reaction upon re-exposure.[1][3] |
| Aquatic Hazard | Harmful to aquatic life.[3] |
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[2] |
| Hand Protection | Chemical-impermeable gloves. |
| Body Protection | Protective clothing to prevent skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area. A full-face respirator may be necessary for handling large quantities or in case of spills.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.[5][7]
1. Waste Collection and Storage:
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[6][8] The container must have a leak-proof, screw-on cap.[8]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[5][8] The label must include:
-
The full chemical name: "this compound" (no abbreviations).[5]
-
An accurate list of all chemical constituents and their quantities if it is a mixture.[5]
-
The date of waste generation.[5]
-
The location of origin (e.g., laboratory room number).[5]
-
The name and contact information of the Principal Investigator.[5]
-
Appropriate hazard pictograms.[5]
-
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.[4][8] Ensure secondary containment is used to capture any potential leaks or spills.[8] The storage area should be away from incompatible materials such as strong oxidizing agents and acids.
2. Spill and Contaminated Material Management:
-
Minor Spills: In the event of a small spill, remove all ignition sources and ensure adequate ventilation.[2][9] Absorb the spill with an inert material such as vermiculite, sand, or earth.[9] Collect the residue using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[9]
-
Contaminated Labware: Items such as gloves, absorbent paper, and wipes that are contaminated with this compound must be disposed of as hazardous solid waste.[8] These items should be double-bagged in clear plastic bags and properly labeled.[8]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][10] The rinsate must be collected and disposed of as hazardous liquid waste.[6][10] After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[10]
3. Arranging for Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed chemical waste disposal company or through your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Treatment Methods: Approved disposal methods include controlled incineration at a licensed facility or other treatments at an approved plant.[1][9] Neutralization with a suitable dilute acid may be part of the treatment process.[9]
-
Documentation: Complete all required hazardous waste forms provided by your EHS office or disposal vendor.[5] Ensure all information is accurate and complete to facilitate proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 3-Methoxypropylamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Methoxypropylamine (MOPA). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Safety Data
This compound is a flammable, corrosive, and toxic substance that requires careful handling. It can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3][4] It is also harmful if swallowed and may cause an allergic skin reaction.[1][2][4] The material is air-sensitive and hygroscopic, meaning it can absorb moisture from the air.
Key Safety and Physical Properties:
| Property | Value | Citations |
| Flash Point | 32 °C (89.6 °F) | |
| Autoignition Temperature | 320 °C (608 °F) | |
| Boiling Point | 118.3 °C at 1013 hPa | [1][2] |
| Melting Point | -71 °C | [1] |
| pH | 11.5 (100 g/L at 20 °C) | [1] |
| Oral Toxicity (LD50, Rat) | 688.1 mg/kg | [2] |
| Dermal Toxicity (LD50, Rat) | approx. 2,000 mg/kg | [2] |
| Aquatic Toxicity (LC50, Fish) | 146.6 mg/L (96 h) | [2] |
| Aquatic Toxicity (EC50, Daphnia) | 65 mg/L (48 h) | [2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
Required PPE:
| Body Part | Equipment | Standard | Citations |
| Eyes/Face | Chemical splash goggles and a face shield (8-inch minimum). | Conforming to EN 166 (EU) or NIOSH (US). | [3][5] |
| Skin/Body | Fire/flame resistant and impervious clothing, such as a full body suit and rubber boots. | N/A | [2][5] |
| Hands | Appropriate protective gloves (impervious). Gloves must be inspected before use. | EU Directive 89/686/EEC and standard EN 374. | [2][5][6] |
| Respiratory | In positive pressure mode, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator. | NIOSH/MSHA or EN 149 approved. | [1] |
Procedural Steps for Donning and Doffing PPE:
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Inner Gloves: Don the first pair of gloves.
-
Body Suit: Put on the impervious suit, ensuring it fits correctly.
-
Respirator: Perform a seal check and don the respirator.
-
Goggles/Face Shield: Put on safety goggles, followed by the face shield.
-
Outer Gloves: Don a second pair of gloves, ensuring the cuffs are pulled over the sleeves of the body suit.
Doffing Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.
-
Body Suit: Remove the suit by rolling it down and away from the body.
-
Hand Hygiene: Wash hands or use a sanitizer.
-
Face Shield/Goggles: Remove face protection from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Handling and Storage
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][5][7]
-
Ignition Sources: It is a flammable liquid; keep it away from heat, sparks, open flames, and other ignition sources.[1][2][7] Use spark-proof tools and explosion-proof equipment.[2][6]
-
Static Discharge: Ground and bond containers during transfer to prevent static discharge.[2]
-
Personal Hygiene: Wash hands and exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[1][7] Contaminated work clothing should not leave the workplace and must be laundered before reuse.[1][7]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
Storage Plan:
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][3][4]
-
Resealing: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
-
Segregation: Store away from incompatible materials and foodstuff containers.[8][6]
Disposal Plan
Waste materials containing this compound may be classified as hazardous waste and are subject to regulation.
-
Chemical Disposal: Dispose of the chemical through a licensed professional waste disposal service.[3] Options include a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Materials: Absorb spills with inert materials like vermiculite (B1170534) or sand and place in a suitable, closed container for disposal.[7]
-
Packaging: Dispose of contaminated packaging as unused product.[3]
-
Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.[2][3][9]
Emergency Response Plan
Spill Response Protocol:
-
Evacuate: Evacuate personnel from the immediate area.[6]
-
Ignition Sources: Remove all sources of ignition immediately.[2][5][7]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate emergency PPE, including a self-contained breathing apparatus.[7]
-
Containment: Approach the spill from upwind. Prevent further leakage if it is safe to do so.[3] Contain the spill using inert absorbent material (e.g., sand, vermiculite).[7]
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[2]
-
Decontamination: Clean the spill area with a 5% acetic acid solution, followed by hot water.[7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with running water for at least 15-30 minutes, keeping eyelids open.[7] Seek immediate medical attention from an ophthalmologist.[7]
-
Skin Contact: Remove all contaminated clothing immediately, preferably under a safety shower.[7] Wash the affected skin with plenty of soap and water for 15-30 minutes.[7] Get medical aid immediately.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention.[5]
Visual Workflow Diagrams
The following diagrams illustrate the procedural flow for handling this compound and responding to emergencies.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Plan for a this compound Spill.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
